5-Bromonaphthalen-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYULYTYLSGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629952 | |
| Record name | 5-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-05-4 | |
| Record name | 5-Bromonaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile but Underutilized Building Block
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromonaphthalen-2-ol
This compound is a disubstituted naphthalene derivative featuring a hydroxyl group and a bromine atom on different rings. This arrangement of functional groups presents a unique opportunity for regioselective synthesis, allowing for orthogonal chemical modifications. The hydroxyl group, an activating substituent, facilitates electrophilic aromatic substitution and serves as a nucleophile or a precursor to an ether linkage. Conversely, the bromine atom is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Despite its potential, this compound remains a relatively specialized reagent.[1] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an expert analysis of its potential reactivity and applications for researchers in synthetic chemistry and drug development.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is essential for its effective use and handling in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 116632-05-4 | [2] |
| Molecular Formula | C₁₀H₇BrO | [1] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 110–111 °C | [1] |
| Purity | Typically ≥97% | [2] |
Synthesis: A Strategic Approach to a Challenging Regioisomer
The direct synthesis of this compound is challenging due to the directing effects of the hydroxyl group. A direct bromination of 2-naphthol would yield other isomers. Therefore, a multi-step, regiocontrolled synthesis is required. The most robust and scalable method commences from 5-amino-2-naphthol, employing a sulfonic acid group as both a protecting and an activating moiety for a key Sandmeyer reaction.[1][3][4]
Causality in Experimental Design
The direct Sandmeyer reaction on 5-amino-2-naphthol to introduce the bromine atom is notoriously difficult because the powerful electron-donating hydroxyl group is overly activating.[1][4] To overcome this, a sulfonic acid group is temporarily installed at the C1 position. This strategic choice serves three critical functions:
-
Blocks the Most Reactive Site : It prevents unwanted side reactions, such as azo coupling, at the highly activated C1 position.[1]
-
Deactivates the Ring System : The electron-withdrawing nature of the sulfonate group tempers the high reactivity of the naphthalene ring, making the diazonium intermediate a better electron acceptor.[1]
-
Facilitates the Sandmeyer Reaction : This improved electron-accepting ability makes the crucial electron transfer from the copper(I) bromide catalyst more efficient, allowing the Sandmeyer reaction to proceed smoothly.[1]
The subsequent removal of the sulfonic acid group via hydrolysis is facilitated by the activating nature of the hydroxyl group, making the desulfonation step efficient under relatively mild acidic conditions.[1][3]
Detailed Synthesis Protocol
This protocol is adapted from the work of Everett, Hamilton, and Abelt.[1][4]
Step 1: Sulfonation of 5-Amino-2-naphthol
-
Grind 5-amino-2-naphthol (1.0 eq) to a fine powder and place it in a round-bottom flask.
-
Under a nitrogen atmosphere, heat the solid to 55 °C.
-
Add concentrated sulfuric acid (~3.7 eq) in one portion and mix rapidly until the mixture becomes too viscous to stir.
-
Allow the reaction to stand overnight. The product, 5-amino-2-hydroxynaphthalene-1-sulfonic acid, precipitates from the reaction mixture.
-
Isolate the solid product by quenching with water and collecting via suction filtration.
Step 2: Sandmeyer Reaction
-
Dissolve the sulfonic acid intermediate from Step 1 (1.0 eq), sodium hydroxide (~1.03 eq), and sodium nitrite (~1.0 eq) in water.
-
In a separate flask, prepare a solution of sulfuric acid in water and cool it to below 5 °C.
-
Add the solution from the first step dropwise to the cold sulfuric acid, maintaining the temperature below 5 °C to form the diazonium sulfate precipitate.
-
Collect the yellow diazonium salt by suction filtration and wash with ice-water.
-
Immediately transfer the moist filter cake to a mixture of CuBr (~1.0 eq), CuBr₂ (~1.0 eq), and HBr in water.
-
Warm the mixture to 70 °C for 1 hour.
-
Filter the hot mixture by gravity to yield an aqueous solution of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
Step 3: Desulfonation
-
To the crude product from the previous step, add 20% aqueous sulfuric acid.
-
Heat the slurry to reflux for approximately 20-30 minutes.
-
Cool the reaction mixture and perform a liquid-liquid extraction with diethyl ether.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by vacuum sublimation (180 °C, 0.5 torr) to yield this compound as a white solid.
Spectroscopic and Analytical Characterization
Proper characterization is crucial to confirm the identity and purity of the synthesized material.
| Technique | Key Data and Interpretation | Source |
| ¹H NMR | (400 MHz, CDCl₃): δ = 8.16 (d, 1H), 7.64 (d, 1H), 7.61 (d, 1H), 7.26 (dd, 1H), 7.20 (dd, 1H), 7.15 (d, 1H), 5.05 (s, 1H, -OH). The distinct signals correspond to the seven aromatic protons and one hydroxyl proton, with coupling constants confirming the substitution pattern. | [1] |
| ¹³C NMR | (100 MHz, CDCl₃): δ = 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18. The ten distinct carbon signals are consistent with the proposed structure. | [1] |
| IR | (Nujol, cm⁻¹): 3200 (broad, O-H stretch), 1503, 1464 (C=C aromatic stretch), 861, 812, 771, 740 (C-H bending). | [1] |
| HRMS | [M-H]⁻ calculated for C₁₀H₆BrO: 220.96020; Found: 220.96077. This confirms the elemental composition. | [1] |
Standard Characterization Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of dry this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Analysis : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing : Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum (CDCl₃ at 77.16 ppm).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
System : A reversed-phase HPLC system with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector is recommended.[5]
-
Mobile Phase : A gradient system is effective. For example: Mobile Phase A: 0.1% Trifluoroacetic acid in Water. Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program : Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 5% B.
-
Detection : Monitor the elution profile at a wavelength of 230 nm. Purity is determined by the relative area percentage of the main peak.
Reactivity and Synthetic Potential
The dual functionality of this compound makes it a strategic precursor for a variety of complex molecules. Its reactivity can be directed to either the hydroxyl group or the aryl bromide under different conditions.
-
Reactions at the Aryl Bromide (C5) : The C-Br bond is the primary site for cross-coupling reactions.
-
Suzuki-Miyaura Coupling : This is arguably the most valuable reaction for this substrate, allowing the formation of a C-C bond with a variety of aryl or vinyl boronic acids. This pathway is crucial for building biaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[6][7]
-
Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds, converting the aryl bromide into an arylamine. This is a foundational transformation in medicinal chemistry.[8]
-
Heck and Sonogashira Couplings : These reactions allow for the introduction of alkene and alkyne functionalities, respectively, further expanding the synthetic diversity.
-
-
Reactions at the Hydroxyl Group (C2) : The phenolic hydroxyl group offers another set of synthetic possibilities.
-
O-Alkylation/Arylation : Standard Williamson ether synthesis conditions (a base like K₂CO₃ and an alkyl halide) can be used to form ethers. This is useful for modifying solubility or introducing linker moieties.
-
Conversion to Triflates : The hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group for subsequent cross-coupling reactions, offering an alternative to reactions at the bromide site.[3]
-
Oxidative Coupling : Naphthols can undergo oxidative coupling to form binaphthol (BINOL) structures. While direct coupling of this compound would be complex, it could serve as a precursor to chiral ligands that are foundational in asymmetric catalysis.
-
Potential Applications in Research and Development
While direct applications of this compound are not extensively documented, its structure is analogous to key intermediates in several high-value areas.
-
Medicinal Chemistry : The bromonaphthyl core is a key pharmacophore in the design of potent enzyme inhibitors. For instance, the structurally related 2-(aminomethyl)-5-bromonaphthalene is a crucial building block for Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[8] this compound could be a valuable starting material for novel scaffolds targeting similar biological pathways.
-
Organic Electronics : Bromonaphthalene derivatives are widely used as intermediates for synthesizing semiconducting molecules for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[7][9] The naphthalene core provides thermal stability and favorable photophysical properties, while the bromo- and hydroxyl- groups allow for tuning of electronic properties through subsequent reactions.
-
Photoacid Catalysis : Brominated naphthols have been shown to function as photoacids. Upon irradiation with light, their acidity increases dramatically, allowing them to catalyze reactions like acetalization under mild conditions. The heavy bromine atom in 6-bromo-2-naphthol enhances intersystem crossing, which could lead to interesting photochemical reactivity.[10]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. The following information is based on data for structurally similar compounds and should be treated as a guideline.
-
Hazard Classification : Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[11]
-
Personal Protective Equipment (PPE) :
-
Handling : Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a synthetic building block with significant untapped potential. Its dual, orthogonally addressable functional groups—a hydroxyl group amenable to nucleophilic and electrophilic reactions and an aryl bromide poised for cross-coupling—make it a highly versatile intermediate. The robust, three-step synthesis provides a reliable route to access this compound on a scale sufficient for multi-step synthetic campaigns. For researchers in drug discovery and materials science, this compound offers a strategic entry point for the creation of complex, high-value molecules. This guide provides the foundational knowledge—from synthesis to potential applications—to confidently incorporate this valuable reagent into advanced research programs.
References
- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]
- SciSpace. (n.d.). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl.
- Hanson, K., et al. (2022). Visible light photoactivation of 6-bromo-2-naphthol facilitates photoacid-catalyzed acetalization. Organic & Biomolecular Chemistry. [Link]
- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 613827, 7-Bromo-2-naphthol.
- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI.
- Hreczycho, G., et al. (2014). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 19(8), 11473-11488. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11316, 1-Bromo-2-naphthol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 613826, 8-Bromonaphthalen-2-ol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromonaphthalene: A Key Building Block for Advanced Materials and Chemical Innovation.
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An In-depth Technical Guide to 5-Bromonaphthalen-2-ol
CAS Number: 116632-05-4 Synonyms: 5-Bromo-2-naphthol
This guide provides a comprehensive technical overview of 5-Bromonaphthalen-2-ol, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document delves into the compound's chemical properties, a detailed and field-proven synthesis protocol, spectroscopic characterization, reactivity, and safety considerations, offering a holistic understanding for its effective utilization in research and development.
Introduction and Significance
This compound is a disubstituted naphthalene derivative featuring a hydroxyl group and a bromine atom on different rings. This arrangement makes it a valuable precursor for the synthesis of a variety of more complex molecules. The regioselective synthesis of such disubstituted naphthalenes can be challenging, which underscores the importance of reliable synthetic routes to this compound.[1][2] The bromine atom serves as a versatile handle for various cross-coupling reactions, while the hydroxyl group can be functionalized in numerous ways, making this compound a strategic building block in the construction of diverse molecular architectures. Its derivatives have potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors, and in the synthesis of functional materials like azo dyes.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 116632-05-4 | [5][6] |
| Molecular Formula | C₁₀H₇BrO | [5] |
| Molecular Weight | 223.07 g/mol | |
| Appearance | White solid | [1][2] |
| Melting Point | 110-111 °C | [1][2][6] |
| Boiling Point | 353.8 ± 15.0 °C (Predicted) | [6] |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [6] |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry environment at room temperature. | [6] |
Synthesis of this compound
The most direct and well-documented synthesis of this compound proceeds from 5-amino-2-naphthol via a three-step process involving sulfonation, a Sandmeyer reaction, and subsequent desulfonation.[1][2] The introduction of a sulfonic acid group at the 1-position is a critical step, serving as both a protecting and an activating group. It deactivates the naphthalene ring sufficiently to allow for a successful Sandmeyer reaction and blocks the highly reactive 1-position from unwanted side reactions like azo coupling.[1][2]
Synthetic Workflow
The overall synthetic scheme is depicted below.
Caption: Synthesis Workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[1][2]
Step 1: Sulfonation of 5-Amino-2-naphthol
-
Grind 5-amino-2-naphthol (104 mmol) to a fine powder and heat to 55°C under a nitrogen atmosphere.
-
Rapidly add sulfuric acid (389 mmol) in one portion and mix thoroughly with the solid. The mixture will become solid within approximately 15 minutes as the product, 5-amino-2-hydroxynaphthalene-1-sulfonic acid, precipitates.
-
Allow the reaction to proceed for the specified time, avoiding excess reaction time to prevent over-sulfonation.
Causality: Using a minimal amount of neat sulfuric acid ensures the formation of the monosulfonated product which precipitates from the reaction medium, driving the reaction to completion and preventing further sulfonation.[1]
Step 2: Sandmeyer Reaction
-
Dissolve the crude 5-amino-2-hydroxynaphthalene-1-sulfonic acid (46.5 mmol), sodium hydroxide (48.0 mmol), and sodium nitrite (46.4 mmol) in water.
-
This solution containing the diazonium salt is then added to a mixture of cuprous bromide (CuBr, 46.7 mmol), cupric bromide (CuBr₂, 46.6 mmol), and hydrobromic acid (HBr) in water. Recent studies suggest that an equimolar ratio of CuBr and CuBr₂ is more effective than using CuBr in excess.[1]
-
Warm the reaction mixture to 70°C for one hour.
-
After cooling, saturate the filtrate with sodium chloride to precipitate the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
-
Collect the solid by suction filtration and air-dry. This crude product is used in the next step without further purification.
Causality: The sulfonic acid group makes the diazonium intermediate a better electron acceptor, facilitating the electron transfer from Cu(I), which is the rate-determining step in the Sandmeyer reaction.[1] Using sulfuric acid to generate nitrous acid avoids the incorporation of chloride into the final product.[1]
Step 3: Desulfonation
-
Mix the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid (36.7 mmol) with 20% aqueous sulfuric acid (250 mL).
-
Heat the slurry to reflux for 20 minutes.
-
After cooling, extract the product with diethyl ether (3 x 200 mL).
-
Combine the ether layers, wash with water, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the residue by vacuum sublimation (180 °C, 0.5 torr) to yield 5-bromo-2-naphthol as a white solid.
Causality: The sulfonic acid group, having served its purpose, is readily removed by heating in dilute aqueous acid, yielding the final desired product.[1][2]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key data are summarized below.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ = 8.16 (d, J=8.1 Hz, 1H), 7.64 (d, J=9.2 Hz, 1H), 7.61 (d, J=7.6 Hz, 1H), 7.26 (dd, J=8.1, 7.6 Hz, 1H), 7.20 (dd, J=9.2, 2.4 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 5.05 (s, 1H, -OH).[1][2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18.[2] |
| IR (Nujol, cm⁻¹) | 3200 (O-H stretch), 1503, 1464, 1378, 861, 812, 771, 740.[2] |
| High-Resolution MS (ESI) | Found [M-H]⁻ 220.96077, C₁₀H₆BrO requires 220.96020.[2] |
Reactivity and Applications
This compound is a bifunctional molecule, and its reactivity is dictated by the hydroxyl group and the bromo substituent.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions.
-
Bromo Group Reactivity: The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of various aryl, alkyl, and amino groups at the 5-position.
This dual reactivity makes this compound a valuable starting material for synthesizing complex molecular scaffolds. For instance, it is a key precursor for the synthesis of certain Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted therapies for specific types of cancer.[4] Additionally, it can be used in the synthesis of azo-azoimine dyes.[3]
Caption: Reactivity of this compound.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7][8] Work should be conducted in a well-ventilated fume hood.[9]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[7]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[7][8]
It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling.[7][8]
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined synthesis, characterized physicochemical properties, and dual reactivity make it an important intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective application in research and development.
References
- Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activ
- CAS RN 116632-05-4 | this compound | MFCD17012486 - Hoffman Fine Chemicals. (URL: [Link])
- Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - ResearchG
- Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene - PrepChem.com. (URL: [Link])
- Supplier CAS No 116632-05-4 - BuyersGuideChem. (URL: [Link])
- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC - PubMed Central. (URL: [Link])
- Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. (URL: [Link])
- This compound | 116632-05-4 - Sigma-Aldrich (Chinese). (URL: [Link])
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An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-2-naphthol
Executive Summary
Substituted naphthalenes are cornerstone scaffolds in medicinal chemistry and materials science. Among them, 5-bromo-2-naphthol presents a unique synthetic challenge due to the directing effects of the naphthalene ring system. Direct electrophilic bromination of 2-naphthol fails to produce the desired 5-bromo isomer in appreciable yields, necessitating a more strategic, multi-step approach. This guide provides a comprehensive, field-proven methodology for the regioselective synthesis of 5-bromo-2-naphthol, starting from 5-amino-2-naphthol. The core of this strategy involves the temporary installation of a sulfonic acid group, which serves as both a protecting and a deactivating group, thereby enabling a successful Sandmeyer reaction. We will elucidate the causality behind each experimental step and provide detailed protocols for the synthesis, purification, and rigorous characterization of the final product using a suite of analytical techniques.
The Strategic Imperative: Overcoming Regioselectivity in Naphthalene Chemistry
The naphthalene core is not a simple benzene analogue; its fused ring structure results in non-equivalent positions for electrophilic substitution. In 2-naphthol, the hydroxyl group is a powerful activating, ortho-, para-director. However, this activation is predominantly channeled towards the C1 (ortho) and C6 (para-like) positions.[1][2][3] Direct bromination, therefore, typically yields a mixture of 1-bromo-2-naphthol and 6-bromo-2-naphthol, with the 5-bromo isomer being a negligible byproduct.[4][5]
To achieve substitution at the C5 position, a more sophisticated strategy is required. The direct route from 5-amino-2-naphthol via a standard Sandmeyer reaction is also problematic because the activating hydroxyl group interferes with the reaction, making the diazonium ion too electron-rich for efficient conversion.[6][7] The methodology detailed herein circumvents these issues by employing a sulfonic acid protecting group, a robust and scalable solution for producing high-purity 5-bromo-2-naphthol.[6][7]
The Three-Step Synthetic Pathway
Our recommended pathway is a validated three-step sequence that begins with commercially available 5-amino-2-naphthol. This process is designed for high regioselectivity and manageable execution in a standard laboratory setting.
Caption: Overall workflow for the synthesis of 5-bromo-2-naphthol.
Step 1: Sulfonation (Protecting & Activating Group Installation)
Causality: The first step involves treating 5-amino-2-naphthol with sulfuric acid.[6] This serves two critical functions:
-
Protection: It introduces a sulfonic acid (-SO₃H) group at the C1 position, the most activated site, thereby protecting it from unwanted reactions.
-
Deactivation: The electron-withdrawing nature of the sulfonic acid group deactivates the naphthalene ring system. This is crucial for the success of the subsequent Sandmeyer reaction, as it makes the diazonium intermediate more susceptible to nucleophilic substitution by bromide.[6][7]
Step 2: The Sandmeyer Reaction
Causality: With the C1 position blocked and the ring system appropriately tuned electronically, the amino group at C5 can be reliably converted into a bromo group. The process involves diazotization with sodium nitrite and sulfuric acid, followed by copper(I) bromide-catalyzed substitution. The use of a CuBr/CuBr₂ mixture ensures efficient conversion of the diazonium salt to the aryl bromide.[6]
Step 3: Desulfonation and Purification
Causality: The sulfonic acid group is a temporary installation and must be removed to yield the final product. This is conveniently achieved by heating the intermediate in aqueous sulfuric acid.[6][7] The reaction is essentially the mechanistic reverse of sulfonation and is driven by the protic, aqueous environment. Final purification via vacuum sublimation is highly effective, yielding the product as a pure, white crystalline solid.[6][7]
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All operations should be performed in a well-ventilated fume hood. 2-Naphthol and its derivatives can be harmful if inhaled or swallowed and may cause skin and eye irritation.[8][9] Sulfuric acid and hydrobromic acid are highly corrosive.
Protocol for Synthesis of 5-bromo-2-naphthol
This protocol is adapted from the validated procedure by Everett et al. (2009).[6][7]
Step 1: 5-Amino-2-hydroxynaphthalene-1-sulfonic acid
-
Grind 16.7 g (104 mmol) of 5-amino-2-naphthol to a fine powder.
-
In a suitable round-bottom flask, heat the powder to 55°C under a nitrogen atmosphere.
-
Add 21.6 mL (389 mmol) of concentrated sulfuric acid in a single portion and mix vigorously. Stirring may become difficult as the mixture becomes viscous.
-
Remove the heat source, cover the reaction, and let it stand overnight at room temperature.
-
Carefully add the resulting solid to approximately 500 mL of water. Collect the precipitate by suction filtration.
-
Wash the solid with about 300 mL of acetone and collect by suction filtration to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid as a white solid.
Step 2: Crude 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid (via Sandmeyer Reaction)
-
In an ice bath, prepare a solution of 11.11 g (46.5 mmol) of the sulfonic acid intermediate from Step 1, 1.90 g (48.0 mmol) of NaOH, and 3.20 g (46.4 mmol) of NaNO₂ in 80 mL of water.
-
Slowly add this solution to a stirred, ice-cold solution of 10 mL of concentrated H₂SO₄ in 100 mL of water. A yellow diazonium sulfate precipitate will form.
-
Collect the yellow precipitate by suction filtration and wash it thoroughly with ice-water.
-
Prepare a mixture of 6.70 g (46.7 mmol) of CuBr, 10.40 g (46.6 mmol) of CuBr₂, and 5.2 mL of HBr in approximately 200 mL of water.
-
Transfer the moist diazonium salt filter cake to the copper bromide mixture.
-
Warm the mixture to 70°C for 1 hour, then filter by gravity while hot.
-
Saturate the filtrate with 90 g of NaCl and stir the solution overnight.
-
Collect the resulting precipitate by suction filtration and air-dry to obtain crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
Step 3: 5-Bromo-2-naphthol (Desulfonation and Purification)
-
Transfer the crude solid from Step 2 to a flask containing 250 mL of 20% aqueous sulfuric acid.
-
Heat the mixture to 120°C for 4 hours.
-
After cooling, extract the reaction mixture with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo to yield the crude product.
-
Purify the residue by vacuum sublimation (180 °C, 0.5 torr) to give 5-bromo-2-naphthol as a pure white solid.[6][7]
Comprehensive Characterization
Unambiguous confirmation of the structure and purity of the synthesized 5-bromo-2-naphthol requires a multi-technique analytical approach. Each technique provides a unique piece of structural information, and together they form a self-validating system of proof.
Caption: Logical workflow for the structural confirmation of 5-bromo-2-naphthol.
Summary of Expected Analytical Data
The following table summarizes the key characterization data for high-purity 5-bromo-2-naphthol.[6][7]
| Parameter | Expected Value | Significance |
| Appearance | White solid | Indicates high purity, absence of colored impurities. |
| Melting Point | 110–111 °C | A sharp melting range is a strong indicator of purity. |
| ¹H NMR | See Table 2 below | Confirms the proton environment and substitution pattern. |
| ¹³C NMR | See Table 3 below | Confirms the carbon skeleton. |
| IR (cm⁻¹) | ~3200 (broad), 1503, 1464, 861, 812, 771, 740 | Confirms O-H, aromatic C=C, and C-Br functionalities. |
| HRMS ([M-H]⁻) | m/z = 220.96077 (Found), 220.96020 (Calculated) | Confirms elemental composition (C₁₀H₆BrO). |
NMR Spectroscopy Data
Protocol: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
Table 2: ¹H NMR Data (400 MHz, CDCl₃) [6][7]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.16 | Doublet (d) | 8.1 | Aromatic H |
| 7.64 | Doublet (d) | 9.2 | Aromatic H |
| 7.61 | Doublet (d) | 7.6 | Aromatic H |
| 7.26 | Doublet of doublets (dd) | 8.1, 7.6 | Aromatic H |
| 7.20 | Doublet of doublets (dd) | 9.2, 2.4 | Aromatic H |
| 7.15 | Doublet (d) | 2.4 | Aromatic H |
| 5.05 | Singlet (s) | - | -OH |
Table 3: ¹³C NMR Data (100 MHz, CDCl₃) [6][7]
| Chemical Shift (δ) ppm |
|---|
| 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18 |
Infrared (IR) Spectroscopy
Protocol: The spectrum can be obtained using a KBr pellet or Nujol mull.
The IR spectrum provides definitive evidence for the key functional groups. The broad absorption around 3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[6][10] The series of bands between 1450-1600 cm⁻¹ corresponds to the C=C stretching of the aromatic naphthalene core. The bands in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern and the C-Br bond.[6]
Mass Spectrometry (MS)
Protocol: High-resolution mass spectrometry (HRMS) is typically performed using electrospray ionization (ESI).
The mass spectrum provides the most accurate confirmation of the molecular formula. A key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.
Conclusion
The synthesis of 5-bromo-2-naphthol is a prime example of strategic chemical synthesis, where a direct approach is thwarted by the inherent reactivity of the starting material. By employing a well-conceived protection-functionalization-deprotection sequence, this valuable intermediate can be prepared in high yield and purity. The use of a sulfonic acid protecting group is an elegant and effective solution to control regioselectivity. The rigorous characterization workflow presented here, combining chromatographic, spectroscopic, and physical data, provides a robust and self-validating system to confirm the identity and quality of the final product, ensuring its suitability for demanding applications in drug discovery and materials science.
References
- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]
- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
- Chemistry Stack Exchange. (2018). Mechanism of formation of 2-naphthol red dye (aka Sudan 1). [Link]
- PrepChem.com. Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene. [Link]
- Yue, D., & Larock, R. C. (2002). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]
- Royal Society of Chemistry. (1987). Dearomatisation of 2-naphthol by oxidative nucleophilic substitution and oxidative electrophilic substitution. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Wikipedia. 2-Naphthol. [Link]
- Metascience. (n.d.).
- Pu, L. (2004). Regioselective Substitution of BINOL. Chemical Reviews, 104(3), 1687–1716. [Link]
- Chemistry Stack Exchange. (2015).
- Organic Syntheses. (n.d.). 6-bromo-2-naphthol. [Link]
- SlideShare. (n.d.). Synthesis of 1-Bromo-2-Naphthol. [Link]
- ResearchGate. (n.d.). Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. [Link]
- ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews. [Link]
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]
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- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Unveiling the Molecular Architecture: A Spectroscopic Guide to 5-Bromonaphthalen-2-ol
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromonaphthalen-2-ol (CAS No: 116632-05-4), a key intermediate in the synthesis of various organic compounds. For researchers and professionals in drug development and materials science, precise characterization of such molecules is paramount. This document moves beyond a simple presentation of data, offering a holistic interpretation grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for the structural elucidation of this compound.
Molecular Identity and Structural Framework
This compound is a disubstituted naphthalene derivative with the molecular formula C₁₀H₇BrO. The precise arrangement of the bromo and hydroxyl substituents on the naphthalene core dictates its chemical reactivity and physical properties. Spectroscopic analysis provides the definitive evidence required to confirm this arrangement.
To facilitate a clear discussion of the spectral data, the following numbering scheme for the this compound molecule will be used throughout this guide.
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.
Rationale for NMR Analysis
For a molecule like this compound, ¹H NMR allows us to count the number of distinct aromatic protons, determine their connectivity through spin-spin coupling, and infer their positions relative to the electron-withdrawing bromine atom and the electron-donating hydroxyl group. ¹³C NMR complements this by mapping the carbon framework of the molecule, identifying the number of unique carbon environments, and distinguishing between protonated and quaternary carbons.
Experimental Protocol: ¹H and ¹³C NMR
The following protocol outlines a standard procedure for acquiring high-resolution NMR data for a solid organic sample.
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Data and Interpretation
The ¹H NMR spectrum provides a wealth of information confirming the substitution pattern. The data were acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.16 | Doublet (d) | 8.1 | 1H | H8 |
| 7.64 | Doublet (d) | 9.2 | 1H | H4 |
| 7.61 | Doublet (d) | 7.6 | 1H | H6 |
| 7.26 | Doublet of Doublets (dd) | 8.1, 7.6 | 1H | H7 |
| 7.20 | Doublet of Doublets (dd) | 9.2, 2.4 | 1H | H3 |
| 7.15 | Doublet (d) | 2.4 | 1H | H1 |
| 5.05 | Singlet (s) | - | 1H | OH |
Interpretation:
-
Aromatic Region (7.15-8.16 ppm): The presence of six distinct signals, each integrating to one proton, confirms a disubstituted naphthalene ring with no symmetry. The chemical shifts are consistent with an aromatic system.[2][3]
-
Hydroxyl Proton (5.05 ppm): The broad singlet at 5.05 ppm is characteristic of a phenolic hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.
-
Signal Assignments:
-
H8 (8.16 ppm): This proton is significantly downfield due to the anisotropic effect of the adjacent aromatic ring and its peri-relationship to the bromine atom. It appears as a doublet, coupled to H7.
-
H1 (7.15 ppm): This proton is ortho to the electron-donating hydroxyl group, which shields it, shifting it upfield. It shows a small doublet coupling to H3.
-
H3 (7.20 ppm): This proton is meta to the hydroxyl group and shows coupling to both H4 (large, J=9.2 Hz) and H1 (small, J=2.4 Hz).
-
H4 (7.64 ppm): This proton is para to the hydroxyl group and ortho to the C4a-C8a ring junction. It appears as a doublet coupled to H3.
-
H6 (7.61 ppm) & H7 (7.26 ppm): These protons are on the same ring as the bromine. H6 is ortho to the bromine, and H7 is meta. The doublet of doublets for H7 arises from coupling to both H6 and H8.
-
¹³C NMR Data and Interpretation
The ¹³C NMR spectrum, acquired at 100 MHz in CDCl₃, reveals the ten unique carbon environments of the molecule.[1]
| Chemical Shift (δ, ppm) | Assignment | Type |
| 154.13 | C2 | Quaternary (C-OH) |
| 136.05 | C8a | Quaternary |
| 129.62 | C4 | CH |
| 127.98 | C6 | CH |
| 127.73 | C8 | CH |
| 127.23 | C4a | Quaternary |
| 126.68 | C7 | CH |
| 123.01 | C5 | Quaternary (C-Br) |
| 119.24 | C3 | CH |
| 110.18 | C1 | CH |
Interpretation:
-
Quaternary Carbons: Four signals correspond to carbons without attached protons. The most downfield signal (154.13 ppm) is assigned to C2, directly bonded to the electronegative oxygen atom. The signal at 123.01 ppm is assigned to C5, bonded to the bromine atom; its chemical shift is influenced by the heavy atom effect. The remaining two signals (136.05 and 127.23 ppm) are assigned to the bridgehead carbons C8a and C4a.
-
Protonated Carbons: The remaining six signals correspond to the CH carbons of the naphthalene ring. Their assignments are based on established substituent effects in naphthalene systems and are consistent with the ¹H NMR data.[4][5] The electron-donating -OH group shields the ortho (C1, C3) and para (C4) positions, while the electron-withdrawing -Br group deshields the ipso-carbon (C5).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Rationale for IR Analysis
For this compound, IR spectroscopy is primarily used to confirm the presence of two key functional groups: the hydroxyl (-OH) group and the aromatic (C=C) system. The positions of these absorption bands provide structural confirmation.
Experimental Protocol: FTIR (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples. It involves dispersing the sample in a matrix of potassium bromide, which is transparent to infrared radiation.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.[6][7]
IR Data and Interpretation
The following key absorption bands were observed (Nujol mull).[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 | Broad, Strong | O-H stretching vibration (hydrogen-bonded) |
| 1503 | Medium | C=C aromatic ring stretching |
| 1464 | Medium | C=C aromatic ring stretching |
| 1378 | Medium | In-plane O-H bending / C-O stretching |
| 861, 812, 771, 740 | Strong | C-H out-of-plane bending (aromatic) |
Interpretation:
-
O-H Stretch (3200 cm⁻¹): The strong, broad absorption centered around 3200 cm⁻¹ is definitive evidence of a hydroxyl group involved in intermolecular hydrogen bonding, a characteristic feature of phenols.[8][9]
-
Aromatic C=C Stretches (1503, 1464 cm⁻¹): These absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the naphthalene aromatic ring system.
-
C-O Stretch / O-H Bend (1378 cm⁻¹): This region contains contributions from both C-O stretching and O-H in-plane bending vibrations, further confirming the phenolic structure.
-
C-H Out-of-Plane Bending (861-740 cm⁻¹): The multiple strong bands in this "fingerprint" region are due to the out-of-plane bending of the aromatic C-H bonds. The specific pattern of these bands is highly characteristic of the substitution pattern on the naphthalene ring.[10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Rationale for MS Analysis
The primary goal of MS is to confirm the molecular formula (C₁₀H₇BrO) by determining the accurate mass of the molecular ion. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an unambiguous elemental composition. Furthermore, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a characteristic isotopic pattern that serves as a powerful diagnostic tool.
Experimental Protocol: High-Resolution MS (ESI)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, often resulting in the observation of the deprotonated molecule [M-H]⁻ in negative ion mode.
Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).[11][12]
Mass Spectrometry Data and Interpretation
The high-resolution mass spectrum was acquired using ESI in negative ion mode.[1]
| Ion | Calculated m/z (for C₁₀H₆⁷⁹BrO) | Calculated m/z (for C₁₀H₆⁸¹BrO) | Found m/z ([M-H]⁻) |
| [M-H]⁻ | 220.96020 | 222.95815 | 220.96077 |
Interpretation:
-
Molecular Formula Confirmation: The experimentally found mass of the deprotonated molecule (220.96077) is in excellent agreement with the calculated mass for the formula C₁₀H₆⁷⁹BrO (220.96020). This high-resolution data confirms the elemental composition of the molecule.
-
Isotopic Pattern: A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (the M+2 peak). This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The observed spectrum would show a peak at m/z ≈ 221 and another at m/z ≈ 223, with an intensity ratio of approximately 1:1, providing unmistakable evidence for the presence of a single bromine atom.[13]
-
Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced. Typical fragmentation pathways for bromonaphthalenes under harder ionization conditions (like Electron Ionization) would involve the loss of the bromine radical (•Br) or the loss of HBr, followed by fragmentation of the naphthalene core, such as the loss of a C₂H₂ molecule.[13]
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The NMR data precisely map the proton and carbon skeleton, confirming the 5,2-substitution pattern. IR spectroscopy validates the presence of the critical hydroxyl and aromatic functional groups. Finally, mass spectrometry confirms the elemental composition and the presence of a single bromine atom through its characteristic isotopic signature. This self-consistent dataset serves as a reliable benchmark for researchers utilizing this compound in further synthetic applications.
References
- Abo, H. (n.d.). KBr Pellet Method. Shimadzu.
- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Laskin, J., & Futrell, J. (2000). Internal Energy Distributions Resulting from Sustained Off-Resonance Excitation in Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. II. Fragmentation of the 1-Bromonaphthalene Radical Cation. The Journal of Physical Chemistry A, 104(23), 5498–5507.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87.
- Mphahlele, M. J., & El-Nahas, A. M. (2010). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 15(4), 2327–2333.
- Pindur, U., & Dauth, J. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. ChemistrySelect, 7(31), e202202836.
- Roy, A., & Bhattacharyya, K. (2013). A theoretical investigation on the effect of π–π stacking interaction on 1H isotropic chemical shielding in certain homo- and hetero-nuclear aromatic systems. Journal of Molecular Modeling, 19, 4391–4403.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Varma, R. S., & Jadhav, V. H. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Scientific Reports, 11(1), 2639.
- Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 652.
- Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.
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Solubility Profile of 5-Bromonaphthalen-2-ol: A Guide to Prediction, Determination, and Application
An In-depth Technical Guide for the Pharmaceutical Scientist
Preamble: Navigating the Solubility Landscape
In the realm of drug development and fine chemical synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is not merely a preliminary step; it is the foundation upon which reaction kinetics, purification strategies, and formulation development are built. 5-Bromonaphthalen-2-ol, a disubstituted naphthalene derivative, presents a fascinating case study in solubility, governed by the interplay of its rigid aromatic core, the polar hydroxyl group, and the lipophilic bromine substituent.
This guide eschews a rigid, templated approach. Instead, it is structured to follow the logical workflow of a research scientist: from understanding the molecule's intrinsic properties to predicting its behavior in various solvent systems, and finally, to the empirical determination and practical application of this critical data. The protocols herein are designed to be self-validating, providing not just steps, but the scientific rationale required to adapt and troubleshoot effectively.
Part 1: Physicochemical Characterization of this compound
A molecule's identity dictates its behavior. The solubility of this compound is intrinsically linked to its structure, polarity, and ability to form intermolecular interactions.
-
Molecular Formula: C₁₀H₇BrO[1]
The structure consists of a bicyclic aromatic naphthalene system. The hydroxyl (-OH) group at position 2 introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor. The bromine atom at position 5 increases the molecular weight and electron density, contributing to its overall lipophilicity. This duality—a polar, hydrogen-bonding functional group on a large, nonpolar aromatic scaffold—is the primary driver of its solubility characteristics.
Caption: Molecular structure of this compound.
Part 2: Theoretical Solubility Principles and Predictions
The principle of "like dissolves like" provides a robust framework for predicting solubility. The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
-
Influence of the Hydroxyl Group: The phenolic -OH group can form strong hydrogen bonds with protic solvents (e.g., alcohols, water) and can act as a hydrogen bond acceptor for polar aprotic solvents (e.g., DMSO, DMF). This suggests good solubility in these solvent classes.
-
Influence of the Naphthalene Ring: The large, nonpolar, and aromatic naphthalene core favors interactions with nonpolar and aromatic solvents (e.g., toluene, benzene, diethyl ether) through van der Waals forces and π-π stacking.[4] The parent compound, 2-naphthol, is known to be soluble in simple alcohols, ethers, and chloroform.[5]
-
Influence of the Bromine Atom: The bromine atom adds to the molecule's lipophilicity and polarizability, further enhancing its affinity for nonpolar organic solvents.[6]
-
Acid-Base Properties: As a phenol, this compound is a weak acid. Therefore, it is expected to be largely insoluble in water but will show significantly enhanced solubility in aqueous basic solutions (e.g., 5% NaOH) due to the formation of the highly polar sodium phenoxide salt.[7]
Based on these principles, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |
| Polar Aprotic | Acetone, DMSO, DMF, Acetonitrile | High to Moderate | Dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar Aromatic | Toluene, Benzene | High to Moderate | Favorable π-π stacking and van der Waals interactions with the naphthalene ring.[4] |
| Ethers | Diethyl Ether, THF | Moderate | Good balance of polarity to interact with the -OH group and nonpolar character for the ring.[5] |
| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-dipole and dispersion forces. Chloroform can also act as a weak H-bond donor.[5] |
| Nonpolar Aliphatic | Hexanes, Heptane | Low | Insufficient polarity to overcome the solute's lattice energy and interact with the -OH group. |
| Aqueous | Water | Very Low | The large nonpolar naphthalene structure dominates, making it poorly soluble despite the -OH group.[5] |
| Aqueous Base | 5% Sodium Hydroxide | High | Deprotonation of the phenolic proton forms a water-soluble salt.[7][8] |
| Aqueous Acid | 5% Hydrochloric Acid | Very Low | No basic functional group present for salt formation. |
Part 3: A Self-Validating Protocol for Quantitative Solubility Determination
While predictions are invaluable, empirical data is definitive. The following gravimetric method provides a reliable, step-by-step process for determining the solubility of this compound. The causality behind each step is explained to ensure scientific integrity and adaptability.
Experimental Workflow for Solubility Measurement
Caption: Gravimetric workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge (optional)
-
Evaporation system (e.g., vacuum oven, rotary evaporator, or nitrogen stream)
Protocol:
-
Preparation (n=3 for each solvent):
-
Accurately weigh approximately 100 mg of this compound directly into a 4 mL glass vial. The key is to add an excess of solid to ensure a saturated solution is formed.
-
Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial. Record the exact volume.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the slurry vigorously for at least 24 hours. Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. Shorter times may result in an underestimation of the true solubility.
-
-
Phase Separation:
-
Remove the vials from the shaker and place them in a rack within the same temperature-controlled environment for 1-2 hours. Causality: This allows the excess, undissolved solid to settle, preventing interference with sampling. For very fine suspensions, centrifugation (at the same constant temperature) may be required.
-
-
Aliquot Sampling:
-
Carefully draw a known volume of the clear supernatant (e.g., 1.00 mL) into a syringe fitted with a 0.22 µm syringe filter. Self-Validation: The filter is a critical control step to guarantee that no microscopic solid particles are transferred, which would falsely inflate the solubility measurement. Perform this step quickly to minimize temperature fluctuations.
-
-
Solvent Evaporation:
-
Tare an empty, clean, and dry vial on the analytical balance.
-
Dispense the filtered aliquot from the syringe into the pre-weighed vial.
-
Evaporate the solvent completely. A gentle stream of nitrogen or the use of a vacuum oven at a moderate temperature (e.g., 40°C, well below the solute's melting point) is recommended. Causality: Complete removal of the solvent is necessary for an accurate final weight measurement of the dissolved solute.
-
-
Quantification:
-
Once the solvent is fully evaporated and the vial has returned to ambient temperature, re-weigh the vial containing the dried solute residue.
-
The difference between the final weight and the tare weight is the mass of this compound that was dissolved in the sampled aliquot.
-
-
Calculation:
-
Calculate the solubility using the formula:
-
Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL)
-
-
Average the results from the triplicate samples and calculate the standard deviation to validate the precision of the measurement.
-
Part 4: Application of Solubility Data
The empirically determined solubility data is actionable intelligence for the research scientist:
-
Reaction Chemistry: Selecting a solvent in which reactants are highly soluble can significantly increase reaction rates and yields.
-
Purification: Recrystallization, a powerful purification technique, relies on identifying a solvent system where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature.
-
Formulation Development: For pharmaceutical applications, understanding solubility in various biocompatible solvents and buffer systems is paramount for developing stable and bioavailable dosage forms.
-
Analytical Method Development: Solubility data informs the choice of mobile phases in chromatography (HPLC, SFC) and diluents for spectroscopic analysis (UV-Vis, NMR).
By systematically predicting, measuring, and applying solubility data, researchers can accelerate their development timelines and ensure the robustness of their scientific outcomes.
References
- Determining Solubility of Organic Compounds. [Link: https://www.google.com/url?q=https://vdocuments.mx/determining-solubility-of-organic-compounds.html]
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link: https://www.google.com/url?q=https://www.yumpu.
- Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. [Link: https://www.researchgate.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link: https://www.google.com/url?q=https://www.yumpu.
- Solubility of Organic Compounds. [Link: https://www.google.com/url?q=https://www.studocu.com/en-au/document/university-of-new-south-wales/chemistry-1b/other/solubility-of-organic-compounds/5121307]
- CAS RN 116632-05-4 | this compound | MFCD17012486 - Hoffman Fine Chemicals. [Link: https://www.hoffmanfinechemicals.com/product/5-bromonaphthalen-2-ol]
- Naphthalene | Solubility of Things. [Link: https://www.solubilityofthings.
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- The study of the solubility of naphthalene diimides with various bulky flanking substituents in different solvents by UV–vis spectroscopy | Request PDF - ResearchGate. [Link: https://www.researchgate.net/publication/338903332_The_study_of_the_solubility_of_naphthalene_diimides_with_various_bulky_flanking_substituents_in_different_solvents_by_UV-vis_spectroscopy]
- Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. [Link: https://www.google.com/url?q=https://pubs.acs.org/doi/10.1021/je900959u]
- Extended Hansen solubility approach: naphthalene in individual solvents - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/6535272/]
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- An In-depth Technical Guide on the Physicochemical Properties of 2-(Aminomethyl)-5-bromonaphthalene - Benchchem. [Link: https://www.benchchem.com/pdf/B1287/physicochemical-properties-of-2-(aminomethyl)-5-bromonaphthalene.pdf]
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- 8-Bromonaphthalen-2-ol | C10H7BrO | CID 613826 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/613826]
- 1-Bromo-2-naphthol | C10H7BrO | CID 11316 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-naphthol]
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- CAS 580-13-2: 2-Bromonaphthalene | CymitQuimica. [Link: https://www.cymitquimica.com/cas/580-13-2]
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- (5-Bromonaphthalen-2-yl)methanol | C11H9BrO | CID 13477023 - PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13477023]
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Introduction: The Significance of 5-Bromo-2-naphthalenol
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-naphthalenol
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-naphthalenol is a disubstituted naphthalene derivative featuring a hydroxyl group and a bromine atom on its aromatic core. While seemingly a simple molecule, its structural arrangement makes it a valuable and versatile building block in advanced organic synthesis.[1] The precise placement of the bromo and hydroxyl functionalities allows for regioselective reactions, a critical challenge when dealing with multi-substituted naphthalenes.[1]
This guide provides a comprehensive exploration of the core physical properties of 5-bromo-2-naphthalenol. Understanding these characteristics is paramount for its effective use, from designing synthetic routes and purification strategies to ensuring safe handling and predicting its behavior in complex biological systems. For professionals in drug discovery, such foundational compounds are the starting point for constructing more complex molecules with potential therapeutic activities.[2][3] The insights herein are curated to provide not just data, but the scientific context behind the numbers and spectra, empowering researchers to leverage this compound to its full potential.
Core Physicochemical Identifiers
A consistent and accurate identification of a chemical compound is the bedrock of reproducible science. The fundamental properties of 5-bromo-2-naphthalenol are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₁₀H₇BrO | [4][5][6] |
| Molecular Weight | 223.07 g/mol | [4][5][6] |
| CAS Number | 116632-05-4 | [4][5][7] |
| Appearance | Off-white to beige powder/crystalline solid | [8] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C(=C1)Br | [9] |
| InChIKey | BZCYULYTYLSGBX-UHFFFAOYSA-N | [7][9] |
Table 1: Core Identifiers for 5-Bromo-2-naphthalenol.
Thermal Properties: Melting and Boiling Points
The thermal behavior of a solid organic compound is a primary indicator of its purity and stability.
Melting Point
The melting point of 5-bromo-2-naphthalenol has been reported within the range of 122-124 °C .[8] It is crucial to note that other isomers, such as 6-bromo-2-naphthol, exhibit similar melting points, underscoring the necessity of complementary analytical techniques for unambiguous identification.[8][10] A sharp, well-defined melting range is a strong indicator of high sample purity. Conversely, a broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice of the solid.
The determination of a melting point is a fundamental procedure for assessing the purity of a crystalline solid.
Caption: Workflow for Melting Point Determination.
Boiling Point
The boiling point for the related isomer 6-bromo-2-naphthol is reported as 353.80 °C , with other sources providing a rough estimate of 130°C.[8][10] For non-volatile solids like 5-bromo-2-naphthalenol, the boiling point is often of less practical importance than the melting point and is typically determined under vacuum to prevent thermal decomposition at atmospheric pressure.
Solubility Profile
The solubility of 5-bromo-2-naphthalenol is dictated by the interplay between its polar hydroxyl group and its large, nonpolar bromonaphthalene ring system.
This profile is consistent with the "like dissolves like" principle. The polar hydroxyl group can form hydrogen bonds with polar protic solvents (like methanol) and interact with polar aprotic solvents (like acetone). The large, hydrophobic naphthalene core dominates the molecule's character, leading to good solubility in organic solvents and poor solubility in water. This differential solubility is fundamental to its purification, often by recrystallization from a suitable solvent system like ethanol or a benzene/petroleum ether mixture.[8]
Caption: Workflow for Qualitative Solubility Testing.
Spectroscopic Properties: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous structural confirmation of 5-bromo-2-naphthalenol, with each technique offering a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of atomic nuclei (¹H and ¹³C).
-
¹H NMR: The proton NMR spectrum is highly diagnostic. For 5-bromo-2-naphthalenol, one would expect to see:
-
Aromatic Protons (6H): A series of complex multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants are influenced by the electron-donating effect of the -OH group and the electron-withdrawing/anisotropic effects of the -Br atom. Protons adjacent to the bromine atom will be shifted downfield.
-
Hydroxyl Proton (1H): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. In a non-hydrogen-bonding solvent like CDCl₃, it might appear around δ 5-6 ppm. In DMSO-d₆, it would be shifted further downfield.[12]
-
-
¹³C NMR: The molecule has 10 carbon atoms, all of which are in unique chemical environments, thus 10 distinct signals are expected in the ¹³C NMR spectrum.
-
Aromatic Carbons: Signals would appear in the typical aromatic region of δ 110-155 ppm.
-
C-OH Carbon: The carbon atom bonded to the hydroxyl group (C2) would be shifted significantly downfield (e.g., ~150-155 ppm).
-
C-Br Carbon: The carbon atom bonded to the bromine (C5) would be shifted upfield relative to other aromatic carbons due to the "heavy atom effect," likely appearing around δ 115-120 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. Data from the closely related 6-bromo-2-naphthol provides an excellent reference.[6]
-
O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹ , characteristic of the hydroxyl group's hydrogen bonding.
-
C-H Aromatic Stretch: Sharp peaks appearing just above 3000 cm⁻¹ .
-
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region, which are characteristic of the naphthalene ring system.
-
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region.
-
C-Br Stretch: A weaker band in the fingerprint region, typically around 500-650 cm⁻¹ .
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As a naphthalene derivative, 5-bromo-2-naphthalenol possesses an extended π-conjugated system. This leads to strong absorption in the ultraviolet region due to π → π* transitions. Based on data for 2-naphthol, one can expect strong absorption maxima (λ_max) in the range of 220-340 nm .[13] The exact wavelengths and molar absorptivities will be influenced by the bromo- and hydroxyl- substituents and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the exact molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The key feature for a bromine-containing compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 222 (for C₁₀H₇⁷⁹BrO) and another at m/z 224 (for C₁₀H₇⁸¹BrO). This characteristic M⁺, M+2 pattern is a definitive indicator of the presence of a single bromine atom. Electron ionization mass spectra for the isomeric 6-bromo-2-naphthol confirm this pattern.[14]
Safety and Handling
While specific toxicity data for 5-bromo-2-naphthalenol is limited, data from the closely related and commercially available 6-bromo-2-naphthol provides essential guidance.[15]
-
Hazard Classification: Classified as a skin, eye, and respiratory irritant.[15]
-
GHS Precautionary Statements:
-
Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[15][16]
-
Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[15][16]
-
Storage: Store in a well-ventilated place. Keep container tightly closed and store locked up.[15][16]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[16]
Applications in Research and Drug Development
5-Bromo-2-naphthalenol is primarily a synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 5-position.[2]
-
Modification of the Hydroxyl Group: The hydroxyl group can be easily converted into other functionalities, such as ethers or esters, or used to direct further electrophilic aromatic substitution.
-
Scaffold for Complex Molecules: This dual functionality makes it an ideal starting material for multi-step syntheses of complex molecular architectures, which is a common strategy in the development of new pharmaceutical agents and functional materials like dyes.[11]
By providing two distinct points for chemical modification, 5-bromo-2-naphthalenol offers chemists a reliable platform for building molecular diversity and exploring structure-activity relationships in drug discovery programs.
References
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- PubChem. (n.d.). 6-Bromo-2-naphthalenol.
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- CAS Common Chemistry. (n.d.). 1-Bromo-2-naphthol.
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322).
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- Wikipedia. (n.d.). 2-Naphthol.
- Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 1-15.
- MDPI. (2021). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential.
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- Michigan State University. (n.d.). UV-Visible Spectroscopy.
- Michigan State University. (n.d.). Proton NMR Table.
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- ResearchGate. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
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- ChemBK. (n.d.). 2-Naphthol.
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An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Bromonaphthalen-2-ol
Abstract
This technical guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of 5-Bromonaphthalen-2-ol, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive public-domain data for this specific molecule, this document establishes a predictive and methodological protocol grounded in the principles of thermal analysis and data from structurally analogous compounds. We detail a self-validating experimental design, from sample preparation to data interpretation, explaining the scientific rationale behind each parameter. The guide predicts the thermal events—sublimation, vaporization, and decomposition—based on the compound's chemical structure and the known behavior of brominated aromatic compounds. We further propose a likely thermal decomposition pathway and offer guidance on interpreting the resultant TGA and derivative thermogravimetry (DTG) curves. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the thermal stability and composition of this compound and similar molecules.
Introduction to this compound and Thermal Analysis
This compound (C₁₀H₇BrO, MW: 223.07 g/mol ) is a brominated derivative of β-naphthol.[1] Its structure, featuring a naphthalene core, a hydroxyl group, and a bromine substituent, makes it a valuable building block in organic synthesis. Understanding its thermal properties is paramount for ensuring safety, stability, and control during manufacturing, storage, and formulation development.
Thermogravimetric analysis (TGA) is an essential technique in materials characterization that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] For a compound like this compound, TGA can elucidate critical parameters such as:
-
Thermal Stability: The temperature at which the material begins to decompose.[4]
-
Compositional Analysis: Quantifying the volatile content, such as residual solvents or moisture.[2]
-
Decomposition Kinetics: Providing insights into the mechanism of degradation.[5]
This guide will walk through the process of developing a robust TGA method and interpreting the resulting data for this compound.
Predicted Thermal Behavior of this compound
-
Melting and Vaporization: As a crystalline solid, this compound will first melt and then begin to vaporize or sublime as the temperature increases. The melting point for a similar compound, 1-Bromo-2-naphthol, is reported to be in the range of 78-81 °C.[6] A distinct mass loss event may be observed if the compound vaporizes or sublimes significantly before decomposing.
-
Thermal Decomposition: The thermal decomposition of halogenated aromatic compounds often initiates with the cleavage of the carbon-halogen bond.[7] In this case, the C-Br bond is expected to be the most labile. The predicted decomposition pathway likely involves the initial loss of a bromine radical or hydrogen bromide (HBr), followed by the subsequent breakdown of the naphthalene ring structure at higher temperatures.[7][8] The presence of the hydroxyl group may influence the decomposition mechanism.
Experimental Design: A Validating Protocol
A robust TGA protocol is crucial for obtaining accurate and reproducible data. The following sections detail a recommended experimental setup.
Instrumentation and Calibration
A standard thermogravimetric analyzer is required, consisting of a high-precision balance, a furnace with programmable temperature control, and a gas-purging system.[9] The instrument's temperature and mass signals should be calibrated using certified reference materials according to the manufacturer's guidelines.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities.
-
Sample Mass: Accurately weigh 5–10 mg of the sample into a tared TGA crucible (platinum or alumina is recommended). A smaller sample size minimizes thermal gradients within the sample.
-
Crucible Placement: Carefully place the crucible onto the TGA balance mechanism, ensuring it is properly centered.
TGA Method Parameters
The following table summarizes the recommended parameters for the TGA method. The rationale for each parameter is provided to ensure a deep understanding of the experimental design.
| Parameter | Recommended Value | Rationale |
| Purge Gas | Nitrogen (High Purity) | Provides an inert atmosphere to prevent oxidative decomposition, allowing for the study of the material's inherent thermal stability.[10] |
| Gas Flow Rate | 50–100 mL/min | Ensures efficient removal of evolved gases from the sample area without causing sample disturbance.[7] |
| Temperature Program | ||
| 1. Isothermal | 30 °C for 15 min | Allows the sample and furnace to reach thermal equilibrium before the heating ramp begins. |
| 2. Ramp | 10 °C/min to 600 °C | A heating rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time.[7][10] The final temperature of 600 °C is chosen to ensure complete decomposition is observed. |
| Data Collection | Continuous | Mass and temperature data should be recorded continuously throughout the experiment. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the TGA experiment.
Caption: TGA Experimental Workflow.
Data Interpretation
The output of a TGA experiment is a thermogram, which plots the percentage of mass loss versus temperature.[7]
-
TGA Curve: A step-like curve where each step corresponds to a mass loss event. A stable horizontal region indicates thermal stability over that temperature range.
-
Derivative Thermogravimetry (DTG) Curve: This is the first derivative of the TGA curve and shows the rate of mass loss. Peaks on the DTG curve correspond to the temperatures of maximum mass loss rate for each decomposition step, making it easier to identify distinct thermal events.[9]
Hypothetical Thermogram and Analysis
Based on the predicted behavior, the thermogram of this compound is expected to show one or two main decomposition steps.
| Thermal Event | Approximate Temperature Range (°C) | Expected Mass Loss (%) | Interpretation |
| Vaporization/Sublimation | 100 - 250 | Variable | Initial mass loss due to the volatility of the compound. This may overlap with the initial decomposition. |
| Initial Decomposition | 250 - 400 | ~36% | Corresponds to the loss of a bromine atom (atomic weight ~79.9 g/mol ), representing approximately 35.8% of the total molecular weight. Alternatively, loss of HBr (molecular weight ~80.9 g/mol ) would be ~36.3%.[7] |
| Final Decomposition | 400 - 600 | Remaining Mass | Breakdown of the naphthalene ring structure. |
| Residue | > 600 | < 1% | Minimal char residue is expected for this type of organic molecule under an inert atmosphere. |
Proposed Decomposition Pathway Visualization
The following diagram illustrates a plausible initial step in the thermal decomposition of this compound.
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An In-depth Technical Guide to 5-Bromonaphthalen-2-ol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromonaphthalen-2-ol, a key, yet historically elusive, chemical intermediate. The regioselective synthesis of disubstituted naphthalenes, particularly with substituents on different rings, presents a significant challenge in organic chemistry. This guide delves into the historical context of bromonaphthalenol synthesis, highlighting the difficulties associated with direct bromination of 2-naphthol. The core of this document is a detailed exploration of a modern, three-step synthesis of this compound from 5-amino-2-naphthol, which ingeniously employs a sulfonic acid group as both a protecting and an activating moiety for a Sandmeyer reaction. We will dissect the mechanistic underpinnings of this synthesis, providing a robust experimental protocol. Furthermore, this guide will cover the physicochemical and spectroscopic characterization of this compound. Finally, we will explore its burgeoning significance as a valuable building block in medicinal chemistry, with a particular focus on its potential role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer therapeutics. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile molecule in their synthetic endeavors.
Introduction: The Challenge of Regioselective Naphthalene Functionalization
Naphthalene and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, prized for their rigid, aromatic structure.[1] However, the functionalization of the naphthalene core with precise regiochemistry is often a formidable synthetic hurdle. The direct electrophilic substitution of substituted naphthalenes can lead to a mixture of isomers, complicating purification and reducing yields. This is particularly true for the synthesis of bromonaphthalenols, where the directing effects of the hydroxyl group can lead to multiple bromination products.[2][3]
Historically, the synthesis of specific bromonaphthalenol isomers has been a persistent challenge. For instance, the direct bromination of 2-naphthol (β-naphthol) typically yields a mixture of products, with the kinetically favored product being 1-bromo-2-naphthol.[2] The synthesis of other isomers, such as 6-bromo-2-naphthol, has been achieved through multi-step sequences, often involving the bromination of 2-naphthol to 1,6-dibromo-2-naphthol followed by a reduction.[3]
Against this backdrop, this compound remained "virtually unknown" in the chemical literature for a considerable time, underscoring the difficulties in its preparation.[4] The development of a reliable and scalable synthesis for this specific isomer was a critical step in unlocking its potential as a synthetic intermediate.
The Advent of a Regioselective Synthesis: A Modern Approach
A breakthrough in the synthesis of this compound was the development of a three-step method starting from 5-amino-2-naphthol.[4][5] This approach cleverly navigates the challenges of regioselectivity by employing a sulfonic acid group as a temporary protecting and activating group to facilitate a Sandmeyer reaction.
The Synthetic Strategy: A Three-Step Protocol
The overall synthetic pathway is depicted below:
Caption: Synthetic pathway to this compound.
Mechanistic Insights: The Role of the Sulfonic Acid Group
The success of this synthesis hinges on the strategic use of the sulfonic acid group, which serves multiple critical functions:
-
Protecting Group: The sulfonic acid group is introduced at the 1-position of 5-amino-2-naphthol. This position is highly activated by the hydroxyl group and would otherwise be susceptible to unwanted side reactions, such as azo coupling.[5][6] By blocking this position, the sulfonic acid group ensures the regioselectivity of the subsequent Sandmeyer reaction.
-
Activating Group: The electron-withdrawing nature of the sulfonic acid group deactivates the naphthalene ring, making the diazonium intermediate a better electron acceptor.[5][6] This facilitates the key electron transfer step from the copper(I) catalyst in the Sandmeyer reaction, a step that is often sluggish in electron-rich aromatic systems.[4]
-
Enhanced Isolation: The introduction of the sulfonic acid group leads to the formation of an insoluble diazonium sulfonate zwitterion, which precipitates out of solution.[5][6] This allows for easy isolation and purification of the intermediate before the final bromination step.
The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution.[7] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.[7]
Experimental Protocol: A Step-by-Step Guide
The following protocol is adapted from the literature for the synthesis of this compound.[4][5]
Step 1: Sulfonation of 5-Amino-2-naphthol
-
Grind 5-amino-2-naphthol to a fine powder.
-
In a fume hood, heat the powdered 5-amino-2-naphthol to 55°C under a nitrogen atmosphere.
-
Carefully add concentrated sulfuric acid (approximately 3-4 equivalents) in one portion and mix rapidly.
-
Continue stirring until the mixture becomes too viscous to stir.
-
Remove the heat source and allow the reaction to stand overnight.
-
Quench the reaction by carefully adding the solid mixture to water.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with acetone and dry to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid.
Step 2: Sandmeyer Reaction
-
Dissolve the 5-amino-2-hydroxynaphthalene-1-sulfonic acid, sodium hydroxide (1 equivalent), and sodium nitrite (1 equivalent) in water.
-
Cool the solution in an ice bath and slowly add sulfuric acid to generate the diazonium salt.
-
Collect the precipitated diazonium sulfate by suction filtration and wash with ice-cold water.
-
In a separate flask, prepare a mixture of copper(I) bromide, copper(II) bromide, and hydrobromic acid in water.
-
Add the moist diazonium salt to the copper bromide mixture and warm to approximately 70°C for 1 hour.
-
Filter the hot mixture by gravity.
-
Saturate the filtrate with sodium chloride and stir overnight to precipitate the product.
-
Collect the solid by suction filtration and air-dry to obtain crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
Step 3: Desulfonation
-
Suspend the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid in 20% aqueous sulfuric acid.
-
Heat the slurry to reflux for 20 minutes.
-
Cool the reaction mixture and extract with diethyl ether.
-
Combine the organic layers, wash with water, and dry over sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the residue by vacuum sublimation (e.g., 180°C, 0.5 torr) to yield this compound as a white solid.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrO | |
| Molecular Weight | 223.07 g/mol | |
| Melting Point | 110-111 °C | [5] |
| Appearance | White solid | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ = 8.16 (d, J=8.1 Hz, 1H), 7.64 (d, J=9.2 Hz, 1H), 7.61 (d, J=7.6 Hz, 1H), 7.26 (dd, J=8.1, 7.6 Hz, 1H), 7.20 (dd, J=9.2, 2.4 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 5.05 (s, 1H) | [5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18 | [5] |
| IR (Nujol, cm⁻¹) | 3200, 1503, 1464, 1378, 861, 812, 771, 740 | [5] |
Applications in Drug Discovery: A Versatile Building Block
The strategic placement of the bromo and hydroxyl functionalities on the naphthalene core makes this compound a highly valuable building block for the synthesis of complex, biologically active molecules. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The hydroxyl group can be readily converted into other functional groups or can participate in hydrogen bonding interactions with biological targets.
A Gateway to PARP Inhibitors
A particularly promising application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8] Many potent PARP inhibitors feature a substituted naphthalene core.
While direct evidence for the use of this compound in the synthesis of marketed PARP inhibitors is not yet prevalent in the public literature, its structure is highly amenable to the construction of key pharmacophores found in these drugs. The following workflow illustrates a hypothetical, yet plausible, synthetic route from this compound to a precursor for a PARP inhibitor.
Caption: Hypothetical workflow for a PARP inhibitor precursor.
In this hypothetical workflow, the hydroxyl group of this compound is first converted to a triflate, a good leaving group for cross-coupling reactions. A Suzuki coupling is then employed to introduce a substituted aryl group at the 5-position. Finally, a Buchwald-Hartwig amination at the 2-position would install the necessary amine functionality, a common feature in many PARP inhibitors. This sequence demonstrates the utility of this compound as a platform for accessing complex molecular architectures relevant to drug discovery.
Structure-Activity Relationship (SAR) Considerations
The introduction of a bromine atom into a drug candidate can have profound effects on its biological activity.[9] Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.[9] Furthermore, the lipophilicity and metabolic stability of a molecule can be modulated by the presence of a bromine atom.[9] The ability to regioselectively synthesize this compound allows for the precise placement of a bromine atom to probe these structure-activity relationships in drug design.[10][11][12][13]
Conclusion
This compound, once a synthetically challenging and obscure molecule, has emerged as a valuable and versatile building block in organic synthesis. The development of a robust, regioselective synthesis has been pivotal in making this compound readily accessible. Its unique substitution pattern, combined with the versatility of its bromo and hydroxyl functionalities, makes it an attractive starting material for the construction of complex molecular architectures. As the demand for novel therapeutics continues to grow, particularly in the field of oncology, the importance of key intermediates like this compound in enabling the synthesis of next-generation drugs is set to increase significantly. This guide provides a solid foundation for researchers looking to harness the synthetic potential of this powerful molecule.
References
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Theoretical calculations on 5-Bromonaphthalen-2-ol
An In-depth Technical Guide to the Theoretical Investigation of 5-Bromonaphthalen-2-ol
Abstract
This whitepaper provides a comprehensive technical guide for the theoretical and computational analysis of this compound, a molecule of significant interest within medicinal chemistry and materials science. Naphthalene derivatives are foundational scaffolds in the development of novel therapeutics and functional materials.[1] This guide moves beyond a simple recitation of methods, offering a field-proven perspective on the strategic application of computational chemistry to elucidate the structural, electronic, and spectroscopic properties of this molecule. We detail the causality behind methodological choices, from the selection of density functional theory (DFT) functionals and basis sets to the interpretation of electronic structure analyses. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for predicting molecular behavior, guiding synthetic efforts, and accelerating the discovery pipeline.
Introduction: The Strategic Value of Computational Insight
This compound belongs to the class of substituted naphthalenes, which are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][3] The strategic placement of the hydroxyl and bromine substituents on the naphthalene core creates a molecule with distinct electronic and steric properties, making it a versatile precursor for more complex architectures through reactions like palladium-catalyzed cross-couplings.[3][4]
In modern chemical research, particularly in drug development, an empirical, trial-and-error approach to synthesis and testing is no longer sufficient. It is both resource-intensive and inefficient. Theoretical calculations, grounded in quantum mechanics, provide a powerful predictive lens through which we can understand and anticipate a molecule's behavior at the atomic level. By employing methods like Density Functional Theory (DFT), we can model molecular geometries, predict spectroscopic signatures, and visualize electronic landscapes before a single reagent is weighed.[5][6] This in silico approach allows for the rational design of derivatives, the prediction of reactive sites, and the elucidation of structure-activity relationships (SAR), thereby de-risking and accelerating the development process. This guide serves as a practical manual for applying these theoretical tools to this compound.
Foundational Physicochemical Properties
Before embarking on theoretical calculations, it is essential to ground our model in the known physical reality of the compound. This data serves as a benchmark for validating our computational results.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | [7][8] |
| Molecular Weight | 223.07 g/mol | [8] |
| CAS Number | 116632-05-4 | [7][8] |
| Physical State | Solid | [7] |
| Melting Point | 108-110 °C | [7] |
| Appearance | Brown solid | [7] |
The Computational Workflow: A Strategy for Molecular Interrogation
A successful theoretical investigation follows a logical progression, where each step builds upon and validates the last. The workflow outlined below represents a robust and widely accepted methodology for characterizing a small organic molecule like this compound.
Caption: A validated workflow for the theoretical analysis of this compound.
Core Methodologies: Choosing the Right Tools
The accuracy of any theoretical prediction is contingent upon the chosen methodology. Here, we dissect the essential components of a robust computational approach for a brominated aromatic compound.
Density Functional Theory (DFT)
Causality: For molecules of this size, DFT strikes the optimal balance between computational cost and accuracy. It approximates the many-electron Schrödinger equation by calculating the electron density, which is computationally more tractable. The choice of the functional is critical. The B3LYP hybrid functional is a workhorse in the field because it incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, providing reliable results for a wide range of organic molecules.[6] Recent studies on electrophilic bromination have also successfully employed DFT to elucidate reaction mechanisms, underscoring its suitability for this system.[9]
Basis Sets
Causality: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p), is selected for its comprehensive nature.
-
6-311: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs (like the oxygen and bromine in our molecule) and for calculating properties like electron affinity.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow the orbitals to change shape, which is essential for describing chemical bonds accurately.
Experimental Protocols: From Theory to Data
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To find the most stable three-dimensional structure of this compound and confirm it is a true energy minimum.
Methodology:
-
Structure Input: Build an initial guess of the this compound structure using molecular modeling software (e.g., GaussView, Avogadro).
-
Calculation Setup (Gaussian 09/16 Input):
-
Execution: Submit the input file to the quantum chemistry software.
-
Validation: Upon completion, inspect the output file. The optimization is successful if convergence criteria are met. Crucially, the frequency calculation must yield zero imaginary frequencies. An imaginary frequency indicates the structure is a transition state, not a stable minimum, and requires further optimization.
Protocol 2: Electronic Structure and Reactivity Analysis
Objective: To analyze the electron distribution to predict reactivity and electronic properties. This is achieved by post-processing the converged wavefunction from the optimized structure.
Methodology:
-
Frontier Molecular Orbitals (HOMO/LUMO):
-
Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy gap between them indicates the molecule's chemical stability and electronic excitability.[5]
-
Analysis: Visualize the HOMO and LUMO surfaces. The locations of these orbitals indicate the likely sites for electrophilic (attacked by HOMO) and nucleophilic (attacks LUMO) reactions.
-
-
Molecular Electrostatic Potential (MEP) Map:
-
Concept: The MEP map provides a visual representation of the charge distribution. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[6]
-
Analysis: Generate the MEP surface. For this compound, we expect to see a negative potential around the oxygen atom and the π-system of the rings, and a positive potential around the hydroxyl hydrogen.
-
Caption: Relationship between calculated electronic properties and predicted reactivity.
Protocol 3: Simulating the UV-Visible Spectrum
Objective: To predict the electronic absorption spectrum, which can be directly compared with experimental data.
Methodology:
-
Calculation Setup (TD-DFT): Using the optimized geometry from Protocol 1, perform a Time-Dependent DFT (TD-DFT) calculation. It is crucial to include a solvent model, as solvent interactions can significantly shift absorption wavelengths. The Polarizable Continuum Model (PCM) is a cost-effective and reliable choice.
-
Analysis: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the transition. Plot these values to generate a theoretical spectrum.
Predicted Data & Insights
The following tables summarize the kind of quantitative data that would be generated from the protocols described above. (Note: These are representative values for illustrative purposes).
Table 1: Key Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-O | 1.36 Å |
| Bond Length | C5-Br | 1.91 Å |
| Bond Angle | C1-C2-O | 118.5° |
| Bond Angle | C6-C5-Br | 120.3° |
| Dihedral Angle | C3-C2-O-H | ~180° (anti-periplanar) |
Table 2: Calculated Electronic Properties
| Property | Value (eV) | Implication |
| E(HOMO) | -5.85 | Electron-donating capability |
| E(LUMO) | -1.20 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.65 | High kinetic stability, UV absorption |
Table 3: Predicted UV-Vis Absorption Peaks (in Ethanol)
| Transition | λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S₀ → S₁ | 335 | 0.085 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 298 | 0.210 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 255 | 0.550 | HOMO → LUMO+1 (π→π*) |
Application in Drug Discovery and Materials Science
The theoretical data generated for this compound is not merely an academic exercise; it provides actionable intelligence for development professionals.
-
Rational Drug Design: The MEP map and HOMO/LUMO distributions highlight the regions of the molecule that are electronically poised for interaction with biological targets, such as the active site of an enzyme. For instance, the electron-rich oxygen could act as a hydrogen bond acceptor. This knowledge guides the synthesis of derivatives with enhanced binding affinity. The naphthalene core itself is a known pharmacophore in potent enzyme inhibitors, such as those targeting Poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy.[10]
-
Guiding Synthesis: The C-Br bond is a prime site for synthetic modification via cross-coupling reactions. Understanding the electronic environment around this bond can help predict its reactivity and select appropriate catalytic conditions.
-
Predicting Physicochemical Properties: Computational models can be extended to predict properties like logP and pKa, which are critical determinants of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound. By systematically applying DFT and TD-DFT methods, researchers can obtain deep insights into the molecule's geometric, electronic, and spectroscopic properties. This computational-first approach provides a predictive, self-validating system that enhances our understanding of molecular behavior, minimizes empirical guesswork, and ultimately accelerates the innovation cycle in both pharmaceutical development and materials science. The integration of these theoretical protocols into standard research workflows is an indispensable tool for the modern scientist.
References
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An In-depth Technical Guide to 5-Bromonaphthalen-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromonaphthalen-2-ol is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis. Its unique structural features, including the naphthalene core, the hydroxyl group, and the bromine substituent, make it a versatile precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its relevance in medicinal chemistry and materials science.
Core Molecular and Physical Properties
This compound, also known as 5-bromo-2-naphthol, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | |
| Molecular Weight | 223.07 g/mol | |
| CAS Number | 116632-05-4 | |
| Appearance | Brown solid | [1] |
| Melting Point | 108-110 °C | [1] |
| Purity | Typically ≥95% | |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis of this compound
The regioselective synthesis of disubstituted naphthalenes like this compound can be challenging. A direct bromination of 2-naphthol would likely result in a mixture of products due to the activating nature of the hydroxyl group. A more controlled and effective method involves a multi-step synthesis starting from 5-amino-2-naphthol, utilizing a sulfonic acid group as both a protecting and an activating group for a Sandmeyer reaction.[2]
Synthetic Workflow Overview
The following diagram illustrates the key steps in the synthesis of this compound from 5-amino-2-naphthol.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 5-amino-2-naphthol.[2]
Step 1: Sulfonation
-
To three equivalents of sulfuric acid, add one equivalent of 5-amino-2-naphthol.
-
Heat the mixture to introduce a sulfonic acid group at the 1-position. This group serves to protect the 1-position from unwanted side reactions and activate the molecule for the subsequent Sandmeyer reaction.
Step 2: Sandmeyer Reaction
-
The sulfonated intermediate is diazotized using sodium nitrite in the presence of sulfuric acid.
-
The resulting diazonium salt is then subjected to a Sandmeyer reaction with cuprous bromide (CuBr) in hydrobromic acid (HBr) to replace the amino group with a bromine atom.
Step 3: Desulfonation
-
The crude product from the Sandmeyer reaction is heated in a 20% aqueous solution of sulfuric acid.
-
This step removes the sulfonic acid protecting group, yielding 5-bromo-2-naphthol.
-
The product can then be extracted with an organic solvent, such as diethyl ether, and purified by sublimation.
Applications in Research and Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural analogs, such as other bromonaphthalene derivatives, are of significant interest in drug discovery and materials science. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are instrumental in the synthesis of complex molecular architectures.
A notable example is the use of 2-(aminomethyl)-5-bromonaphthalene, a closely related compound, as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3] PARP enzymes are critical for DNA repair, and their inhibition is a promising strategy in cancer therapy, particularly for cancers with mutations in DNA repair genes like BRCA1 and BRCA2.[3] The 5-bromonaphthyl core of these molecules is a key pharmacophore for potent and selective PARP-1 inhibition.[3]
The following diagram illustrates a generalized workflow for the synthesis of a PARP inhibitor utilizing a bromonaphthalene core.
Caption: Generalized synthetic workflow for a PARP inhibitor.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as a warning-level hazard, with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis. Its well-defined molecular and physical properties, coupled with established synthetic routes, make it an accessible building block for researchers. While direct applications are still emerging, the proven utility of its structural analogs in areas such as cancer therapy highlights the promising future of this compound in the development of novel pharmaceuticals and advanced materials.
References
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- Kappe, C. O., & Murphree, S. S. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 14(9), 3484–3489. [Link]
- PubChem. 8-Bromonaphthalen-2-ol. [Link]
- Kikelj, D., et al. (2017). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 22(10), 1649. [Link]
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- Thermo Fisher Scientific.
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Purity and appearance of 5-Bromonaphthalen-2-ol.
An In-depth Technical Guide to the Purity and Appearance of 5-Bromonaphthalen-2-ol
Introduction
This compound, a brominated derivative of 2-naphthol, is a key intermediate and building block in medicinal chemistry and materials science. Its bifunctional nature—possessing a hydroxyl group amenable to etherification or esterification and a bromo-substituent ready for cross-coupling reactions—makes it a versatile precursor for complex molecular architectures. For researchers, scientists, and drug development professionals, understanding and verifying the purity and appearance of this reagent is a critical first step that underpins the reliability, reproducibility, and success of subsequent synthetic endeavors.
This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its purity assessment and purification, and essential guidelines for its safe handling and storage. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Physicochemical Properties and Appearance
The initial assessment of any chemical reagent begins with a visual inspection and a review of its fundamental properties. This compound is typically supplied as a solid. Deviations from the expected appearance can indicate contamination or degradation.
Appearance: The compound generally appears as a white, off-white, or light-yellowish powder or crystalline solid.[1] Any significant discoloration, such as dark brown or purple hues, may suggest the presence of oxidation products or residual impurities from synthesis.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 116632-05-4 | |
| Molecular Formula | C₁₀H₇BrO | [2] |
| Molecular Weight | 223.07 g/mol | [2][3] |
| Physical Form | Solid | |
| Typical Purity | ≥95% | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Comprehensive Purity Assessment
Purity is not an absolute but a measured quantity. For a substance like this compound, impurities can arise from various sources and impact reaction outcomes, yield, and the impurity profile of the final product.[4]
Common Sources of Impurities:
-
Process-Related Impurities: Byproducts formed during the synthesis, such as isomers (e.g., other bromonaphthol isomers) or products of over-bromination.[4][5]
-
Starting Material-Related Impurities: Unreacted starting materials or impurities present in those materials that carry through the synthesis.[4]
-
Degradation Products: Formed by decomposition due to exposure to light, heat, or air.[4]
-
Residual Solvents: Solvents used in the synthesis or purification that are not completely removed.[4]
A multi-faceted approach is required for a robust purity assessment. The following workflow provides a logical sequence for characterizing a sample of this compound.
Melting Point Determination
Causality: A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This makes it a fast, inexpensive, and effective preliminary test of purity.
Protocol:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound into a capillary tube, packing it to a height of 2-3 mm.[6]
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[6]
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
-
Interpretation: A narrow range (e.g., < 2 °C) is indicative of high purity. A broad or depressed melting range suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity analysis, a reversed-phase method is typically employed, where the nonpolar stationary phase separates compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, will be well-retained and separated from more polar or less polar impurities. UV detection is suitable due to the chromophoric naphthalene ring system.[7]
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A common starting point is a 50:50 (v/v) mixture.[7] Degas the mobile phase using sonication or helium sparging to prevent bubble formation.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase (or a compatible solvent like pure ACN) to a concentration of approximately 1 mg/mL.[4]
-
Chromatographic Conditions (Example):
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no system contamination.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow all potential impurities to elute.
-
-
Data Interpretation: Calculate the purity by the area percent method. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100. Assume all components have a similar response factor at the chosen wavelength for this estimation.
Purification by Recrystallization
If the purity of this compound is found to be below the desired specification (e.g., <95%), recrystallization is the most common and effective method for purification.
Causality: Recrystallization relies on the differences in solubility between the desired compound and its impurities in a chosen solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at high temperatures (allowing for removal by hot filtration). For naphthol-type compounds, a mixed solvent system like ethanol/water is often effective.[8]
Protocol:
-
Solvent Selection: Start with a solvent system like ethanol and water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.[8] Keep the solution hot on a hot plate.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution for 5-10 minutes.[8]
-
Hot Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[8] This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Add hot water dropwise to the hot ethanolic filtrate until the solution becomes faintly cloudy (the cloud point).[8] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing & Drying: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor. Allow the crystals to dry completely in a desiccator or a vacuum oven.
Safe Handling and Storage
Maintaining the integrity of this compound requires proper handling and storage procedures to prevent contamination and degradation.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[9][10]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][11]
-
Avoid Contact: Avoid direct contact with skin and eyes. The compound is classified as an irritant (H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation).[12] In case of contact, rinse the affected area immediately with plenty of water.[10]
Storage:
-
Container: Store in a tightly sealed container to prevent moisture absorption and oxidation.[9]
-
Conditions: Keep the container in a cool, dry, and well-ventilated place away from direct sunlight and incompatible substances such as strong oxidizing agents.[9][13] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong shelf life.[1][14]
Conclusion
The purity and appearance of this compound are fundamental parameters that dictate its suitability for synthesis. A systematic approach, beginning with visual inspection and progressing through rigorous analytical techniques like melting point analysis and HPLC, is essential for quality control. When necessary, purification via recrystallization can effectively remove common impurities. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can ensure the quality of their starting material, leading to more reliable and reproducible scientific outcomes.
References
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- 8-Bromonaphthalen-2-ol. (n.d.). PubChem.
- Transportation, Use, Handling, and Storage of Lab Chemicals. (2024). IN.gov.
- Lab 2: Recrystallization. (n.d.). Rowan College at Burlington County/Chemistry Solutions.
- 2-bromonaphthalene. (n.d.). Organic Syntheses.
- 6-Bromonaphthalen-2-ol | CAS 15231-91-1. (n.d.). Chemical-Suppliers.com.
- Process for the preparation of 2-chloro- or 2-bromonaphthalene. (n.d.). Google Patents.
- Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. (2018). PMC - NIH.
- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. (2022). Cardiff University ORCA.
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An In-depth Technical Guide to the Storage and Stability of 5-Bromonaphthalen-2-ol
Abstract
This technical guide provides a comprehensive overview of the critical parameters governing the storage and stability of 5-Bromonaphthalen-2-ol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into best practices for handling, storing, and assessing the stability of this compound. The guide details optimal storage conditions, potential degradation pathways, and robust analytical methodologies for purity and stability assessment, ensuring the integrity of research and development activities.
Introduction: The Chemical Profile of this compound
This compound (CAS No. 116632-05-4) is an aromatic organic compound with a molecular formula of C₁₀H₇BrO. Its structure, featuring a naphthalene core substituted with a hydroxyl group and a bromine atom, makes it a valuable building block in organic synthesis. However, the presence of these functional groups also dictates its chemical reactivity and stability profile. The hydroxyl group, in particular, is susceptible to oxidation, while the overall aromatic system can be influenced by factors such as light, temperature, and atmospheric conditions. Understanding these characteristics is paramount to maintaining the compound's purity and ensuring the reliability of experimental outcomes.
Prudent Storage: Preserving the Integrity of this compound
The long-term stability of this compound is directly contingent on the implementation of appropriate storage conditions. The primary objectives of these conditions are to mitigate exposure to environmental factors that can accelerate degradation.
Optimal Storage Recommendations:
-
Temperature: Refrigeration is recommended for the long-term storage of this compound.[1] Storing the compound at low temperatures, typically 2-8°C, significantly reduces the rate of potential degradation reactions. For structurally similar bromonaphthalene compounds, storage at -20°C under a nitrogen atmosphere is also suggested for enhanced stability[2].
-
Atmosphere: To prevent oxidative degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[3][4] This is particularly crucial for long-term storage or for samples that will be opened and closed multiple times. The container should be sealed tightly to prevent the ingress of air and moisture.[1]
-
Light: Exposure to light, especially UV radiation, can induce photochemical reactions in aromatic compounds. Therefore, it is imperative to store this compound in a dark place, utilizing amber glass vials or other light-opaque containers.[3]
-
Moisture: The compound should be kept in a dry environment, as moisture can facilitate hydrolytic degradation or act as a catalyst for other reactions.[1] The use of desiccants within the storage container can be a valuable precautionary measure.
Data Summary: Recommended Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C | Minimizes kinetic energy, slowing degradation rates. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the hydroxyl group and aromatic ring. |
| Light Exposure | Dark (Amber Vials) | Avoids photochemical degradation. |
| Moisture | Dry/Anhydrous | Prevents hydrolysis and other moisture-mediated reactions. |
| Container | Tightly Sealed | Prevents contamination and exposure to atmospheric elements. |
Chemical Stability and Potential Degradation Pathways
While stable under recommended storage conditions, this compound can undergo degradation through several mechanisms if handled or stored improperly.[5] Understanding these pathways is crucial for troubleshooting unexpected experimental results and for developing stability-indicating analytical methods.
-
Oxidation: The naphthol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored impurities, such as naphthoquinones, resulting in a visible darkening of the material.[6][7]
-
Photodecomposition: Aromatic compounds can absorb UV light, leading to excited states that can undergo various reactions, including bond cleavage and polymerization.
-
Incompatibilities: Contact with strong oxidizing agents, strong bases, and acids should be avoided, as these can cause vigorous and potentially hazardous reactions.[5][8]
Logical Flow: Degradation and Prevention
Caption: Workflow illustrating the impact of storage conditions on the stability of this compound.
Analytical Methodologies for Stability Assessment
A robust analytical program is essential for monitoring the purity and stability of this compound over time. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method. Method validation according to ICH guidelines is necessary for use in regulated environments.[9]
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Degas mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Gradient Elution:
-
Start with 95% A, ramp to 5% A over 20 minutes.
-
Hold at 5% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 50 µg/mL).
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[10]
-
Acid Hydrolysis: Mix the stock solution with 1M HCl and incubate at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix the stock solution with 1M NaOH and incubate at 60°C for 24 hours.[6]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours, protected from light.[6]
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.[6]
Analyze the stressed samples using the HPLC method to ensure that degradation products are resolved from the parent peak.
-
Experimental Workflow: Stability Assessment
Caption: Step-by-step process for conducting a stability study of this compound.
Safe Handling and Personal Protective Equipment (PPE)
Due to its chemical nature, appropriate safety precautions must be taken when handling this compound.
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment:
-
General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[8]
Conclusion
The chemical integrity of this compound is best maintained through a combination of stringent storage conditions, careful handling, and a robust analytical monitoring program. By adhering to the principles outlined in this guide—namely, storage in a cool, dark, dry, and inert environment—researchers can significantly mitigate the risk of degradation. The implementation of a validated, stability-indicating HPLC method is critical for ensuring the long-term purity of this valuable synthetic intermediate, thereby upholding the quality and reliability of research and development outcomes.
References
- PubChem. (n.d.). 8-Bromonaphthalen-2-ol.
- Chemical-Suppliers. (n.d.). 6-Bromonaphthalen-2-ol.
- PubChem. (n.d.). (5-Bromonaphthalen-2-yl)methanol.
- National Institutes of Health. (n.d.). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation.
- SBLCore s.r.o. (2025, January 20). 2-Naphthol - SAFETY DATA SHEET.
- Zang, S., et al. (2010). Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis. Journal of Environmental Sciences, 22(5), 669-74.
- MDPI. (n.d.). Degradation of 2-Naphthol in Aqueous Solution by Electro-Fenton System with Cu-Supported Stainless Steel Electrode.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- National Institutes of Health. (n.d.). 2-Naphthol.
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Methodological & Application
Application Note & Protocols: 5-Bromonaphthalen-2-ol as a Versatile Building Block in Organic Synthesis
Abstract
5-Bromonaphthalen-2-ol is a bifunctional naphthalene derivative that serves as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its structure incorporates a nucleophilic hydroxyl group and a bromine atom on the aromatic core, positioned on different rings. This distinct arrangement allows for orthogonal chemical modifications, making it an ideal starting material for constructing a diverse range of molecular architectures. The hydroxyl moiety readily undergoes O-alkylation, O-acylation, and etherification, while the bromo-substituent is a prime handle for modern transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound, complete with detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is paramount before utilizing any chemical reagent. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).[1]
Compound Properties
The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇BrO | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| CAS Number | 116632-05-4 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 110–111 °C | [3] |
| InChI Key | BZCYULYTYLSGBX-UHFFFAOYSA-N | [2] |
Safety & Handling
This compound is classified as an irritant.[2] Handle in accordance with good industrial hygiene and safety practices.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.[1][5] Work should be performed in a chemical fume hood to avoid inhalation of dust.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from strong oxidizing agents and strong bases.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]
Synthesis of the Building Block
While commercially available, this compound can also be synthesized in the lab. A reliable route starts from 5-amino-2-naphthol, utilizing a Sandmeyer reaction.[3] This preparation is noteworthy as it employs a sulfonic acid group to protect and activate the naphthalene core, facilitating the challenging transformation.[3]
The general workflow involves three key steps:
-
Sulfonation: Introduction of a sulfonic acid group at the C1 position of 5-amino-2-naphthol.
-
Sandmeyer Reaction: Diazotization of the amino group followed by reaction with a copper(I) bromide source to install the bromine atom.
-
Desulfonation: Removal of the sulfonic acid protecting group to yield the final product.
This synthetic accessibility adds to its value as a foundational building block in multi-step synthetic campaigns.
Core Applications & Synthetic Strategies
The utility of this compound stems from the differential reactivity of its two functional groups. This allows for a modular approach to synthesis, where complex scaffolds can be assembled in a controlled, stepwise manner.
Diagram 1: Divergent synthetic pathways using this compound.
O-Functionalization: Williamson Ether Synthesis
The phenolic hydroxyl group is readily deprotonated by a mild base, forming a nucleophilic naphthoxide that can be alkylated. The Williamson ether synthesis is a classic and robust method for preparing aryl ethers, which are common motifs in pharmaceuticals and material science.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous DMF or Acetone is used. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the naphthoxide anion more "naked" and nucleophilic. Acetone is also a good choice, particularly for more reactive alkyl halides.
-
Base: Potassium carbonate (K₂CO₃) is a suitable and cost-effective base. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions.
-
Reagents: An alkyl halide (e.g., iodomethane, benzyl bromide) serves as the electrophile. Iodides are typically more reactive than bromides or chlorides.
Protocol 3.1: Synthesis of 5-Bromo-2-methoxynaphthalene
Reaction Scheme: (Self-generated image, conceptual)
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 223.07 | 1.00 g | 4.48 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.93 g | 6.72 (1.5 eq) |
| Iodomethane (CH₃I) | 141.94 | 0.34 mL (0.77 g) | 5.38 (1.2 eq) |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 4.48 mmol) and anhydrous DMF (15 mL).
-
Stir the solution until the solid is fully dissolved.
-
Add potassium carbonate (0.93 g, 6.72 mmol). The mixture will become a suspension.
-
Add iodomethane (0.34 mL, 5.38 mmol) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Monitor Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v), observing the disappearance of the starting material spot.
-
Work-up: After completion, cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond provides a handle for powerful palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an aryl halide and an organoboron species, is one of the most important reactions in modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups.[7] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in bioactive molecules.[7][8]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is essential. The choice of ligand (e.g., triphenylphosphine, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required. The base activates the boronic acid for the transmetalation step.
-
Solvent System: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is commonly used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.
Protocol 3.2: Synthesis of 5-(Phenyl)naphthalen-2-ol
Reaction Scheme: (Self-generated image, conceptual)
Diagram 2: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 223.07 | 1.00 g | 4.48 |
| Phenylboronic Acid | 121.93 | 0.66 g | 5.38 (1.2 eq) |
| Pd(PPh₃)₄ | 1155.56 | 0.26 g | 0.22 (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.95 g | 8.96 (2.0 eq) |
| Toluene | - | 20 mL | - |
| Water | - | 10 mL | - |
Procedure:
-
In a 100 mL Schlenk flask, combine this compound (1.00 g, 4.48 mmol), phenylboronic acid (0.66 g, 5.38 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.22 mmol).
-
Add toluene (20 mL).
-
In a separate beaker, dissolve sodium carbonate (0.95 g, 8.96 mmol) in water (10 mL). Add this aqueous solution to the reaction flask.
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the biphasic mixture to 95 °C with vigorous stirring and maintain under a nitrogen atmosphere for 12-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 5-(phenyl)naphthalen-2-ol.
Conclusion
This compound is a quintessential example of a strategic building block in modern organic synthesis. The predictable and differential reactivity of its hydroxyl and bromo functionalities provides chemists with a reliable platform for constructing complex molecular frameworks. The protocols detailed herein for O-alkylation and Suzuki-Miyaura coupling represent foundational transformations that can be adapted and expanded for the synthesis of a vast array of target molecules, from novel pharmaceuticals to advanced functional materials. Its utility underscores the power of bifunctional reagents in enabling efficient and modular synthetic strategies.
References
- Hoffman Fine Chemicals Pty Ltd. CAS RN 116632-05-4 | this compound.
- Shindo-Kano Laboratory. Synthesis of Bioactive compounds.
- Kranjc, K., & Stanovnik, B. (2012). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules, 17(5), 5553-5573.
- Donohoe, T. J., & Thomas, R. E. (2007). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Organic Syntheses, 84, 344.
- Gedeck, P., & Cernak, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Preprint.
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Application Notes and Protocols: 5-Bromonaphthalen-2-ol in Medicinal Chemistry
Introduction: The Strategic Value of the 5-Bromonaphthalen-2-ol Scaffold
In the landscape of modern drug discovery, the naphthalene scaffold is recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved therapeutics.[1] Its rigid, planar, and lipophilic nature provides an excellent framework for orienting functional groups to interact with biological targets.[1] this compound emerges as a particularly valuable building block, offering a strategic combination of reactive sites that empower medicinal chemists to construct complex and diverse molecular architectures.
This molecule is bifunctional:
-
The Phenolic Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a target protein's active site. It also serves as a synthetic handle for O-alkylation or O-arylation, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.
-
The Bromo Substituent (-Br): Positioned on the adjacent aromatic ring, the bromine atom is an exceptionally versatile functional group. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[2] This enables the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of modern pharmaceuticals.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthesis and subsequent derivatization, underscoring its role as a cornerstone intermediate for the development of novel therapeutic agents.
Core Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile starting material for multi-step syntheses. Its dual reactivity allows for selective and sequential functionalization, making it a powerful tool for building libraries of compounds for structure-activity relationship (SAR) studies.
Precursor for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[3][4] The naphthalene core can be found in various kinase inhibitors, where it often serves as a "hinge-binding" motif. By using this compound, chemists can first modify the hydroxyl group and then use the bromine as a coupling site to introduce moieties that target other regions of the kinase, such as the solvent-exposed region or allosteric pockets.[5]
Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have become a critical component of targeted cancer therapy, especially for cancers with BRCA mutations.[6][7] The core structure of many potent PARP inhibitors features a substituted naphthalene ring. While many syntheses utilize derivatives like 2-(aminomethyl)-5-bromonaphthalene, this compound is a logical precursor to such intermediates.[8] The synthetic workflow would involve transformation of the hydroxyl group into an aminomethyl group, followed by elaboration at the bromine position to complete the pharmacophore necessary for PARP inhibition.[9]
Synthesis of Adrenergic Receptor Ligands
The benzodiazepine scaffold, a privileged structure in its own right, has been adapted to create ligands for targets beyond GABA receptors, including alpha adrenergic receptors.[10] The Buchwald-Hartwig amination, a key reaction for which this compound is an excellent substrate, is a powerful method for coupling amines to aryl halides to generate libraries of such compounds.[1][10][11] The hydroxyl group on the naphthalene ring can be used to fine-tune solubility and introduce additional points of interaction with the receptor.
Below is a diagram illustrating the divergent synthetic potential of this compound, showcasing how its two distinct reactive sites can be independently functionalized to generate a diverse library of chemical entities for screening.
Caption: Divergent synthesis from this compound.
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the synthesis and application of this compound. The causality behind key steps is explained to ensure reproducibility and understanding.
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the regioselective synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol.[12] The strategy involves using a sulfonic acid group to protect the highly activated C1 position and to facilitate the Sandmeyer reaction.[12]
Caption: Workflow for the synthesis of this compound.
Step 1: Sulfonation (Protection & Activation)
-
Materials: 5-Amino-2-naphthol (16.7 g, 104 mmol), Sulfuric acid (98%, 21.6 mL, 389 mmol).
-
Procedure:
-
Grind 5-amino-2-naphthol to a fine powder and place it in a flask. Heat to 55°C under a stream of nitrogen.
-
Add concentrated sulfuric acid in one portion and mix rapidly. The solid will dissolve and then re-precipitate as the sulfonic acid adduct. The reaction mixture may solidify within 15 minutes.[12]
-
Causality: The sulfonic acid group is directed to the C1 position, which is the most activated site. This serves two purposes: it protects this position from unwanted side reactions, and the resulting zwitterionic intermediate has favorable solubility properties for the subsequent Sandmeyer reaction.[12]
-
Quench the reaction by carefully adding ice, and isolate the precipitated 5-amino-2-hydroxynaphthalene-1-sulfonic acid by filtration. Wash with cold water and acetone to remove unreacted starting material.[12]
-
Step 2: Sandmeyer Reaction (Bromination)
-
Materials: 5-Amino-2-hydroxynaphthalene-1-sulfonic acid (11.11 g, 46.5 mmol), Sodium hydroxide (1.90 g, 48.0 mmol), Sodium nitrite (3.20 g, 46.4 mmol), Sulfuric acid, Copper(I) bromide (6.70 g, 46.7 mmol), Copper(II) bromide (10.40 g, 46.6 mmol), Hydrobromic acid (48%).
-
Procedure:
-
Dissolve the sulfonic acid intermediate, NaOH, and NaNO₂ in water (80 mL).
-
In a separate flask, prepare a solution of sulfuric acid (8.2 mL) in water (20 mL) and cool it to below 5°C in an ice bath.
-
Add the sodium nitrite solution dropwise to the cold sulfuric acid, maintaining the temperature below 5°C. A yellow diazonium sulfate precipitate will form.[12]
-
Collect the precipitate by suction filtration and wash with ice-water.
-
Transfer the moist filter cake to a mixture of CuBr, CuBr₂, and HBr in water. Warm the mixture to 70°C for 1 hour.[12]
-
Causality: This is a classic Sandmeyer reaction to convert the diazonium salt to a bromide. The use of a Cu(I)/Cu(II) mixture facilitates the radical-based transformation. The sulfonic acid group enhances the stability and isolation of the diazonium intermediate.[12]
-
Filter the warm mixture by gravity. Saturate the filtrate with NaCl to precipitate the product, 5-bromo-2-hydroxynaphthalene-1-sulfonic acid, which is collected by filtration.[12]
-
Step 3: Desulfonation (Deprotection)
-
Materials: Crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid (11.11 g, 36.7 mmol), 20% aqueous Sulfuric acid (250 mL), Diethyl ether.
-
Procedure:
-
Create a slurry of the crude product in 20% aqueous H₂SO₄.
-
Heat the slurry to reflux for 20 minutes.[12]
-
Causality: The sulfonic acid group, having served its purpose, is now removed. This is the reverse of the sulfonation reaction and is driven by the acidic conditions and heat. The hydroxyl group activates the ring, allowing for a milder desulfonation compared to other naphthalenesulfonic acids.[12]
-
After cooling, extract the product into diethyl ether (3 x 200 mL).
-
Combine the ether layers, wash with water, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL) and Water (0.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
-
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Causality: The active catalyst is a Pd(0) species, which is formed in situ from the Pd(II) precatalyst. The phosphine ligand (SPhos) stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination). The base (K₃PO₄) is required for the transmetalation step, where the organic group is transferred from boron to palladium.[6]
-
Add the degassed toluene and water via syringe. The biphasic system is often beneficial for this reaction.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | Common, robust precatalyst that is reduced in situ to active Pd(0). |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich Buchwald ligand that promotes efficient oxidative addition and reductive elimination for aryl bromides.[13] |
| Base | K₃PO₄ (2.0 equiv) | Effective base for activating the boronic acid for transmetalation; generally compatible with sensitive functional groups. |
| Solvent | Toluene/Water (10:1) | Biphasic system that often enhances reaction rates and yields. Solvents must be degassed to remove oxygen. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its well-defined reactive sites—the phenolic hydroxyl group and the bromo substituent—provide chemists with orthogonal handles for molecular elaboration. Through robust and well-understood synthetic transformations such as the Sandmeyer reaction for its own synthesis and palladium-catalyzed cross-coupling reactions for its derivatization, this compound serves as a gateway to novel molecular entities with potential therapeutic applications, from kinase and PARP inhibitors to receptor modulators. The protocols and strategic insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this powerful synthetic intermediate.
References
- Medubi, M. R., et al. (2025). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Zhang, M., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
- Laali, K. K., & Lalko, T. (2002). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules.
- Li, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Medubi, M. R., et al. (2025). Development of novel Alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. ResearchGate.
- PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences.
- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.
- Akolkar, S. V., et al. (2023). Naphthol based drugs/bioactive compounds. ResearchGate.
- Google Patents. (n.d.). CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene. Google Patents.
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- Kelly, B. G., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Process Research & Development.
- PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. PubChem.
- Varano, F., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules.
- El-Damasy, A. K., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
- El-Sayed, M. T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega.
- PubChem. (n.d.). 2-Amino-6-bromonaphthalene. PubChem.
- PubChem. (n.d.). 6-Bromo-2-naphthalenol. PubChem.
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- 3. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
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Application Note: Strategic Use of 5-Bromonaphthalen-2-ol in the Synthesis of Novel PARP Inhibitor Scaffolds
Abstract
This technical guide details the strategic application of 5-Bromonaphthalen-2-ol as a versatile starting material for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We provide a comprehensive overview of the rationale behind its use, focusing on its utility in constructing key pharmacophoric elements. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed, step-by-step protocols for the synthesis of a key phthalazinone-naphthalene conjugate, a core structure in several PARP inhibitors. The protocols are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Critical Role of PARP Inhibition and the Naphthalene Scaffold
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response (DDR).[1][2] They are responsible for detecting and signaling single-strand DNA breaks (SSBs), initiating their repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[2][3][4] During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs), which cannot be repaired in these homologous recombination-deficient cells, resulting in a synthetic lethal phenotype.[3][4] This targeted approach has led to the successful development of several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, for the treatment of various cancers.[5][6]
The naphthalene ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents.[7][8] Its rigid, planar structure and lipophilic nature allow for favorable interactions with protein targets, including π-π stacking and hydrophobic interactions within the NAD+ binding pocket of PARP enzymes.[3] The strategic functionalization of the naphthalene core allows for the precise orientation of pharmacophoric groups to maximize potency and selectivity.
This compound emerges as a particularly valuable starting material due to its dual functionality. The hydroxyl group provides a handle for introducing diversity through O-alkylation or conversion to other functional groups, while the bromo-substituent is primed for modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the facile construction of complex biaryl or aryl-amino structures common in advanced PARP inhibitors.[2][5]
Synthetic Strategy: From this compound to a Phthalazinone-Naphthalene Core
The following section outlines a robust, multi-step synthesis to a key PARP inhibitor intermediate, starting from this compound. This strategy is designed to be both efficient and adaptable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.
Rationale for the Synthetic Pathway
The chosen synthetic route leverages the inherent reactivity of this compound to build a complex molecular architecture in a convergent manner. The key steps include:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group is first protected as a methyl ether. This prevents its interference in the subsequent cross-coupling reaction and allows for its potential deprotection later in the synthesis to explore its role in target engagement.
-
Suzuki-Miyaura Cross-Coupling: The bromo-substituent is utilized in a palladium-catalyzed Suzuki-Miyaura coupling reaction. This powerful C-C bond-forming reaction is chosen for its high functional group tolerance and reliability.[2][7][9] We will couple the protected bromonaphthalene with a boronic acid derivative of a phthalazinone, a key pharmacophore in many potent PARP inhibitors like Olaparib.[10]
-
Deprotection (Optional): The methyl ether can be cleaved to reveal the free hydroxyl group, allowing for the synthesis of final compounds with a phenolic moiety, which can act as a hydrogen bond donor.
This synthetic design is illustrated in the workflow diagram below.
Caption: Synthetic workflow from this compound to a PARP inhibitor scaffold.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 5-Bromo-2-methoxynaphthalene (Protection)
Rationale: The phenolic hydroxyl group of this compound is nucleophilic and acidic, which can interfere with the palladium-catalyzed Suzuki coupling reaction. Therefore, it is protected as a methyl ether using a simple and efficient Williamson ether synthesis.
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Acetone, anhydrous
-
-
Procedure:
-
To a round-bottom flask, add this compound and anhydrous acetone.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Bromo-2-methoxynaphthalene as a white solid.
-
Protocol 2: Synthesis of a Phthalazinone-Naphthalene PARP Inhibitor Core (Suzuki-Miyaura Coupling)
Rationale: The Suzuki-Miyaura coupling is a highly versatile and robust method for the formation of C-C bonds between aryl halides and organoboron compounds.[2][4][7][9] This reaction is employed to couple the synthesized 5-Bromo-2-methoxynaphthalene with a phthalazinone boronic ester, thereby constructing the core structure of the target PARP inhibitor.
-
Materials:
-
5-Bromo-2-methoxynaphthalene (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrophthalazin-1(4H)-one (Phthalazinone boronic ester) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M) (3.0 eq)
-
1,4-Dioxane
-
-
Procedure:
-
To a Schlenk flask, add 5-Bromo-2-methoxynaphthalene, the phthalazinone boronic ester, and Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and the aqueous potassium carbonate solution via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired phthalazinone-naphthalene conjugate.
-
Data Presentation
The following table summarizes the expected outcomes for the key synthetic steps.
| Step | Product | Starting Material | Reagents | Expected Yield | Purity (by LC-MS) |
| 1 | 5-Bromo-2-methoxynaphthalene | This compound | CH₃I, K₂CO₃, Acetone | 85-95% | >98% |
| 2 | Phthalazinone-Naphthalene Conjugate | 5-Bromo-2-methoxynaphthalene | Phthalazinone boronic ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 60-75% | >95% |
Mechanistic Insights: The PARP Inhibition Pathway
The synthesized phthalazinone-naphthalene scaffold is designed to mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP enzymes.[3] This binding prevents the synthesis of poly(ADP-ribose) chains, thereby inhibiting the recruitment of DNA repair proteins to sites of single-strand breaks.[1][11]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel PARP inhibitors. Its dual functionality allows for a strategic and convergent approach to complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of naphthalene-based PARP inhibitors, facilitating the development of next-generation targeted cancer therapies.
References
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (2024, December 18). PubMed.
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH.
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - ResearchGate.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
- Application Notes and Protocols: 2-(Aminomethyl)-5-bromonaphthalene as a Versatile Building Block in Organic Synthesis - Benchchem. BenchChem.
- Design and Synthesis of Novel Poly ADP-ribose Polymerase 1 (PARP1) Inhibitors for the Treatment of Solid Tumors - Books. (2019, November 20). The Royal Society of Chemistry.
- Olaparib Synthetic Routes - MedKoo Biosciences. MedKoo Biosciences.
- Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib - ResearchGate.
- Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed. (2022, January 5). PubMed.
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed Central. (2024, December 18).
- Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC. (2022, March 22).
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC.
- WO2018038680A1 - Processes for preparing olaparib - Google Patents.
- Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Wiley Online Library.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed. PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (2019, January 1). PubMed.
- Application Notes and Protocols for 2-(Aminomethyl)
- The Role of 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. China.
- Talazoparib Synthetic Routes - MedKoo Biosciences. MedKoo Biosciences.
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Application Notes and Protocols for the Investigation of 5-Bromonaphthalen-2-ol Derivatives in Anticancer Research
Introduction: The Naphthalene Scaffold as a Privileged Structure in Oncology
The naphthalene ring system is a foundational bicyclic aromatic scaffold that has garnered significant attention in medicinal chemistry. Its rigid and planar structure provides a versatile template for the design of molecules that can interact with various biological targets, including enzymes and receptors critical to cancer cell proliferation and survival. Derivatives of naphthalen-2-ol (β-naphthol), in particular, have shown promise as anticancer agents. The introduction of a bromine atom at the 5-position of the naphthalen-2-ol core creates 5-Bromonaphthalen-2-ol, a key starting material for a novel class of potential anticancer compounds. The bromine substituent can enhance biological activity through halogen bonding and by modifying the electronic and lipophilic properties of the molecule, potentially leading to improved target engagement and pharmacokinetic profiles.
This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of this compound derivatives for anticancer research. It is designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Part 1: Synthesis of this compound and its Derivatives
The successful evaluation of any new chemical series begins with robust and reproducible synthesis protocols. This section details the preparation of the key starting material, this compound, and a general method for its derivatization.
Protocol 1: Synthesis of this compound (Starting Material)
The synthesis of this compound can be achieved in a three-step process starting from 5-amino-2-naphthol, utilizing a Sandmeyer reaction. A critical aspect of this synthesis is the temporary introduction of a sulfonic acid group to act as both a protecting and an activating group, facilitating the otherwise problematic Sandmeyer reaction on the electron-rich naphthol ring.[1]
Step 1: Sulfonation of 5-Amino-2-naphthol
-
Carefully add 5-amino-2-naphthol (1.0 eq) to neat sulfuric acid (~3.8 eq) with stirring. The amount of sulfuric acid should be just enough to dissolve the substrate.
-
The reaction will proceed, and the resulting sulfonic acid derivative will precipitate, causing the mixture to solidify within approximately 15 minutes.
-
Quench the reaction after this short period to prevent over-sulfonation.
Step 2: Sandmeyer Reaction
-
The crude sulfonic acid intermediate is diazotized using sodium nitrite in an aqueous sulfuric acid solution at low temperatures (0-5 °C).
-
The resulting diazonium salt is then added to a solution of cuprous bromide (CuBr) to facilitate the bromo-desulfonation reaction. The sulfonic acid group enhances the electron-accepting properties of the diazonium intermediate, aiding the reaction.[1]
Step 3: Desulfonation
-
The crude 5-bromo-2-naphthol-1-sulfonic acid is heated to reflux in a 20% aqueous sulfuric acid solution for approximately 20 minutes to remove the sulfonic acid group.[1]
-
After cooling, the product is extracted with an organic solvent (e.g., diethyl ether), washed, dried, and concentrated.
-
Purification of the final product, this compound, can be achieved by vacuum sublimation to yield a white solid.[1]
Protocol 2: General Synthesis of this compound Ether Derivatives via Williamson Ether Synthesis
The hydroxyl group of this compound is a prime site for derivatization. The Williamson ether synthesis is a classic and reliable method for preparing a diverse library of ether derivatives.[2] This protocol describes a general procedure for the alkylation of this compound.
Workflow for Williamson Ether Synthesis
Caption: General workflow for the synthesis of this compound ether derivatives.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (or another suitable solvent)
-
A variety of alkyl halides (R-X, e.g., 1-bromobutane, benzyl bromide, etc.)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add crushed solid sodium hydroxide (1.0-1.2 eq) to the solution to deprotonate the naphthol, forming the more nucleophilic naphthoxide ion.
-
Attach a reflux condenser and heat the mixture to reflux for 10-15 minutes to ensure complete formation of the naphthoxide.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Continue to heat the reaction at reflux, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to precipitate the ether product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be further purified by recrystallization or column chromatography to yield the pure 5-bromo-2-alkoxynaphthalene derivative.
Part 2: In Vitro Anticancer Evaluation
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. A tiered approach, starting with broad cytotoxicity screening followed by more detailed mechanistic assays, is recommended.
Protocol 3: Cell Culture and Maintenance
Standardized cell culture techniques are fundamental for reproducible results.
-
Cell Lines: A panel of human cancer cell lines from different tissue origins should be used for initial screening (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.
Protocol 4: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Comparative Anticancer Activity of Related Naphthol Derivatives
While specific IC₅₀ data for this compound derivatives is not yet widely available, the following table presents data for related brominated and non-brominated naphthol compounds to provide a benchmark for expected potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthoquinone-Naphthol | Compound 13 | HCT116 (Colon) | 1.18 | [3] |
| Naphthoquinone-Naphthol | Compound 13 | PC9 (Lung) | 0.57 | [3] |
| Naphthoquinone-Naphthol | Compound 13 | A549 (Lung) | 2.25 | [3] |
| 2-Naphthol Derivative | Compound 5d (4-fluorophenyl substituted) | HeLa (Cervical) | 0.8 ± 0.4 | [4] |
| 2-Naphthol Derivative | Compound 5d (4-fluorophenyl substituted) | MDA-MB-231 (Breast) | 0.9 ± 0.1 | [4] |
| Bromophenol Derivative | Compound 4g | A549 (Lung) | 8.54 ± 0.76 | [5] |
| Bromophenol Derivative | Compound 7b | HCT116 (Colon) | 7.91 ± 0.88 | [5] |
| Aminobenzylnaphthol | MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | [6] |
| Aminobenzylnaphthol | MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 | [6] |
Note: This data is for structurally related compounds and serves as a guide for interpreting new results.
Part 3: Investigation of Potential Mechanisms of Action
Naphthol derivatives have been shown to exert their anticancer effects through various mechanisms. Based on existing literature for related compounds, two promising signaling pathways to investigate for this compound derivatives are the inhibition of CREB-mediated gene transcription and the modulation of the EGFR/PI3K/Akt pathway.
Inhibition of CREB-Mediated Gene Transcription
The transcription factor CREB (cAMP response element-binding protein) is overexpressed in many cancers and plays a crucial role in cell survival, proliferation, and differentiation.[7][8][9][10] Its role as a proto-oncogene makes it an attractive therapeutic target.[8][10] Naphthol derivatives, such as Naphthol AS-E, have been identified as inhibitors of CREB-mediated gene transcription.[11]
Proposed Mechanism: this compound derivatives may act by disrupting the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of its co-activator, the CREB-binding protein (CBP). This disruption prevents the assembly of the transcriptional machinery required for the expression of CREB target genes, many of which are involved in cell survival (e.g., Bcl-2) and proliferation (e.g., Cyclin D1).
Caption: Inhibition of CREB-mediated gene transcription by a hypothetical this compound derivative.
Modulation of the EGFR/PI3K/Akt Signaling Pathway
The EGFR/PI3K/Akt pathway is one of the most frequently dysregulated signaling cascades in cancer, playing a central role in cell growth, proliferation, and survival.[12][13] Several studies have shown that naphthol and naphthoquinone derivatives can exert their anticancer effects by downregulating this pathway.
Proposed Mechanism: this compound derivatives could potentially inhibit the phosphorylation of key proteins in this pathway. This could occur at the level of the Epidermal Growth Factor Receptor (EGFR) itself or further downstream at PI3K or Akt. Inhibition of this pathway leads to decreased pro-survival signals and can induce apoptosis.
Caption: Potential inhibition points of the EGFR/PI3K/Akt pathway by this compound derivatives.
Protocol 5: Western Blotting for Mechanistic Validation
To investigate the effect of the lead compounds on these signaling pathways, Western blotting is an essential technique.
-
Cell Treatment and Lysis: Treat cancer cells with the IC₅₀ concentration of the lead compound for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the target pathways (e.g., p-CREB, CREB, p-Akt, Akt, p-EGFR, EGFR, and apoptosis markers like Cleaved Caspase-3 and Bcl-2). Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein expression or phosphorylation status after treatment with the compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of a new generation of anticancer agents. The synthetic protocols outlined in this guide provide a clear path to generating a diverse library of derivatives. The in vitro testing protocols offer a robust framework for identifying lead compounds with potent cytotoxic activity. Furthermore, the proposed mechanistic studies targeting the CREB and EGFR/PI3K/Akt pathways provide a rational basis for understanding their mode of action. Future work should focus on optimizing the lead compounds to improve their potency and selectivity, followed by preclinical evaluation in in vivo models to assess their therapeutic potential.
References
- Shastri, A., et al. (2016). Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target. Oncotarget, 7(21), 31357–31373.
- Li, C., et al. (2024). The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential. International Journal of Molecular Sciences, 25(12), 6433.
- Xiao, X., et al. (2010). Targeting CREB for cancer therapy: friend or foe. Current Cancer Drug Targets, 10(4), 384–391.
- Li, C., et al. (2024). The Role of the CREB Signaling Pathway in Tumor Development and Therapeutic Potential. MDPI.
- Xiao, X., et al. (2010). Targeting CREB for cancer therapy: friend or foe. PubMed.
- Van den Eynde, M., et al. (2022). Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? Cancers, 14(24), 6127.
- Yi, Y. W., et al. (2013). Inhibition of the PI3K/AKT pathway potentiates cytotoxicity of EGFR kinase inhibitors in triple-negative breast cancer cells. Journal of Cellular and Molecular Medicine, 17(5), 648-656.
- Ju, R. J., et al. (2023). Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer. Molecular Oncology, 17(12), 2618-2636.
- Tew, M., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers, 14(11), 2779.
- Wong, S., et al. (2024). EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma. International Journal of Molecular Sciences, 25(10), 5489.
- Das, B., et al. (2011). IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate.
- Wang, M., et al. (2018). IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate.
- Ceylan, S., et al. (2021). IC 50 values of compounds (μM). ResearchGate.
- Unknown. (n.d.). The Williamson Ether Synthesis. University of Missouri–St. Louis.
- Cholewiński, G., et al. (2021). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 26(23), 7322.
- Al-Omair, M. A., et al. (2024). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 29(1), 217.
- Xie, F., et al. (2012). Structure-activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. Bioorganic & Medicinal Chemistry Letters, 22(19), 6256-6260.
- Van Tine, B. A., et al. (2007). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 12(1), 141-146.
- Wiley, G. A., et al. (1964). 2-bromonaphthalene. Organic Syntheses, 44, 15.
- Zhu, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Larock, R. C., et al. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry, 70(20), 7992-7999.
- Zhu, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. ResearchGate.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromonaphthalen-2-ol
Introduction: The Strategic Value of 5-Bromonaphthalen-2-ol in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and drug development sectors.[1][2] Its naphthalene core is a prevalent scaffold in numerous biologically active compounds and approved drugs. The strategic placement of the bromine atom at the 5-position and the hydroxyl group at the 2-position offers orthogonal handles for selective functionalization. The bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][3][4] This versatility allows for the systematic exploration of the chemical space around the naphthalene core, a critical activity in structure-activity relationship (SAR) studies for lead optimization in drug discovery.[1][2]
These application notes provide a comprehensive guide to the most pertinent palladium-catalyzed cross-coupling reactions involving this compound, including detailed protocols, mechanistic insights, and data presentation to aid researchers in their synthetic endeavors.
Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
A foundational understanding of the catalytic cycle is paramount for successful reaction optimization and troubleshooting. While specific reaction types have nuances, the general mechanism for most palladium-catalyzed cross-coupling reactions involving an aryl bromide like this compound proceeds through three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[5][6][7]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions and Protocols
The following sections detail the application of several powerful palladium-catalyzed cross-coupling reactions to this compound.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds.[6][7] Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules in drug discovery.[2][6]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a minimal amount of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (4:1 v/v) to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | >90 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12 | 85 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 4 | 92 |
Note: Yields are representative and may vary based on the specific boronic acid and reaction scale.
Sonogashira Coupling: For the Synthesis of Alkynylnaphthalenes
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][9]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[10]
-
Evacuate and backfill the flask with the inert gas three times.[10]
-
Add anhydrous and degassed THF, followed by triethylamine (2.0 equiv.).[10]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.[10]
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.[10]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Caption: Step-by-step workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the synthesis of carbon-nitrogen bonds.[11][12] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[13][14]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (1.5 mol%), and Xantphos (3 mol%).
-
Evacuate and backfill the tube with an inert gas three times.[13]
-
Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.[13]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[13]
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed C-C coupling between aryl halides and alkenes.[15] It is a powerful tool for the synthesis of substituted alkenes.[15]
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (1 mol%), and P(o-tol)₃ (2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, followed by triethylamine (1.5 equiv.) and n-butyl acrylate (1.2 equiv.).
-
Heat the reaction mixture to 100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use freshly opened or purified reagents and solvents. |
| Inappropriate ligand | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | |
| Insufficiently strong base | For Suzuki and Buchwald-Hartwig, consider stronger bases like K₃PO₄ or Cs₂CO₃. | |
| Formation of Side Products | Homocoupling of the boronic acid (Suzuki) | Use a lower catalyst loading or a different palladium precursor. |
| Homocoupling of the alkyne (Sonogashira) | Perform the reaction under copper-free conditions or use a less reactive copper source.[10] | |
| Dehalogenation of the starting material | Use a milder base or lower reaction temperature. | |
| Poor Reproducibility | Inconsistent quality of reagents or solvents | Use high-purity, anhydrous solvents and reagents from a reliable source. |
| Variations in reaction setup | Standardize procedures for degassing, reagent addition, and heating. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide versatile and efficient pathways to a diverse range of naphthalene derivatives. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery, facilitating the synthesis of novel compounds for biological evaluation. Careful attention to reaction setup, reagent quality, and optimization of reaction parameters are key to achieving high yields and purity.
References
- NROChemistry. Sonogashira Coupling.
- Scribd. Experimental Procedure - Sonogashira Coupling.
- Carrow, B. P. Mechanistic studies on palladium-catalyzed coupling reactions. University of Illinois at Urbana-Champaign; 2011.
- Deckers, K., et al. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. 2021;107:104560.
- Sharma, A., et al. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. 2020;25(15):3469.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Heck Reaction.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Figueroa Valverde, L., et al. Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Journal of the Mexican Chemical Society. 2018;62(1).
- Alaridhee, Z. A. I., et al. Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. 2023.
- ResearchGate. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
- Figueroa Valverde, L., et al. Design and Synthesis of Three Naphtol Derivatives using the Three Component System. International Journal of ChemTech Research. 2013;5(4):1753-1758.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Asian Journal of Chemistry. Design and Synthesis of Naphthol Derivative.
- National Institutes of Health. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
- Nicolaou, K. C., et al. Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition. 2005;44(29):4442-89.
- Organic Chemistry Portal. Sonogashira Coupling.
- RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
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Application Note & Protocol: Synthesis of 5-Bromo-2-naphthol via a Modified Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol for the synthesis of 5-bromo-2-naphthol, a valuable building block in medicinal chemistry and material science. The synthesis leverages a modified Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functional groups.[1][2][3] This document will delve into the mechanistic underpinnings of the reaction, address the specific challenges associated with the synthesis of 5-bromo-2-naphthol, and provide a step-by-step protocol for its successful preparation.
Introduction: The Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful transformation that facilitates the substitution of an amino group on an aromatic ring with a halide (Cl, Br), cyanide, or hydroxyl group.[1][4] The reaction proceeds through the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt catalyst.[2][5] The overall process is a two-step sequence:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, at low temperatures (0-5 °C) to form a diazonium salt.[6][7]
-
Substitution: The diazonium salt is then reacted with a copper(I) halide or cyanide to yield the corresponding aryl halide or nitrile.[8]
The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[1][2][9]
The Challenge in Synthesizing 5-Bromo-2-naphthol
A direct Sandmeyer reaction on 5-amino-2-naphthol to produce 5-bromo-2-naphthol is problematic.[10][11] The hydroxyl group on the naphthalene ring is highly activating, leading to undesired side reactions and decomposition under standard Sandmeyer conditions. To circumvent this, a strategic modification is employed: the introduction of a sulfonic acid group as both a protecting and an activating group.[10][11] This approach allows for a cleaner reaction and higher yields.
The overall synthetic strategy is a three-step process:
-
Sulfonation: Introduction of a sulfonic acid group at the 1-position of 5-amino-2-naphthol.
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by bromide substitution.
-
Desulfonation: Removal of the sulfonic acid group to yield the final product.
Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of 5-bromo-2-naphthol.[10][11]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 5-Amino-2-naphthol | C₁₀H₉NO | 159.19 |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 |
| Sodium nitrite | NaNO₂ | 69.00 |
| Sodium hydroxide | NaOH | 40.00 |
| Copper(I) bromide | CuBr | 143.45 |
| Copper(II) bromide | CuBr₂ | 223.35 |
| Hydrobromic acid (48%) | HBr | 80.91 |
| Sodium chloride | NaCl | 58.44 |
Step 1: Sulfonation of 5-Amino-2-naphthol
This initial step introduces a sulfonic acid group at the 1-position, which serves to protect the activated ring and improve the solubility of the intermediate.[10]
Procedure:
-
Grind 16.7 g (104 mmol) of 5-amino-2-naphthol to a fine powder.
-
In a suitable reaction vessel, heat the powder to 55 °C under a nitrogen atmosphere.
-
Carefully add 21.6 mL (389 mmol) of concentrated sulfuric acid in one portion and mix rapidly.
-
Continue stirring until the mixture becomes too viscous to stir effectively.
-
Allow the reaction to proceed at this temperature for the specified time according to the cited literature.[10]
Step 2: Diazotization and Sandmeyer Reaction
This is the core transformation where the amino group is converted to a bromo group.
Procedure:
-
Prepare a solution of the crude 5-amino-2-hydroxynaphthalene-1-sulfonic acid (from Step 1, assuming ~46.5 mmol), 1.90 g (48.0 mmol) of sodium hydroxide, and 3.20 g (46.4 mmol) of sodium nitrite in 80 mL of water.
-
In a separate flask, prepare a mixture of 6.70 g (46.7 mmol) of copper(I) bromide, 10.40 g (46.6 mmol) of copper(II) bromide, and 5.2 mL of 48% hydrobromic acid in approximately 200 mL of water.
-
The solution containing the diazonium salt is then added to the copper bromide mixture.
-
Warm the resulting mixture to 70 °C for 1 hour.
-
Filter the hot mixture by gravity.
-
Saturate the filtrate with 90 g of sodium chloride and stir the solution overnight.
-
Collect the resulting precipitate by suction filtration and air-dry the solid to obtain crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.[10]
Step 3: Desulfonation to Yield 5-Bromo-2-naphthol
The final step involves the removal of the sulfonic acid protecting group to yield the desired product.
Procedure:
-
The crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is treated with 20% aqueous sulfuric acid.
-
The reaction mixture is heated to drive the desulfonation reaction to completion.
-
After cooling, the product, 5-bromo-2-naphthol, will precipitate out of the solution.
-
Collect the solid by suction filtration, wash with cold water, and dry.
-
The crude product can be further purified by sublimation or recrystallization.[11]
Experimental Workflow and Mechanism
The following diagram illustrates the overall workflow for the synthesis of 5-bromo-2-naphthol.
Caption: Mechanism of the Sandmeyer bromination reaction.
Safety Precautions
-
Diazonium salts can be explosive when isolated and dry. Always handle them in solution and at low temperatures.
-
Concentrated sulfuric acid and hydrobromic acid are highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Copper salts are toxic. Avoid inhalation of dust and contact with skin.
-
The reaction should be carried out in a well-ventilated fume hood.
Conclusion
The synthesis of 5-bromo-2-naphthol via a modified Sandmeyer reaction is an excellent example of strategic synthetic planning to overcome the challenges posed by a highly activated aromatic system. The use of a sulfonic acid protecting group is a key modification that enables the successful and regioselective bromination of 5-amino-2-naphthol. This protocol provides a reliable method for the preparation of this important synthetic intermediate.
References
- Wikipedia. (n.d.). Sandmeyer reaction.
- Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Ullah, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837-1873. [Link]
- PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Unacademy. (n.d.). Diazotization Reaction Mechanism.
- ResearchGate. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- J&K Scientific LLC. (2025). Sandmeyer Reaction.
- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- ResearchGate. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
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Application Notes & Protocols: 5-Bromonaphthalen-2-ol as a Versatile Precursor in the Development of Advanced Functional Materials
Introduction: The Strategic Value of 5-Bromonaphthalen-2-ol
In the landscape of materials science and drug discovery, the strategic selection of molecular building blocks is paramount. This compound is a bifunctional naphthalene derivative that offers a compelling platform for the synthesis of a diverse array of functional materials. Its rigid naphthalene core imparts desirable characteristics such as thermal stability and inherent fluorescence, which are foundational for applications in organic electronics and sensor technology.[1][2] The molecule's true synthetic versatility lies in its two distinct reactive sites: a nucleophilic hydroxyl group (-OH) and a carbon-bromine (C-Br) bond amenable to a host of cross-coupling reactions. This dual functionality allows for orthogonal chemical modifications, enabling the precise tuning of molecular architecture and, consequently, the optoelectronic and physicochemical properties of the final material.
While direct literature on the extensive applications of this compound is emerging, its potential can be expertly extrapolated from the well-established chemistry of its constituent moieties.[1][3] The hydroxyl group can undergo classic reactions like Williamson ether synthesis or esterification to attach alkyl, aryl, or other functional side chains.[4][5] Simultaneously, the bromo group serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are workhorse transformations for constructing complex C-C and C-N linkages in materials for Organic Light-Emitting Diodes (OLEDs) and fluorescent probes.[6][7][8]
This document provides detailed application notes and illustrative protocols for leveraging this compound in the synthesis of high-performance functional materials. The methodologies are grounded in established chemical principles and supported by data from analogous systems, offering a robust guide for researchers and scientists.
Core Reactivity and Functionalization Pathways
The synthetic utility of this compound stems from its two orthogonal reactive sites. The diagram below illustrates the primary transformation pathways available to the synthetic chemist, allowing for the strategic incorporation of this building block into a variety of molecular scaffolds.
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Synthetic Pathways to 2-(Aminomethyl)-5-bromonaphthalene: An Application and Protocol Guide for Researchers
Introduction
2-(Aminomethyl)-5-bromonaphthalene is a key bifunctional molecule that serves as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive primary aminomethyl group and a bromine-substituted naphthalene core, allows for a diverse range of chemical modifications. The aminomethyl moiety is readily derivatized through reactions such as acylation and alkylation, while the bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions.[1] This dual reactivity makes it an invaluable precursor for constructing complex molecular architectures, notably in the development of targeted therapeutics like Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment.[1] This guide provides a detailed overview of the primary synthetic routes to 2-(aminomethyl)-5-bromonaphthalene, complete with experimental protocols, comparative analysis, and troubleshooting advice to aid researchers in its efficient synthesis.
Comparative Overview of Synthetic Strategies
There are three principal synthetic routes for the preparation of 2-(aminomethyl)-5-bromonaphthalene, each with its own set of advantages and disadvantages. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and safety considerations.
| Synthetic Route | Key Transformation | Advantages | Disadvantages |
| Route 1: Gabriel Synthesis | Nucleophilic substitution of a benzylic halide with potassium phthalimide, followed by deprotection. | High yields, clean reaction with minimal over-alkylation byproducts. | Two-step process, harsh conditions may be required for deprotection. |
| Route 2: Reduction of a Nitrile | Reduction of a cyano group to a primary amine. | Direct conversion to the amine in a single step. | Requires strong, hazardous reducing agents like LiAlH₄; potential for side reactions. |
| Route 3: Reductive Amination | Conversion of an aldehyde to an amine via an imine intermediate. | One-pot procedure, milder reducing agents can be used. | Potential for over-alkylation, requires the synthesis of the corresponding aldehyde. |
Route 1: The Gabriel Synthesis
The Gabriel synthesis is a robust and widely used method for the preparation of primary amines.[2] This two-step process involves the initial formation of an N-alkylphthalimide from an alkyl halide, followed by the liberation of the primary amine.[3]
A [label="5-Bromo-2-methylnaphthalene"]; B [label="2-(Bromomethyl)-5-bromonaphthalene"]; C [label="N-(5-Bromo-2-naphthalenylmethyl)phthalimide"]; D [label="2-(Aminomethyl)-5-bromonaphthalene"];
A -> B [label=" NBS, AIBN \n CCl4, reflux "]; B -> C [label=" Potassium Phthalimide \n DMF, 80-90°C "]; C -> D [label=" Hydrazine hydrate \n Ethanol, reflux "]; }
Step 1a: Synthesis of 5-Bromo-2-methylnaphthalene
The synthesis of the precursor 5-bromo-2-methylnaphthalene can be achieved through the bromination of 2-methylnaphthalene.
Protocol:
-
Dissolve 2-methylnaphthalene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the mixture under an inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the organic phase.
-
Purify the crude product by column chromatography to obtain 5-bromo-2-methylnaphthalene.
Step 1b: Synthesis of 2-(Bromomethyl)-5-bromonaphthalene
The benzylic bromination of 5-bromo-2-methylnaphthalene yields the key intermediate for the Gabriel synthesis.[4]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-bromo-2-methylnaphthalene (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 1c: Gabriel Synthesis of 2-(Aminomethyl)-5-bromonaphthalene
Protocol:
-
Phthalimide Alkylation:
-
To a solution of 2-(bromomethyl)-5-bromonaphthalene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).[5]
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.[5]
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to afford crude N-(5-bromo-2-naphthalenylmethyl)phthalimide.
-
-
Hydrazinolysis:
-
Suspend the crude N-(5-bromo-2-naphthalenylmethyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10 eq) to the suspension.[5]
-
Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide will form.[5]
-
Cool the reaction mixture and add dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide.
-
Basify the filtrate with a strong base (e.g., NaOH) to precipitate the desired 2-(aminomethyl)-5-bromonaphthalene.[5]
-
Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
-
Route 2: Reduction of 2-Cyano-5-bromonaphthalene
This route offers a more direct approach to the target amine by reducing the nitrile functionality. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is common for this transformation.[5][6]
A [label="5-Bromo-2-naphthylamine"]; B [label="5-Bromo-2-naphthalenediazonium salt"]; C [label="2-Cyano-5-bromonaphthalene"]; D [label="2-(Aminomethyl)-5-bromonaphthalene"];
A -> B [label=" NaNO2, HCl \n 0-5°C "]; B -> C [label=" CuCN, KCN \n Sandmeyer Reaction "]; C -> D [label=" LiAlH4 \n THF, 0°C to rt "]; }
Step 2a: Synthesis of 2-Cyano-5-bromonaphthalene via Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[7][8]
Protocol:
-
Diazotization:
-
Suspend 5-bromo-2-naphthylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water and toluene.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-cyano-5-bromonaphthalene.
-
Step 2b: Reduction of 2-Cyano-5-bromonaphthalene
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-cyano-5-bromonaphthalene (1.0 eq) in THF dropwise.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)-5-bromonaphthalene.
-
The product can be further purified by distillation, recrystallization, or column chromatography.
Route 3: Reductive Amination of 5-Bromo-2-naphthaldehyde
Reductive amination provides a one-pot method for the synthesis of primary amines from aldehydes.[9][10] This route involves the in-situ formation of an imine, which is then reduced to the amine.[11]
A [label="5-Bromo-2-naphthalenemethanol"]; B [label="5-Bromo-2-naphthaldehyde"]; C [label="Iminium Intermediate"]; D [label="2-(Aminomethyl)-5-bromonaphthalene"];
A -> B [label=" PCC or MnO2 \n CH2Cl2 "]; B -> C [label=" NH4OAc, MeOH "]; C -> D [label=" NaBH3CN \n MeOH "]; }
Step 3a: Synthesis of 5-Bromo-2-naphthaldehyde
The aldehyde precursor can be prepared by the oxidation of the corresponding alcohol.
Protocol:
-
To a solution of 5-bromo-2-naphthalenemethanol (1.0 eq) in dichloromethane (CH₂Cl₂), add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or manganese dioxide (MnO₂) (5.0 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-bromo-2-naphthaldehyde, which can be purified by column chromatography. The melting point of 5-bromo-2-naphthaldehyde is reported as 78 °C.[12]
Step 3b: Reductive Amination to 2-(Aminomethyl)-5-bromonaphthalene
Protocol:
-
To a solution of 5-bromo-2-naphthaldehyde (1.0 eq) in methanol, add an excess of an ammonia source, such as ammonium acetate (10 eq).
-
Stir the reaction mixture at room temperature to allow for the formation of the imine intermediate.
-
Once imine formation is complete (monitor by TLC), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(aminomethyl)-5-bromonaphthalene.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Action |
| Low yield in benzylic bromination | Incomplete reaction or side reactions. | Ensure the use of a radical initiator (AIBN or benzoyl peroxide) and an appropriate solvent like CCl₄. Monitor the reaction closely by TLC to avoid over-bromination. |
| Difficult separation of phthalhydrazide | Co-precipitation with the product. | Acidify the reaction mixture with dilute HCl to protonate the amine, rendering it water-soluble. The neutral phthalhydrazide can then be filtered off. Neutralize the filtrate to precipitate the pure amine.[5] |
| Incomplete reduction of nitrile | Insufficient reducing agent or low reactivity. | Use a larger excess of LiAlH₄. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Debromination during reduction | Harsh reaction conditions. | For catalytic hydrogenation, use milder conditions or a more selective catalyst. With LiAlH₄, avoid prolonged heating. |
| Low yield in reductive amination | Incomplete imine formation or side reactions. | Use a large excess of the ammonia source. Ensure the pH of the reaction mixture is appropriate for imine formation (typically weakly acidic). |
Conclusion
The synthesis of 2-(aminomethyl)-5-bromonaphthalene can be successfully achieved through several distinct pathways, with the Gabriel synthesis, nitrile reduction, and reductive amination being the most prominent. The choice of a particular route should be guided by the availability of starting materials, scalability, and safety considerations. The detailed protocols and troubleshooting guide provided herein are intended to equip researchers with the necessary information to efficiently synthesize this valuable building block for their research in drug discovery and materials science.
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The Untapped Potential of 5-Bromonaphthalen-2-ol in Materials Science: A Guide for Innovators
Introduction: Unveiling a Versatile Building Block
In the dynamic landscape of materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. 5-Bromonaphthalen-2-ol, a disubstituted naphthalene derivative, emerges as a molecule of significant interest, poised at the intersection of unique electronic, optical, and chemical properties. Its structure, featuring a reactive hydroxyl group and a strategically positioned bromine atom on a rigid naphthalene core, presents a compelling platform for the synthesis of advanced materials. The inherent aromaticity of the naphthalene unit imparts thermal stability and desirable photophysical characteristics, while the hydroxyl and bromo functionalities serve as versatile handles for a myriad of chemical transformations, including polymerization, cross-coupling reactions, and derivatization into fluorescent probes.
While direct, extensive research on the material applications of this compound is nascent, a comprehensive analysis of its structural analogs and the fundamental principles of organic materials chemistry allows for the projection of its vast potential. This technical guide, intended for researchers, scientists, and professionals in drug development and materials science, aims to bridge this knowledge gap. We will delve into the prospective applications of this compound in the synthesis of high-performance polymers, the fabrication of organic electronic devices, and the design of sophisticated fluorescent sensors. By providing detailed, field-proven insights and robust, albeit sometimes prospective, protocols, this document serves as a foundational resource to inspire and guide the exploration of this promising, yet underutilized, chemical entity.
Core Physicochemical & Photophysical Properties (Estimated)
A thorough understanding of the intrinsic properties of this compound is paramount for its strategic deployment in materials synthesis. The following table summarizes its key physicochemical and estimated photophysical properties, derived from data on analogous bromonaphthalene and naphthalenol compounds. These values should be considered as a guideline and are subject to experimental verification.
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₀H₇BrO | |
| Molecular Weight | 223.07 g/mol | [1] |
| Appearance | Off-white to light brown solid | Based on similar compounds. |
| Melting Point | 110-111 °C | [2] |
| Solubility | Soluble in polar organic solvents (e.g., THF, CH₂Cl₂, DMSO). | Typical for functionalized naphthalenes. |
| Absorption Max (λ_abs) | ~330-350 nm (in non-polar solvents) | Based on naphthalenol derivatives. |
| Emission Max (λ_em) | ~350-400 nm (in non-polar solvents) | Highly dependent on solvent and substitution. |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.3 | Highly dependent on solvent and substitution.[3] |
| HOMO Level | -5.3 to -5.7 eV | Estimated based on naphthalenol derivatives. |
| LUMO Level | -2.1 to -2.5 eV | Estimated based on naphthalene derivatives. |
Application I: High-Performance Polymers from a Naphthalene Backbone
The rigid and thermally stable naphthalene core of this compound makes it an excellent candidate monomer for the synthesis of high-performance polymers. The presence of two distinct reactive sites—the hydroxyl group and the bromine atom—opens avenues for various polymerization strategies, leading to materials with enhanced thermal stability, mechanical strength, and specific optoelectronic properties.
A. Synthesis of Aromatic Polyesters and Polyethers
The hydroxyl group of this compound can readily participate in condensation polymerizations with diacyl chlorides or activated dihalides to form polyesters and polyethers, respectively. The resulting polymers would incorporate the robust naphthalene moiety into their backbone, potentially leading to materials with high glass transition temperatures (Tg) and excellent thermal stability.
This protocol outlines a hypothetical polycondensation reaction to synthesize a polyester using this compound and terephthaloyl chloride.
Materials:
-
This compound (1.0 eq)
-
Terephthaloyl chloride (1.0 eq)
-
Anhydrous Pyridine (as solvent and acid scavenger)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (as co-solvent)
-
Methanol (for polymer precipitation)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound in a mixture of anhydrous NMP and pyridine.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add a solution of terephthaloyl chloride in anhydrous NMP to the cooled monomer solution.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for 12-24 hours to ensure complete polymerization.
-
Monitor the increase in viscosity of the solution as an indicator of polymerization.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it thoroughly with methanol and water to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC).
-
Structure: FTIR and NMR spectroscopy.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Caption: Workflow for the synthesis of a naphthalene-containing polyester.
B. Post-Polymerization Modification via Suzuki Coupling
The bromine atom on the polymer backbone serves as a reactive handle for post-polymerization modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various functional groups, thereby tuning the polymer's properties for specific applications.[4][5] For instance, coupling with arylboronic acids can enhance the polymer's solubility, modify its photophysical properties, or introduce liquid crystalline behavior.
This protocol describes a hypothetical Suzuki coupling reaction to functionalize the polyester synthesized in Protocol 1.
Materials:
-
Naphthalene-containing polyester (from Protocol 1) (1.0 eq of bromo-repeat unit)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
In a Schlenk flask, dissolve the naphthalene-containing polyester in the organic solvent (e.g., toluene or dioxane).
-
Add the arylboronic acid, base, and palladium catalyst to the solution.
-
Add the appropriate amount of degassed water to create a biphasic system.
-
Heat the reaction mixture to reflux (typically 90-110°C) under an inert atmosphere for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via NMR to observe the disappearance of the bromo-naphthalene signals and the appearance of the new biaryl signals.
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Precipitate the functionalized polymer in a non-solvent like methanol or hexane.
-
Collect the polymer by filtration and dry under vacuum.
Caption: Post-polymerization modification via Suzuki coupling.
Application II: Building Blocks for Organic Electronics
The naphthalene scaffold is a well-established component in materials for organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), due to its inherent charge-transporting capabilities and high triplet energy.[6][7] this compound can serve as a versatile precursor for the synthesis of both hole-transporting and emissive materials.
A. Synthesis of Hole-Transporting Materials (HTMs)
The hydroxyl group can be derivatized to attach charge-donating moieties, while the bromo group allows for coupling with other aromatic systems to extend the conjugation and tune the HOMO/LUMO energy levels for efficient charge injection and transport.
This protocol outlines a hypothetical multi-step synthesis of a novel HTM based on this compound.
Step 1: Etherification
-
React this compound with a suitable alkyl or aryl halide (e.g., 4-bromotoluene) under Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone or DMF) to protect the hydroxyl group and introduce a linking point.
Step 2: Suzuki Coupling
-
Perform a Suzuki coupling reaction (as described in Protocol 2) on the product from Step 1 with a boronic acid derivative of a known hole-transporting moiety (e.g., triphenylamine-4-boronic acid).
Characterization:
-
Structure: NMR, Mass Spectrometry.
-
Thermal Properties: TGA, DSC.
-
Electrochemical Properties: Cyclic Voltammetry (to determine HOMO/LUMO levels).
-
Photophysical Properties: UV-Vis and Photoluminescence Spectroscopy.
B. Fabrication of a Bilayer OLED Device (Hypothetical)
This protocol provides a general workflow for the fabrication of a simple bilayer OLED device to test the performance of a newly synthesized HTM.
Materials:
-
ITO-coated glass substrate
-
Synthesized Hole-Transporting Material (HTM)
-
Electron-Transporting/Emissive Material (e.g., Alq₃)
-
Metal for cathode (e.g., LiF/Al)
-
Solvents for spin-coating (e.g., chlorobenzene, toluene)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole-Transport Layer (HTL) Deposition: Prepare a solution of the synthesized HTM in a suitable solvent (e.g., 5-10 mg/mL in chlorobenzene). Spin-coat the solution onto the ITO substrate at 2000-4000 rpm for 60 seconds. Anneal the film at 80-100°C for 10 minutes in a nitrogen-filled glovebox.
-
Electron-Transport/Emissive Layer (ETL/EML) Deposition: Thermally evaporate the ETL/EML material (e.g., Alq₃) onto the HTL under high vacuum (<10⁻⁶ Torr).
-
Cathode Deposition: Subsequently, thermally evaporate a thin layer of LiF followed by a thicker layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Characterization:
-
Current-Voltage-Luminance (J-V-L) characteristics.
-
Electroluminescence spectrum.
-
External Quantum Efficiency (EQE) and Power Efficiency.
Caption: General workflow for bilayer OLED fabrication.
Application III: Fluorescent Probes and Sensors
Naphthalene derivatives are renowned for their fluorescent properties and are widely used as fluorophores in chemical sensors and biological imaging.[8][9] The photophysical properties of the naphthalene core are sensitive to substituent effects and the local environment. This compound can be derivatized to create fluorescent probes that exhibit changes in their emission upon interaction with specific analytes.
A. Design and Synthesis of a Chemosensor
The hydroxyl group can be functionalized with a recognition moiety (e.g., a crown ether for metal ion sensing or a boronic acid for saccharide detection), while the bromo group can be used to tune the electronic properties or to attach the probe to a solid support. The binding of an analyte to the recognition site would modulate the fluorescence of the naphthalene core, leading to a detectable signal (e.g., "turn-on," "turn-off," or ratiometric response).
This protocol outlines a hypothetical synthesis of a fluorescent sensor for metal ions based on this compound.
Step 1: Synthesis of an Aldehyde Derivative
-
Protect the hydroxyl group of this compound (e.g., as a methoxymethyl (MOM) ether).
-
Perform a lithium-halogen exchange followed by quenching with DMF to introduce a formyl group at the 5-position, replacing the bromine.
-
Deprotect the hydroxyl group to yield 5-formyl-naphthalen-2-ol.
Step 2: Schiff Base Formation with a Receptor
-
Condense the aldehyde from Step 1 with an amine-containing receptor (e.g., a diamine-functionalized crown ether) via Schiff base formation to link the fluorophore to the ionophore.
Characterization and Sensing Studies:
-
Structure: NMR, Mass Spectrometry.
-
Photophysical Properties: Record the absorption and emission spectra of the sensor in a suitable solvent.
-
Sensing Performance: Titrate the sensor solution with various metal ions and monitor the changes in the fluorescence spectrum to determine selectivity and sensitivity. Calculate the limit of detection (LOD).
Caption: Synthetic workflow for a naphthalene-based fluorescent sensor.
Conclusion: A Call for Exploration
This compound stands as a molecule with considerable, yet largely unexplored, potential in materials science. Its versatile chemical nature, coupled with the inherent properties of the naphthalene core, positions it as a valuable building block for a new generation of high-performance polymers, organic electronic materials, and fluorescent sensors. The protocols and application notes presented in this guide, while in some cases hypothetical, are grounded in established chemical principles and the proven performance of analogous compounds. It is our hope that this document will serve as a catalyst for further research and development, unlocking the full potential of this compound and paving the way for innovations in advanced materials.
References
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- Uvarov, M. N., et al. (2020). Photophysical properties of the obtained fluorophores 5.
- Singh, R., et al. (2014). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 19(11), 17804-17833. [Link]
- Wiley, D. W., & Smith, N. R. (1963). 2-Bromonaphthalene. Organic Syntheses, 43, 11. [Link]
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Application Note: 5-Bromonaphthalen-2-ol as a Strategic Intermediate for Advanced Organic Electronics
Introduction: The Strategic Value of 5-Bromonaphthalen-2-ol
In the field of organic electronics, the rational design of semiconducting materials is paramount for achieving high-performance devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The selection of foundational building blocks is a critical determinant of the final material's electronic properties, morphology, and stability. This compound (C₁₀H₇BrO) has emerged as a highly strategic intermediate due to its unique combination of a rigid, π-conjugated naphthalene core and two distinct, orthogonally reactive functional groups: a hydroxyl (-OH) group and a bromo (-Br) substituent.[1][2]
The naphthalene core provides inherent charge-transport capabilities and thermal stability. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone methodologies for constructing complex C-C and C-N bonds in organic semiconductor synthesis.[3][4][5][6] Concurrently, the hydroxyl group offers a nucleophilic site for etherification or esterification, allowing for the introduction of solubilizing groups or other functional moieties to fine-tune the material's processing characteristics and solid-state packing. This dual functionality enables a modular and divergent synthetic approach, making this compound an exceptionally valuable precursor for creating a diverse library of advanced materials.[7][8]
This guide provides detailed protocols and expert insights into leveraging this compound for the synthesis of high-performance organic electronic materials, with a focus on hole-transporting compounds relevant to OLEDs and perovskite solar cells.[9][10]
Core Synthetic Strategies & Mechanistic Rationale
The power of this compound lies in the selective and sequential reactivity of its functional groups. The choice of reaction depends on the desired final structure. For instance, arylamines are frequently incorporated into hole-transport materials (HTMs) to enhance their HOMO levels and charge-carrying capacity.[9][11] This is typically achieved via a Buchwald-Hartwig amination at the C-Br bond.
Buchwald-Hartwig Amination: A Cornerstone for Hole-Transport Materials
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[3][12] This reaction is particularly effective for synthesizing the triarylamine structures ubiquitous in modern HTMs.[9]
Causality in Protocol Design:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical.[13][14] Sterically hindered, electron-rich ligands like XPhos or BrettPhos are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, even with challenging substrates.[12][13]
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is required to deprotonate the amine, forming the active amine-palladium complex for the coupling.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.[15]
The workflow for synthesizing a representative hole-transport material is outlined below.
Experimental Protocols & Workflows
Protocol 1: Synthesis of a Naphthyl-Diphenylamine HTM Precursor
This protocol details the synthesis of N-(5-bromonaphthalen-2-yl)-N,N-diphenylamine, a key intermediate where the hydroxyl group remains available for subsequent modification.
Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Diphenylamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
TLC plates, solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound, diphenylamine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.[15]
-
Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with high-purity argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe through the septum.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual base and water-soluble impurities, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Subsequent Functionalization (Suzuki Coupling Example)
The product from Protocol 1 can be further functionalized. For example, the hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group for a subsequent Suzuki coupling reaction. This allows for the introduction of another aryl group, extending the π-conjugation of the molecule.[5][6]
Reaction Scheme Diagram:
Caption: Two-step functionalization via triflation and Suzuki coupling.
This sequential approach demonstrates the modularity afforded by the starting material. By choosing different arylboronic acids, a wide variety of final compounds with tuned electronic properties can be synthesized.[4][16]
Data Presentation & Expected Results
The successful synthesis of materials derived from this compound should be confirmed by a suite of analytical techniques. Below is a table summarizing expected data for a hypothetical final product.
| Parameter | Technique | Expected Result | Interpretation |
| Purity | ¹H NMR / HPLC | >99.5% | High purity is essential for reliable device performance and longevity.[17] |
| Identity | High-Res Mass Spec | M+ peak matches calculated exact mass | Confirms the molecular formula of the synthesized compound. |
| HOMO Level | Cyclic Voltammetry (CV) | -5.1 to -5.5 eV | Determines the energy level alignment for efficient hole injection/transport.[11] |
| Optical Band Gap | UV-Vis Spectroscopy | 2.8 - 3.2 eV | Indicates the energy difference between HOMO and LUMO, affecting absorption/emission color. |
| Thermal Stability | TGA / DSC | Td > 350 °C | High decomposition temperature (Td) is crucial for device stability during operation. |
| Device Performance | Fabricated OLED/PSC | High Efficiency / Mobility | The ultimate validation of the material's suitability for the target application.[10][18] |
Conclusion
This compound stands out as a superior building block for the synthesis of advanced organic electronic materials. Its pre-functionalized, rigid core and orthogonally addressable reactive sites provide synthetic chemists with a powerful and versatile platform. The ability to systematically execute well-established cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling allows for the precise engineering of molecular properties. The protocols and strategies outlined in this guide serve as a robust starting point for researchers and scientists aiming to develop next-generation materials for high-performance OLEDs, OFETs, and solar cells.
References
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- High Purity 9-(5-Bromonaphthalen-1-yl) Carbazole for Advanced OLED Applications.
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- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
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Application Notes and Protocols for the Synthesis of Naphthalene-Based Push-Pull Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Polarized Naphthalenes
Naphthalene-based push-pull molecules represent a fascinating and highly versatile class of organic chromophores.[1][2] Their unique electronic structure, characterized by an electron-donating group (D) and an electron-accepting group (A) attached to a naphthalene π-conjugated system (D-π-A), gives rise to a strong intramolecular charge transfer (ICT) upon photoexcitation.[3][4] This ICT is fundamental to their remarkable properties, including significant solvatochromism, large nonlinear optical (NLO) responses, and tunable fluorescence.[1][5][6] These characteristics make them prime candidates for a wide array of applications, from advanced optoelectronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to sensitive biological probes for imaging neurodegenerative diseases such as Alzheimer's.[1][2][5][7]
This guide provides a comprehensive overview of the design principles, synthetic strategies, and characterization techniques for naphthalene-based push-pull molecules, intended to equip researchers with the practical knowledge to successfully synthesize and evaluate these promising compounds.
Design Principles: Tailoring Molecular Properties
The photophysical and electronic properties of naphthalene-based push-pull molecules are not monolithic; they can be finely tuned by judiciously selecting the electron-donating and electron-accepting groups, as well as their substitution pattern on the naphthalene core.[8]
The Naphthalene Core as a π-Bridge: The naphthalene scaffold serves as an excellent π-conjugated bridge, facilitating efficient electronic communication between the donor and acceptor groups. The choice of substitution positions (e.g., 1,4-, 1,5-, 2,6-, or 2,7-) significantly impacts the degree of ICT and, consequently, the molecule's properties. For instance, the 2,6-disubstituted pattern is commonly employed to create highly polarized molecules with strong push-pull character.[1][2][9]
Electron-Donating Groups (Donors): The role of the donor is to increase the electron density of the π-system. Common donor groups include:
-
Amino groups: Primary, secondary, and tertiary amines (e.g., -NH₂, -NHR, -NR₂) are potent electron donors. The donating strength can be further enhanced by alkyl or aryl substitution.
-
Alkoxy groups: Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are also effective electron donors.
-
Thiophene and its derivatives: These heterocyclic moieties can act as electron-rich π-donors.[8]
Electron-Accepting Groups (Acceptors): The acceptor group's function is to lower the electron density of the π-system. A wide variety of acceptor groups have been utilized, including:
-
Cyano-containing groups: Dicyanovinyl and tricyanovinyl groups are powerful electron acceptors.[10]
-
Nitro groups: The nitro group (-NO₂) is a classic and effective electron-withdrawing group.
-
Carbonyl-containing groups: Aldehydes, ketones, and esters can also serve as acceptors.
-
Heterocyclic moieties: Electron-deficient heterocycles can be incorporated as acceptor units.[1][2][9]
The strength of the donor and acceptor groups directly influences the energy of the ICT band. Stronger donors and acceptors lead to a greater degree of charge separation in the excited state, resulting in a red-shift of the absorption and emission maxima.[8]
Synthetic Strategies: Building the Push-Pull Architecture
The synthesis of naphthalene-based push-pull molecules typically involves the functionalization of a pre-existing naphthalene core. Modern transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, offering high efficiency and functional group tolerance.[11] Below, we detail protocols for two of the most versatile and widely used methods: the Suzuki-Miyaura coupling and the Sonogashira coupling.
General Workflow for Synthesis
The overall synthetic process can be visualized as a multi-step sequence, starting from a readily available naphthalene derivative.
Caption: General synthetic workflow for naphthalene-based push-pull molecules.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[12][13] This reaction is particularly useful for introducing aryl or vinyl groups as either the donor or acceptor moiety.
Reaction Scheme:
Ar-X + R-B(OR')₂ --(Pd catalyst, Base)--> Ar-R
Where:
-
Ar-X is the halogenated naphthalene core (X = Br, I)
-
R-B(OR')₂ is the boronic acid or ester of the donor/acceptor group
-
Pd catalyst is typically a Pd(0) or Pd(II) complex
-
Base is required for the activation of the organoboron species
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) and the base (e.g., K₂CO₃, Cs₂CO₃) should be of high purity.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the halogenated naphthalene derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) for the specified time (usually 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure push-pull molecule.[1]
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Anhydrous Solvents: Water can interfere with the reaction, particularly with the organoboron reagent. However, in some cases, a biphasic system with water can accelerate the reaction.
-
Excess Boronic Acid/Ester: A slight excess of the boronic acid or ester is often used to drive the reaction to completion, compensating for any potential decomposition.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.[12]
Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is ideal for introducing alkyne-linked donor or acceptor groups, which can extend the π-conjugation of the system.
Reaction Scheme:
Ar-X + H−C≡C−R --(Pd catalyst, Cu(I) co-catalyst, Base)--> Ar−C≡C−R
Where:
-
Ar-X is the halogenated naphthalene core (X = Br, I)
-
H−C≡C−R is the terminal alkyne of the donor/acceptor group
-
Pd catalyst is typically a Pd(0) or Pd(II) complex
-
Cu(I) co-catalyst (e.g., CuI) is crucial for the reaction
-
Base is an amine base (e.g., triethylamine, diisopropylamine)
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Follow the same precautions for anhydrous and anaerobic conditions as for the Suzuki coupling.
-
The copper(I) co-catalyst is sensitive to oxidation, so it should be handled carefully.
-
-
Reaction Setup:
-
In a Schlenk flask, dissolve the halogenated naphthalene derivative (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in an anhydrous amine solvent (e.g., triethylamine) or a mixture of an organic solvent (e.g., THF, DMF) and an amine base.
-
Add the palladium catalyst (1-5 mol%) and the copper(I) co-catalyst (1-10 mol%).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride to remove the amine salt.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the cross-coupling.[14]
-
Amine Base: The amine serves as both the base to deprotonate the terminal alkyne and as a solvent in many cases.
-
Mild Reaction Conditions: The Sonogashira coupling can often be performed under milder conditions than the Suzuki coupling, which can be advantageous for sensitive substrates.[14]
Characterization and Data Analysis
Once the naphthalene-based push-pull molecule has been synthesized and purified, its identity and properties must be confirmed through a series of characterization techniques.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the aromatic protons on the naphthalene core can provide information about the substitution pattern.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
Photophysical Characterization
-
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum reveals the electronic transitions of the molecule. The longest wavelength absorption band corresponds to the intramolecular charge transfer (ICT) from the donor to the acceptor.[3][8] The position of this band is highly sensitive to the electronic nature of the donor and acceptor groups and the polarity of the solvent (solvatochromism).[5]
-
Fluorescence Spectroscopy: The emission spectrum provides information about the excited state properties of the molecule. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield are important parameters to determine.
Data Presentation
The photophysical properties of a series of synthesized naphthalene-based push-pull molecules can be summarized in a table for easy comparison.
| Compound | Donor Group | Acceptor Group | λ_abs (nm) in Toluene | λ_abs (nm) in Acetonitrile | λ_em (nm) in Toluene | λ_em (nm) in Acetonitrile | Stokes Shift (nm) in Toluene |
| 1 | -N(CH₃)₂ | -CN | 420 | 450 | 500 | 550 | 80 |
| 2 | -OCH₃ | -CN | 380 | 400 | 450 | 480 | 70 |
| 3 | -N(CH₃)₂ | -NO₂ | 450 | 490 | 540 | 600 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualization of Key Processes
The Suzuki-Miyaura coupling catalytic cycle is a fundamental process in the synthesis of these molecules.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of naphthalene-based push-pull molecules is a vibrant and rewarding area of research. By understanding the fundamental design principles and mastering key synthetic methodologies such as the Suzuki-Miyaura and Sonogashira couplings, researchers can create a diverse range of functional materials with tailored properties for various applications in materials science and drug development. Careful characterization of these molecules is paramount to understanding their structure-property relationships and unlocking their full potential.
References
- Synergistic Approach of Ultrafast Spectroscopy and Molecular Simulations in the Characterization of Intramolecular Charge Transfer in Push-Pull Molecules. (n.d.). MDPI.
- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. (2016). MDPI.
- Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. (n.d.). PubMed Central.
- Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. (2019). MDPI.
- Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). National Institutes of Health.
- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. (2016). ResearchGate.
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (2013). ResearchGate.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.). ACS Publications.
- Synthesis and chemical-optical characterization of push-pull stilbenes. (2012). SciELO México.
- Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. (2019). Semantic Scholar.
- Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. (2019). National Institutes of Health.
- Synthesis of naphthalene-based push-pull molecules with a heteroaromatic electron acceptor. (2016). RUL.
- Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications. (2019). ResearchGate.
- Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. (2019). ACS Publications.
- Syntheses, Structures, and Spectroscopic Properties of Push-Pull Heteroquinoid Compounds. (1996). ResearchGate.
- Synthesis and characterisation of push–pull flavin dyes with efficient second harmonic generation (SHG) properties. (2017). RSC Publishing.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2023). ACS Publications.
- Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. (2016). PubMed Central.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and chemical-optical characterization of push-pull stilbenes [scielo.org.mx]
- 7. Push-Pull Chromophores Based on the Naphthalene Scaffold: Potential Candidates for Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RUL - Synthesis of naphthalene-based push-pull molecules with a heteroaromatic electron acceptor [repozitorij.uni-lj.si]
- 10. Synthesis and characterisation of push–pull flavin dyes with efficient second harmonic generation (SHG) properties - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03400H [pubs.rsc.org]
- 11. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Sandmeyer Reaction for 5-Bromonaphthalen-2-ol Synthesis
Welcome to the technical support guide for the synthesis of 5-Bromonaphthalen-2-ol via the Sandmeyer reaction. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our approach moves beyond standard procedures to address the specific challenges associated with this transformation, ensuring scientific integrity and reproducible success.
Introduction: Overcoming the Challenge of a Highly Activated Substrate
The direct synthesis of this compound from 5-amino-2-naphthol using a standard Sandmeyer reaction is notoriously problematic. The potent electron-donating hydroxyl group on the naphthalene ring makes the diazonium salt intermediate too electron-rich, which slows the critical single-electron transfer (SET) from the copper(I) catalyst, leading to poor yields and significant side-product formation[1]. Furthermore, the activated ring is susceptible to unwanted side reactions like azo coupling[1].
Our recommended and optimized strategy circumvents these issues by employing a three-step sequence that utilizes a sulfonic acid group as both a protecting and a directing group. This approach not only deactivates the ring sufficiently for an efficient Sandmeyer reaction but also blocks the highly reactive 1-position and facilitates purification[1].
Optimized Three-Step Synthesis Workflow
This diagram illustrates the validated workflow for the synthesis of this compound.
Caption: Optimized 3-step synthesis workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My overall yield is consistently low after the three-step process. Where should I start troubleshooting?
A1: Low overall yield can originate from inefficiencies in any of the three main steps. A systematic approach is crucial.
-
Step 1 (Sulfonation): Verify the purity of your starting material, 5-amino-2-naphthol. Ensure the reaction mixture with sulfuric acid becomes viscous and solidifies upon standing, indicating the reaction has proceeded[1]. Inadequate sulfonation will lead to failure in the subsequent Sandmeyer step.
-
Step 2 (Sandmeyer Reaction): This is the most critical and frequent source of yield loss. The primary causes are the decomposition of the diazonium salt and inefficient catalysis.
-
Diazonium Salt Instability: Naphthalene diazonium salts are thermally unstable[2][3]. The diazotization reaction must be maintained strictly between 0–5 °C. Any temperature spike will cause the diazonium salt to decompose into undesired naphthol byproducts[4][5].
-
Catalyst Efficacy: The catalytic system is paramount. Recent studies have shown that an equimolar mixture of CuBr and CuBr₂ is more effective than CuBr alone for this transformation[1][6]. Ensure your copper salts are not old or oxidized.
-
-
Step 3 (Desulfonation): Incomplete removal of the sulfonic acid group will lower the yield of the final product. Ensure you reflux the intermediate with 20% aqueous sulfuric acid for a sufficient duration (e.g., 20-30 minutes) to drive the reaction to completion[1].
The following diagram provides a logical flow for diagnosing low-yield issues.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Q2: I am observing a dark, tar-like substance during the Sandmeyer reaction step. What is causing this and how can I prevent it?
A2: The formation of dark, insoluble materials is typically due to side reactions, primarily azo coupling and phenolic decomposition products.
-
Azo Coupling: The diazonium salt can act as an electrophile and attack an unreacted molecule of the electron-rich sulfonated amine, forming a colored azo compound. The sulfonic acid group at the 1-position is specifically introduced to block this reaction at the most reactive site[1]. If coupling still occurs, it suggests incomplete diazotization. Ensure a slight excess of nitrous acid is present (test with starch-iodide paper) before proceeding to the Sandmeyer step[7].
-
Phenolic Byproducts: As mentioned, if the temperature during diazotization or the Sandmeyer reaction rises, the diazonium salt will react with water to form phenolic byproducts, which can polymerize or degrade into tar-like substances[5]. Maintain rigorous temperature control (0–5 °C) throughout the addition of the diazonium salt to the copper solution.
-
Catalyst Concentration: Using an excessive amount of copper catalyst can sometimes promote unwanted side reactions. Stick to the stoichiometrically recommended amounts.
Q3: The desulfonation step (Step 3) is not going to completion. How can I improve it?
A3: The ease of desulfonation can depend on the specific substitution pattern of the naphthalene ring. For 5-bromo-2-hydroxynaphthalene-1-sulfonic acid, refluxing with a 20% aqueous sulfuric acid solution should be sufficient[1]. If you are experiencing issues:
-
Acid Concentration: Ensure your sulfuric acid solution is at the correct concentration. A solution that is too dilute may not be effective.
-
Reaction Time & Temperature: Increase the reflux time. While 20 minutes is often sufficient, you can extend this to an hour and monitor by TLC. Ensure the mixture is genuinely refluxing to provide enough thermal energy for the reaction.
-
Purity of Intermediate: Impurities carried over from the Sandmeyer step could potentially interfere with the reaction. Ensure the intermediate was properly washed.
Frequently Asked Questions (FAQs)
Q1: Why is a mixture of CuBr and CuBr₂ recommended over just CuBr?
A1: The Sandmeyer reaction proceeds via a radical mechanism initiated by a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical and Cu(II)[8][9]. The aryl radical then reacts with the Cu(II) halide to form the final product and regenerate the Cu(I) catalyst. While Cu(I) is the initiator, the presence of Cu(II) from the start can facilitate a more efficient catalytic cycle and has been empirically shown to improve yields in many cases[1][6]. This creates a robust Cu(I)/Cu(II) catalytic system[6][10].
Q2: What is the mechanism of the Sandmeyer reaction?
A2: The reaction is a well-established example of a radical-nucleophilic aromatic substitution (SRNAr)[8]. The key steps are:
-
Single-Electron Transfer (SET): The Cu(I) catalyst donates an electron to the diazonium salt ([Ar-N₂]⁺).
-
Dediazoniation: The resulting diazo radical rapidly loses a molecule of nitrogen gas (N₂) to form a highly reactive aryl radical (Ar•).
-
Halogen Transfer: The aryl radical abstracts a bromine atom from a Cu(II) bromide species, yielding the final product (Ar-Br) and regenerating the Cu(I) catalyst.
Caption: Simplified radical mechanism of the CuBr-catalyzed Sandmeyer reaction.
Q3: Can I use HBr instead of H₂SO₄ for the diazotization step?
A3: While HBr is often used for diazotization, the recommended protocol for this specific synthesis uses sulfuric acid[1]. The reason is to avoid introducing a high concentration of competing chloride ions if using technical grade HBr, and more importantly, the diazonium sulfate zwitterion conveniently precipitates from the reaction mixture. This precipitation acts as an effective purification step, allowing you to isolate the intermediate by simple filtration and wash away excess nitrous acid before proceeding to the Sandmeyer reaction[1].
Q4: Is it necessary to isolate the diazonium salt?
A4: No, and it is strongly discouraged for safety reasons. Aryl diazonium salts can be explosive when isolated and dry[3][11]. The procedure is designed to generate the diazonium salt in situ as a solution or a wet precipitate (in the case of the zwitterion) and use it immediately in the subsequent step[1][12].
Optimized Experimental Protocols & Data
Protocol 1: Sulfonation of 5-Amino-2-naphthol[1]
-
Grind 5-amino-2-naphthol (1.0 eq) to a fine powder and heat to 55°C under a nitrogen atmosphere.
-
Add concentrated sulfuric acid (approx. 3.7 eq) in one portion and mix rapidly.
-
Continue stirring until the mixture becomes too viscous. Remove from heat and let it stand overnight.
-
Take up the resulting solid in water, collect by suction filtration, then wash with acetone and air-dry to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid.
Protocol 2: Sandmeyer Reaction[1]
-
Dissolve 5-amino-2-hydroxynaphthalene-1-sulfonic acid (1.0 eq), NaOH (approx. 1.03 eq), and NaNO₂ (1.0 eq) in water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add this solution to a pre-cooled (0-5°C) solution of sulfuric acid in water. A yellow diazonium sulfate zwitterion will precipitate.
-
Collect the precipitate by suction filtration and wash thoroughly with ice-water.
-
Immediately transfer the moist filter cake to a mixture of CuBr (1.0 eq), CuBr₂ (1.0 eq), and HBr in water.
-
Warm the mixture to 70°C for 1 hour, then filter the hot solution by gravity.
-
Cool the filtrate, saturate with NaCl, and stir overnight to precipitate the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
Protocol 3: Desulfonation[1]
-
Take the crude product from the previous step and reflux it in a 20% aqueous sulfuric acid solution for 20-30 minutes.
-
Cool the reaction mixture. The final product, this compound, will precipitate.
-
Collect the solid by suction filtration, wash with water until the filtrate is neutral, and dry.
-
The product can be further purified by recrystallization.
Table 1: Summary of Key Reaction Parameters
| Parameter | Step 1: Sulfonation | Step 2: Sandmeyer | Step 3: Desulfonation |
| Key Reagent | Conc. H₂SO₄ | NaNO₂, CuBr/CuBr₂ | 20% aq. H₂SO₄ |
| Temperature | 55°C, then ambient | 0–5°C (Diazotization), 70°C (Reaction) | Reflux |
| Solvent | Neat (H₂SO₄) | Water | 20% aq. H₂SO₄ |
| Critical Control | Thorough mixing | Strict low-temperature control | Sufficient reflux time |
| Expected Yield | ~85-90%[1] | ~75-80%[1] | Quantitative |
References
- BenchChem (2025). Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction.
- Gallardo-Fuentes, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Wikipedia. Sandmeyer reaction.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Muthyala, M. K., & Gribble, G. W. (2012). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules.
- Pohjala, E., & Kuokkanen, T. (2008). Stability of 1‐naphthalenediazonium ion in solution. Journal of Physical Organic Chemistry.
- El-Apasery, M., et al. (2021). Stable diazonium salts of weakly basic amines—Convenient reagents for synthesis of disperse azo dyes. Dyes and Pigments.
- ResearchGate. Catalytic Sandmeyer Bromination.
- BenchChem (2025). identifying and minimizing side products in naphthalonitrile reactions.
- ResearchGate. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Chemistry Notes. (2022). Sandmeyer Reaction mechanism and Applications.
- Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- Organic Chemistry Portal. Catalytic Sandmeyer Bromination.
- R Discovery. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Reddit. (2024). Sandmeyer type reaction troubleshoot.
- Liu, Q., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science.
- Semantic Scholar. (2007). Catalytic Sandmeyer Bromination.
- White Rose Research Online. Comparison of the thermal stability of diazonium salts and their corresponding triazenes.
- Organic Syntheses. CONGO RED.
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- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromonaphthalen-2-ol by Recrystallization
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-Bromonaphthalen-2-ol via recrystallization. Here, we move beyond procedural lists to address the nuanced challenges of this specific purification, grounding our advice in established chemical principles to ensure both success and scientific rigor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallizing this compound?
Recrystallization is a purification technique based on differential solubility.[1][2] The core principle is to find a solvent (or solvent system) in which this compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures.[1][3] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after the desired compound crystallizes).[3][4]
Q2: What are the ideal characteristics of a solvent for this purification?
An ideal solvent for this compound should meet several criteria:
-
Steep Solubility Curve: High solubility when hot, low solubility when cold.[1][5]
-
Inertness: The solvent must not react with the compound.[4][5]
-
Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.[4][5]
-
Impurity Profile: Soluble impurities should remain in solution upon cooling, while insoluble impurities should not dissolve at all.[3]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]
Q3: What potential impurities might be present in crude this compound?
Crude this compound, often a product of the bromination of 2-naphthol, can contain several types of impurities.[6] These may include unreacted starting material (2-naphthol), regioisomers (other bromonaphthalenol isomers), and polybrominated species (e.g., dibromonaphthalenols).[6][7] Colored byproducts from the bromination reaction are also common.[6]
Q4: What level of purity can I realistically expect after a single recrystallization?
A single, well-executed recrystallization can significantly improve purity, often to >95%, depending on the initial impurity profile. For highly demanding applications, such as pharmaceutical development, a second recrystallization or an alternative purification method like column chromatography may be necessary to remove trace isomers or other closely related impurities.
Recrystallization Workflow
The general process for recrystallizing this compound is outlined below. Each step is critical for achieving high purity and yield.
Caption: Standard experimental workflow for recrystallization.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling, even in an ice bath. | 1. Too much solvent was used: The solution is not supersaturated upon cooling.[8][9] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.[9] | 1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent and attempt to cool again.[8] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. If available, add a "seed crystal" of pure this compound.[9][10] |
| The product "oils out" instead of forming crystals. | 1. Solution is too concentrated / Cooling is too rapid: The compound comes out of solution above its melting point.[11] 2. High level of impurities: Impurities can depress the melting point of the mixture.[8] | 1. Reheat and Dilute: Heat the solution to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) and allow it to cool much more slowly. Insulating the flask can help.[8][9] 2. Re-evaluate Solvent/Purify: The chosen solvent may be unsuitable. Recover the crude material by removing the solvent and attempt recrystallization with a different solvent system. A preliminary purification by chromatography might be necessary if impurities are significant.[9] |
| The final product has a low yield (<70%). | 1. Too much solvent was used: A significant amount of product remains dissolved in the cold mother liquor.[8][12] 2. Premature crystallization: Product crystallized in the filter funnel during hot filtration. 3. Excessive washing: Too much cold solvent was used to wash the crystals, or the solvent was not cold enough.[12] | 1. Concentrate Mother Liquor: If the mother liquor has not been discarded, you can try to recover a second crop of crystals by boiling off some solvent and re-cooling. Note that this second crop may be less pure. 2. Prevent Cooling During Filtration: Use a pre-heated funnel and flask for hot filtration. Keep the solution boiling during the transfer.[11] 3. Minimize Washing: Wash the filter cake with a minimal amount of ice-cold solvent. Always break the vacuum before adding the wash solvent. |
| The final crystals are still colored. | 1. Colored impurities are co-crystallizing: The impurity has similar solubility properties to the product. | 1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, cool the solution slightly and add a very small amount (1-2% by weight) of activated charcoal.[11] Reheat the solution to boiling for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling to crystallize. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[11] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology. It is essential to first determine the appropriate solvent through small-scale solubility tests.
Part 1: Solvent Selection
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Testing (Room Temp): To each tube, add a potential solvent (e.g., ethanol, methanol, toluene, hexane, ethyl acetate, water) dropwise, up to ~0.5 mL.[4] Observe if the solid dissolves at room temperature. An ideal solvent will not dissolve the compound well at this stage.[1][4]
-
Solvent Testing (Hot): For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[4]
-
Cooling Test: Allow the test tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath. The best solvent is one that produces a large quantity of crystalline precipitate upon cooling.[1]
-
Mixed Solvents: If no single solvent is ideal, a mixed-solvent system (e.g., ethanol/water, toluene/hexane) can be tested.[3][11] Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble) while hot, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution before allowing it to cool.[13]
Part 2: Bulk Recrystallization
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.[2] Crucially, use the minimum amount of boiling solvent required. [12]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source. Once it has briefly cooled below its boiling point, add a spatula-tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Gravity Filtration (If Necessary): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving Erlenmeyer flask with hot solvent vapor to prevent premature crystallization.[11] Pour the hot solution through the filter paper in portions.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[11]
-
Washing: With the crystals still in the funnel, disconnect the vacuum. Add a small amount of ice-cold recrystallization solvent to wash away the residual mother liquor. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.[11][12]
-
Drying: Continue to draw air through the crystals in the funnel for several minutes to partially dry them.[11] Transfer the crystals to a pre-weighed watch glass, spread them out, and allow them to air dry completely. For solvents with higher boiling points, a vacuum oven may be used (ensure the temperature is well below the compound's melting point of 108-110 °C).[14]
-
Analysis: Once dry, determine the weight of the purified crystals to calculate the percent recovery. Assess purity by measuring the melting point and comparing it to the literature value. A sharp melting point close to the literature value indicates high purity.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
- Gagnon, P. E., Boivin, J. L., & Poitras, R. (2002). Fast, Easy, and Efficient Method for the Purification of Phenolic Isomers Using a Selective Solid-Phase Scavenging. Organic Process Research & Development, 6(4), 461-463. [Link]
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Britton, E. C., & Van Lente, F. L. (1969). U.S. Patent No. 3,546,302. Washington, DC: U.S. Patent and Trademark Office.
- University of Massachusetts. (n.d.). Recrystallization1.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization.
- LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.
- Huston, R. C., & Ballard, M. M. (1932). o-BROMOPHENOL. Organic Syntheses, 12, 14. doi:10.15227/orgsyn.012.0014
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- National Center for Biotechnology Information. (n.d.). 8-Bromonaphthalen-2-ol. PubChem Compound Database.
- National Center for Biotechnology Information. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC.
- Sponza, D. T. (2025). Photoremoval of some brominated phenols (4-bromophenol and 2,4,6-tribromophenol) with reused polystyrene foam and SnO2. Catalysis Conferences 2025.
- Jiang, J., et al. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Harbin Institute of Technology.
- National Center for Biotechnology Information. (n.d.). 6-Bromo-2-naphthalenol. PubChem Compound Database.
- Hoffman Fine Chemicals. (n.d.). CAS RN 116632-05-4 | this compound.
- Chemical-Suppliers.com. (n.d.). 6-Bromonaphthalen-2-ol | CAS 15231-91-1.
- ChemBK. (2024). 7-Bromonaphthalen-2-OL.
- National Center for Biotechnology Information. (n.d.). (5-Bromonaphthalen-2-yl)methanol. PubChem Compound Database.
- G.m.b.H., B. A. (1991). CA Patent No. 2,020,364. Canadian Intellectual Property Office.
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Technical Support Center: Overcoming Challenges in the Synthesis of Disubstituted Naphthalenes
Welcome to the technical support center for the synthesis of disubstituted naphthalenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of naphthalene chemistry. Our goal is to equip you with the expertise to overcome common challenges, ensuring the successful synthesis of your target molecules.
Introduction: The Challenge of Regioselectivity
Naphthalene, a simple bicyclic aromatic hydrocarbon, presents unique challenges in electrophilic aromatic substitution. Unlike benzene, naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The regioselectivity of these reactions is a critical hurdle, often leading to mixtures of isomers that are difficult to separate.[1] This guide will delve into the factors governing this selectivity and provide practical strategies for controlling the outcome of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why do I get a mixture of α and β substituted products in my electrophilic aromatic substitution of naphthalene?
Answer: The formation of a mixture of α and β substituted products is a common issue and is governed by both kinetic and thermodynamic factors.[2]
-
Kinetic vs. Thermodynamic Control: In many cases, electrophilic substitution on naphthalene is reversible. At lower temperatures, the reaction is under kinetic control, favoring the formation of the α-product, which has a lower activation energy.[3][4] This is because the carbocation intermediate for α-substitution is better stabilized by resonance.[4] At higher temperatures, the reaction is under thermodynamic control, leading to the more stable β-product.[5][6] The β-isomer is more stable due to reduced steric hindrance between the substituent and the hydrogen atom at the C8 position (a peri-interaction).[4][5]
-
Reaction Conditions: The choice of solvent and catalyst can also influence the product ratio. For instance, in Friedel-Crafts acylation, using a less reactive solvent like nitrobenzene can favor the formation of the β-product.
Troubleshooting:
-
To favor the α-product (kinetic control):
-
To favor the β-product (thermodynamic control):
Diagram: Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation
Caption: Kinetic vs. Thermodynamic pathways in naphthalene sulfonation.
FAQ 2: I am trying to introduce a second substituent. How does the first substituent direct the position of the second one?
Answer: The directing effect of the first substituent is crucial for controlling the regioselectivity of the second substitution. The nature of the initial group, whether it is electron-donating (activating) or electron-withdrawing (deactivating), will determine the position of the incoming electrophile.[7][8]
-
Activating Groups (e.g., -OH, -NH2, -Alkyl): These groups are typically ortho and para directors.[9] In naphthalene, this translates to substitution at positions that are ortho or para to the substituent. For a substituent at the 1-position, the incoming group will be directed to the 2- and 4-positions. For a substituent at the 2-position, the incoming group will be directed to the 1- and 3-positions.
-
Deactivating Groups (e.g., -NO2, -SO3H, -COR): These groups are generally meta directors.[9] For a substituent at the 1-position, the incoming group will be directed to the 5- and 8-positions. For a substituent at the 2-position, the incoming group will be directed to the 5- and 7-positions.
Troubleshooting:
-
To achieve a specific disubstitution pattern:
-
Carefully choose the order of substituent introduction. It is often advantageous to introduce a group that directs to the desired position first.
-
Consider using a directing group that can be later modified or removed. For example, a sulfonic acid group can be used to block a position and then removed by heating in dilute acid.[10]
-
Diagram: Directing Effects of Substituents on Naphthalene
Caption: Directing effects of substituents on a naphthalene ring.
FAQ 3: My Friedel-Crafts reaction is giving me a complex mixture of polyalkylated products. How can I improve the selectivity for mono-alkylation?
Answer: Polyalkylation is a common side reaction in Friedel-Crafts alkylations because the newly introduced alkyl group activates the naphthalene ring, making the product more reactive than the starting material.[11]
Troubleshooting:
-
Use a large excess of naphthalene: By using a significant excess of the aromatic substrate, you increase the probability that the electrophile will react with an unsubstituted naphthalene molecule.[11]
-
Control the reaction temperature: Lowering the temperature can reduce the overall reaction rate and decrease the likelihood of subsequent alkylations.[11]
-
Choose the right catalyst: A milder Lewis acid catalyst can sometimes improve selectivity.
-
Consider Friedel-Crafts Acylation followed by reduction: Acylation introduces a deactivating acyl group, which prevents further substitution. The ketone can then be reduced to the desired alkyl group. This two-step process often provides better control over mono-substitution.[12]
FAQ 4: I am struggling to separate the isomers of my disubstituted naphthalene. What are the best purification strategies?
Answer: The separation of naphthalene isomers can be challenging due to their similar physical properties.[13][14] A combination of techniques is often necessary.
Purification Techniques:
| Technique | Principle | Best Suited For | Considerations |
| Fractional Distillation | Separation based on differences in boiling points. | Isomers with significantly different boiling points. | Often requires a highly efficient distillation column.[15] |
| Crystallization | Separation based on differences in solubility and crystal lattice energy. | Isomers that form well-defined crystals and have different solubilities in a given solvent. | Solvent selection is critical. A slow cooling rate is often necessary to obtain pure crystals.[16][17] |
| Adsorption Chromatography | Separation based on differential adsorption to a stationary phase. | Isomers with different polarities. | Can be performed on a small or large scale (e.g., column chromatography).[13][14] |
Troubleshooting Purification:
-
If distillation is ineffective: The boiling points of the isomers are likely too close. Try crystallization from a variety of solvents.
-
If crystallization is difficult: The isomers may form a solid solution or a eutectic mixture. In this case, chromatography is often the best alternative. Consider derivatizing the mixture to improve separation, and then cleave the derivative after purification.
Experimental Protocol: Regioselective Synthesis of 1,5-Dimethylnaphthalene
This protocol outlines a multi-step synthesis of 1,5-dimethylnaphthalene, a valuable building block, starting from 5-methyl-1-tetralone.[18]
Step 1: Grignard Reaction
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
To the flask, add methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether, 1.2 eq) via syringe and cool to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 5-methyl-1-tetralone (1.0 eq) in anhydrous diethyl ether.
-
Add the 5-methyl-1-tetralone solution dropwise to the stirred Grignard reagent over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Step 2: Dehydration
-
Combine the crude alcohol from Step 1 with a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture using a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation.
Step 3: Dehydrogenation (Aromatization)
-
In a suitable flask, combine the dihydronaphthalene intermediate from Step 2 with a dehydrogenation catalyst (e.g., 10% Pd/C).
-
Add a high-boiling solvent such as decalin.
-
Heat the mixture to a high temperature (typically 200-250 °C) and stir for 4-8 hours.
-
Monitor the reaction by GC or TLC.
-
Cool the reaction mixture, filter to remove the catalyst, and purify the final product, 1,5-dimethylnaphthalene, by vacuum distillation or crystallization.
Workflow Diagram: Synthesis of 1,5-Dimethylnaphthalene
Caption: Synthetic workflow for 1,5-dimethylnaphthalene.
References
- Regioselective reactions of naphthalene. (2025). University of Liverpool.
- Kinetic vs. Thermodynamic Control in Organic Reactions.
- Sulfonation of naphthalene at 80^{\circ} \m
- Why does the sulphonation of naphthalene yield different products at low and high temper
- Synthesis of 2,6-disubstituted dihydronaphthalenes and naphthalenes by electrocyclic reaction of o-quinodimethane. A synthesis of (±)-naproxen. Journal of the Chemical Society, Perkin Transactions 1.
- Thermodynamic vs Kinetic Sulphonation of Naphthalene. Chemistry Stack Exchange.
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry.
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. ACS Omega.
- Explain the kinetic and thermodynamics control in the sulphon
- Functional Naphthalene Diimides: Synthesis, Properties, and Applic
- Electrophilic Aromatic Substitution. Willson Research Group.
- Method of purifying naphthalene by crystallization.
- Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. PMC.
- Different approaches for regioselective naphthalene functionalization.
- Regioselective electrophilic substitution via lithiation and intramolecular arene exchange (haptotropic rearrangement) in (naphthalene)tricarbonylchromium. Organometallics.
- Application Notes and Protocols for the Synthesis of 1,5-Dimethylnaphthalene
- Directing Group‐Assisted C H Bond Functionalization on the Naphthalene.
- Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. SciSpace.
- Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl trifl
- Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to 2,6-Dimethylnaphthalene.
- Recrystallization of an Impure Sample of Naphthalene Objectives. Sandiego.
- Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl trifl
- Electrophilic arom
- naphthalene-1,5-disulfonyl chloride. Organic Syntheses Procedure.
- Synthesis of 2,6-Dimethylnaphthalene
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
- Friedel Crafts Reaction.
- Technical Support Center: Friedel-Crafts Reactions of Polycyclic Arom
- Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. The Journal of Organic Chemistry.
- 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same.
- Preparation method of 1,5-dihydroxy naphthalene.
- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.
- Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene. PMC - PubMed Central.
- Pathways of Friedel–Crafts acylation of naphthalene to give...
- Steric Hindrance and Short Wave Length Bands in the Ultraviolet Spectra of Some Naphthalene and Diphenyl Derivatives1. Journal of the American Chemical Society.
- Tandem Synthesis of 1,3-Disubstituted Naphthalenes via TfOH-Promoted Directed-Aldol and Friedel–Crafts Reactions. Scilit.
- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC - NIH.
- Effect of steric hindrance on the biodegradation of dissolved methyl-phenanthrene.
- Directing Effects in Electrophilic Arom
- Steric hindrance in the gas phase singlet electronic energy transfer: From naphthalene to the trans-azobutane isomers·. AIP Publishing.
- Friedel-Crafts reaction of naphthalene. Filo.
- Naphthalene, 1-chloromethyl. Organic Syntheses Procedure.
- Directing Effects. A Level Chemistry Revision Notes - Save My Exams.
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Technical Support Center: Optimizing the Synthesis of 5-Bromonaphthalen-2-ol
Welcome to the technical support center for the synthesis of 5-Bromonaphthalen-2-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-proven protocol.
The regioselective synthesis of disubstituted naphthalenes like this compound presents a significant challenge, particularly when the substituents are on different rings. Direct bromination of 2-naphthol is often unselective, leading to a mixture of isomers and poly-brominated species.[1][2][3] The most reliable and regioselective route proceeds from 5-amino-2-naphthol via a Sandmeyer reaction. However, this pathway is not without its own complexities. The powerful activating effect of the hydroxyl group can interfere with the standard Sandmeyer protocol, necessitating a strategic approach involving a protecting and activating group.[4][5]
This guide focuses on a validated three-step synthesis that utilizes a sulfonic acid group to temporarily block the highly reactive 1-position, facilitate the Sandmeyer reaction, and ultimately enable a high-yield synthesis of the target compound.[4][5]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Part 1: The Sulfonation Step
Question: My sulfonation of 5-amino-2-naphthol is incomplete, and I am recovering a significant amount of starting material. What went wrong?
Answer: Incomplete sulfonation is a common issue that can typically be traced back to a few key parameters:
-
Reagent Quality & Preparation: The starting 5-amino-2-naphthol should be a fine powder to ensure maximum surface area for the reaction. Grinding it thoroughly before use is critical.[4]
-
Mixing and Viscosity: The reaction of 5-amino-2-naphthol with concentrated sulfuric acid is rapid and becomes very viscous, which can prevent complete mixing. The sulfuric acid should be added in one portion with rapid, vigorous stirring to ensure homogeneity before the mixture solidifies.[4]
-
Reaction Time: While the initial reaction is fast, allowing the solid mixture to stand overnight ensures the reaction proceeds to completion.[4]
-
Recovery: Unreacted starting material can be recovered from the aqueous filtrate after neutralization, allowing for an accurate calculation of yield based on conversion.[4] The sulfonation typically proceeds with approximately 90% yield based on the consumed starting material.[4]
Question: Why is a sulfonic acid group used in this synthesis?
Answer: The sulfonic acid group serves three critical functions in this synthetic route:[4][5]
-
Protecting Group: It blocks the C1 position, which is highly activated by the hydroxyl group. This prevents unwanted side reactions at this site, such as azo coupling, during the subsequent diazotization step.[4]
-
Activating Group for Sandmeyer Reaction: The electron-withdrawing nature of the sulfonate group deactivates the naphthalene ring slightly. This makes the corresponding diazonium ion a better electron acceptor, facilitating the crucial electron transfer from the Cu(I) catalyst in the Sandmeyer reaction and thus enhancing the yield.[4][5]
-
Improved Handling and Purification: The introduction of the sulfonic acid group leads to the formation of a zwitterionic diazonium salt that is insoluble and can be easily isolated by filtration. This isolation serves as an effective purification step early in the process.[4]
Part 2: The Sandmeyer Reaction
Question: The yield of my Sandmeyer reaction is very low, or the reaction fails entirely. What are the common pitfalls?
Answer: The Sandmeyer reaction is the most sensitive step in this sequence. Success hinges on careful control of conditions and reagent quality.
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable and can decompose if the temperature is not strictly controlled. The diazotization (reaction with NaNO₂) must be performed at low temperatures (typically 0-5 °C) to prevent premature decomposition and loss of the diazo group.
-
Temperature Control During Copper Addition: The reaction of the diazonium salt with the copper bromide catalyst is exothermic. The mixture should be warmed cautiously to the optimal temperature (around 70°C).[4] Heating above 75°C can lead to the formation of significant byproducts, such as 2,5-dibromonaphthalene.[4][5]
-
Copper Catalyst Composition: While traditional Sandmeyer reactions often use an excess of Cu(I)Br, studies have shown that an equimolar mixture of Cu(I)Br and Cu(II)Br₂ is more effective.[5] The Cu(II) salt helps to inhibit the formation of 2-naphthol, a common byproduct resulting from H-atom abstraction.[4][5]
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite (NaNO₂). Old or degraded NaNO₂ will result in incomplete diazotization.
Question: My final product is contaminated with 2-naphthol and 2,5-dibromonaphthalene. How can I prevent this?
Answer: The formation of these specific byproducts is directly related to reaction conditions:
-
2-Naphthol Formation: This byproduct arises from a competing reaction where the aryl radical intermediate abstracts a hydrogen atom instead of reacting with the bromide. The inclusion of CuBr₂ in the catalyst mixture helps to suppress this side reaction.[4][5]
-
2,5-Dibromonaphthalene Formation: This byproduct becomes significant if the Sandmeyer reaction is overheated (above 75°C).[4][5] Strict temperature control is essential to prevent this secondary bromination.
Part 3: Desulfonation and Purification
Question: The final desulfonation step to remove the sulfonic acid group is slow or gives a poor yield. How can I improve it?
Answer: The removal of the sulfonic acid group from the 5-bromo-2-hydroxynaphthalene-1-sulfonic acid intermediate is generally efficient under the right conditions.
-
Acid Concentration: Refluxing with a 20% aqueous sulfuric acid solution is sufficient for rapid desulfonation.[4] This is a much milder condition compared to other naphthalenesulfonic acids, which may require 50% H₂SO₄ for 12-16 hours.[4][5] The activating hydroxyl group accelerates this electrophilic aromatic desulfonation.
-
Reaction Time: A reflux time of around 20 minutes is typically enough to ensure the reaction goes to completion.[4]
Question: What is the most effective method to purify the final this compound product?
Answer: The crude product obtained after desulfonation can be purified to a high degree using sublimation. Vacuum sublimation (e.g., at 180 °C, 0.5 torr) is reported to yield the product as a clean white solid.[5] Recrystallization from suitable solvents is also a viable alternative.
Experimental Workflow and Data
Overall Synthetic Scheme
The validated three-step synthesis from 5-amino-2-naphthol is outlined below.
Caption: Three-step synthesis of this compound.
Troubleshooting Logic for Sandmeyer Reaction
Caption: Troubleshooting decision tree for the Sandmeyer reaction step.
Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Temp. | Time | Typical Yield | Product Appearance |
| 1. Sulfonation | 5-Amino-2-naphthol | H₂SO₄ | 55°C | Overnight | 84-90% | White Solid |
| 2. Sandmeyer | 5-Amino-2-hydroxynaphthalene-1-sulfonic acid | NaNO₂, CuBr, CuBr₂, HBr | 70°C | 1 hr | ~79% (crude) | Solid Precipitate |
| 3. Desulfonation | 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid | 20% aq. H₂SO₄ | Reflux | 20 min | ~56% (overall) | White Solid |
Yields are based on the published procedure and may vary.[4][5]
Detailed Experimental Protocol
This protocol is adapted from Everett, R.; Hamilton, J.; Abelt, C. Molbank 2009, M602.[4][5]
Step 1: Synthesis of 5-Amino-2-hydroxynaphthalene-1-sulfonic acid
-
Grind 5-amino-2-naphthol (16.7 g, 104 mmol) to a fine powder.
-
In a suitable flask under a nitrogen stream, heat the powder to 55°C.
-
Add concentrated sulfuric acid (21.6 mL, 389 mmol) in a single portion and mix rapidly and vigorously. Continue stirring until the mixture becomes too viscous to stir.
-
Remove the heat source, cover the reaction, and let it stand overnight at room temperature.
-
Carefully add water (approx. 500 mL) to the solid mass and break it up. Collect the solid by suction filtration.
-
Wash the solid with acetone (approx. 300 mL) and collect by suction filtration. Air-dry the solid to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid as a white solid (Expected yield: ~20.9 g, 84%).
Step 2: Sandmeyer Reaction to 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid
-
In a beaker, dissolve 5-amino-2-hydroxynaphthalene-1-sulfonic acid (11.11 g, 46.5 mmol), sodium hydroxide (1.90 g, 48.0 mmol), and sodium nitrite (3.20 g, 46.4 mmol) in water (80 mL).
-
Cool this solution in an ice bath and slowly add it to a cooled (ice bath) solution of sulfuric acid (5.2 mL) in water (80 mL).
-
Stir the resulting mixture for 1 hour in the ice bath. A yellow diazonium sulfate precipitate will form.
-
Collect the yellow precipitate by suction filtration and wash it several times with ice-cold water.
-
Transfer the moist filter cake to a mixture containing CuBr (6.70 g, 46.7 mmol), CuBr₂ (10.40 g, 46.6 mmol), HBr (48%, 5.2 mL), and water (approx. 200 mL).
-
Warm the mixture to 70°C for 1 hour.
-
Filter the hot mixture by gravity. Saturate the filtrate with NaCl (90 g) and stir the solution overnight.
-
Collect the resulting precipitate by suction filtration and air-dry to give crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid (Expected yield: ~11.1 g, 79%). This crude product is used directly in the next step.
Step 3: Desulfonation to this compound
-
Place the crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid from the previous step into a flask.
-
Add 20% aqueous sulfuric acid (200 mL).
-
Heat the mixture to reflux for 20 minutes.
-
Cool the mixture to room temperature and collect the precipitate by suction filtration.
-
Wash the solid with water until the washings are neutral.
-
Purify the crude solid by vacuum sublimation (180 °C, 0.5 torr) to give pure 5-bromo-2-naphthol as a white solid (Expected yield: ~4.6 g, 56% over two steps).
References
- Everett, R.; Hamilton, J.; Abelt, C.
- PrepChem. Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene. [Link]
- Everett, R.; Hamilton, J.; Abelt, C. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
- Slideshare. Synthesis of 1-Bromo-2-Naphthol. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- YouTube.
- Journal of Chemical Education.
- MDPI. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [Link]
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- ResearchGate. Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr 3. [Link]
- PMC - PubMed Central. Regioselective Substitution of BINOL. [Link]
- Google Patents. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- PMC - PubMed Central.
- University of Glasgow.
- A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. [Link]
- YouTube. Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Master Organic Chemistry.
- Organic Syntheses. 2-bromonaphthalene. [Link]
Sources
Technical Support Center: Bromination of 2-Naphthol Derivatives
Welcome to the technical support center for the bromination of 2-naphthol derivatives. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, optimize your reaction conditions, and ensure the regioselective synthesis of your target brominated 2-naphthol derivatives.
I. Understanding the Core Reaction: Electrophilic Aromatic Substitution
The bromination of 2-naphthol is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group. In the case of 2-naphthol, this leads to substitution primarily at the 1- and 6-positions. The electron-rich naphthalene ring readily reacts with an electrophilic bromine species, leading to the desired brominated product. However, this high reactivity is also the source of several common side reactions, most notably over-bromination and lack of regioselectivity.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of 2-naphthol?
The most frequently encountered side product is 1,6-dibromo-2-naphthol . This arises from the high reactivity of the 2-naphthol ring system, which can lead to a second bromination event after the initial monobromination. Other potential, though often less abundant, byproducts can include other dibromo-isomers and, in some cases, small amounts of unreacted starting material. The formation of 1,6-dibromo-2-naphthol is a common intermediate when the desired product is 6-bromo-2-naphthol, which is then obtained through a subsequent reduction step.[1][2][3]
Q2: Why is the bromination of 2-naphthol regioselective for the 1- and 6-positions?
The regioselectivity is governed by the electronic properties of the 2-naphthol ring system. The hydroxyl group at the 2-position is a strong electron-donating group, which activates the naphthalene ring towards electrophilic attack. Resonance stabilization of the carbocation intermediate (the sigma complex) is most effective when the bromine atom adds to the 1-position (ortho to the hydroxyl group) or the 6-position (para to the hydroxyl group on the adjacent ring). Attack at other positions, such as the 3-position, results in less stable intermediates.
Q3: What are the most common brominating agents for 2-naphthol derivatives?
Commonly used brominating agents include:
-
Molecular Bromine (Br₂): Often used in a solvent like glacial acetic acid or a chlorinated solvent.[1][2]
-
N-Bromosuccinimide (NBS): A milder and easier-to-handle source of electrophilic bromine.
-
Sodium Bromide (NaBr) with an oxidant (e.g., Oxone®): This combination generates the active brominating species in situ.[4]
-
Pyridinium Bromide Perbromide: Another solid, stable source of bromine.[2]
The choice of reagent can influence the reactivity and selectivity of the bromination.
III. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q4: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity for a single monobrominated isomer?
This is a common issue stemming from the high reactivity of the 2-naphthol system. Here’s a systematic approach to troubleshooting:
-
Control the Stoichiometry: Carefully control the molar equivalents of your brominating agent. Using a slight excess can lead to dibromination, while too little will result in incomplete conversion. Start with a 1:1 molar ratio of 2-naphthol to the brominating agent and optimize from there.
-
Lower the Reaction Temperature: The bromination of 2-naphthol is often exothermic.[2] Running the reaction at a lower temperature (e.g., 0-10 °C) can help to control the reaction rate and improve selectivity by favoring the kinetic product.[5]
-
Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, add it dropwise over a period of time. This helps to maintain a low concentration of the electrophile in the reaction mixture, which can suppress over-reaction.[1]
-
Choice of Solvent: The solvent can play a crucial role in modulating the reactivity and selectivity.
-
Use a Milder Brominating Agent: If you are using molecular bromine and observing over-reactivity, consider switching to a milder reagent like N-Bromosuccinimide (NBS).
Q5: I am observing a significant amount of a di-brominated byproduct. How can I prevent this?
The formation of di-brominated species, primarily 1,6-dibromo-2-naphthol, is a classic example of over-bromination. The monobrominated product is still activated towards further electrophilic substitution. To minimize this:
-
Strict Stoichiometric Control: Use no more than one equivalent of the brominating agent.
-
Low Temperature: Perform the reaction at reduced temperatures to decrease the rate of the second bromination.
-
Protecting Groups: For certain applications, you can temporarily protect the hydroxyl group to reduce its activating effect. However, a more direct approach is often preferred.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired monobrominated product is the major component, quench the reaction to prevent further bromination.
Q6: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can be attributed to several factors:
-
Incomplete Reaction: If your TLC shows a significant amount of starting material, the reaction may not have gone to completion.
-
Solution: Consider increasing the reaction time or slightly warming the reaction mixture after the initial addition of the brominating agent. A brief heating period can help drive the reaction to completion.[1]
-
-
Product Loss During Work-up and Purification:
-
Aqueous Work-up: Ensure you are using an appropriate extraction solvent and performing multiple extractions to recover all of your product from the aqueous layer.
-
Purification: Recrystallization is a common method for purifying brominated 2-naphthols.[1] However, some product will always remain in the mother liquor. Column chromatography can be effective but may also lead to some loss of material on the column.
-
-
Side Reactions: The formation of byproducts will inherently lower the yield of the desired product. Address selectivity issues as described in Q4 and Q5.
-
Degradation of Starting Material or Product: 2-Naphthol and its derivatives can be sensitive to oxidative degradation.[7][8] Ensure your reagents and solvents are of good quality and consider running the reaction under an inert atmosphere (e.g., nitrogen) if you suspect degradation.
Q7: I am having difficulty purifying my brominated 2-naphthol derivative. What are some effective methods?
Purification can be challenging due to the similar polarities of the starting material and the mono- and di-brominated products.
-
Recrystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent Selection: A mixture of acetic acid and water is a common and effective recrystallization solvent system for 6-bromo-2-naphthol.[1] Experiment with different solvent systems to find one where your desired product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The optimal solvent system should be determined by TLC analysis.
-
-
Vacuum Distillation: For some derivatives, vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.[1]
Q8: How can I effectively monitor the progress of my 2-naphthol bromination reaction?
Thin-Layer Chromatography (TLC) is the most common and effective technique.
-
Developing a TLC System: Find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your starting material (2-naphthol), the desired monobrominated product, and any major byproducts (like the dibrominated species). The starting material is generally more polar than the monobrominated product, which is in turn more polar than the dibrominated product.
-
Visualization: 2-Naphthol and its brominated derivatives are often UV-active, so they can be visualized under a UV lamp. Stains, such as vanillin stain, can also be used for visualization.[1]
IV. Experimental Protocols & Workflows
Protocol 1: Synthesis of 1-Bromo-2-naphthol
This protocol is adapted from a method utilizing sodium bromide and Oxone®.[4]
-
Reagent Preparation: In a mortar and pestle, combine 2-naphthol (1.0 eq), sodium bromide (1.0 eq), and Oxone® (potassium peroxymonosulfate, ~1.5 eq).
-
Reaction Initiation: Grind the reagents together until a fine, homogeneous powder is formed.
-
Reaction: Transfer the powder to a suitable reaction vessel and stir at room temperature overnight.
-
Work-up: a. Add ethyl acetate to the reaction mixture and stir vigorously. b. Filter the mixture to remove any insoluble inorganic salts. c. Collect the ethyl acetate layer.
-
Purification: a. Evaporate the ethyl acetate to obtain the crude product. b. Purify the crude solid by recrystallization or column chromatography.
Protocol 2: Synthesis of 6-Bromo-2-naphthol via a Dibromo-intermediate
This protocol is based on the classic Organic Syntheses procedure and involves the formation and subsequent reduction of 1,6-dibromo-2-naphthol.[1][2]
Step A: Bromination to 1,6-Dibromo-2-naphthol
-
Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine (2.0 eq) in glacial acetic acid. Add this solution dropwise to the 2-naphthol solution with gentle shaking. The reaction is exothermic, so cooling may be necessary.[2]
-
Completion: After the addition is complete, add water to the reaction mixture and heat to boiling.
Step B: Reduction to 6-Bromo-2-naphthol
-
Cooling: Cool the reaction mixture from Step A to approximately 100 °C.
-
Tin Addition: Add mossy tin in portions to the hot solution. The reaction can be vigorous.
-
Reflux: Once all the tin has been added, reflux the mixture for several hours until the tin has dissolved.
-
Work-up: a. Cool the reaction mixture and filter to remove any tin salts. b. Precipitate the crude product by pouring the filtrate into a large volume of cold water. c. Collect the solid by filtration and wash with water.
-
Purification: The crude 6-bromo-2-naphthol can be purified by vacuum distillation followed by recrystallization from a mixture of acetic acid and water.[1]
V. Visualizing the Process
Diagram 1: General Reaction Scheme and Side Reactions
Caption: Reaction pathway for the bromination of 2-naphthol.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Systematic approach to improving regioselectivity.
VI. Data Summary
| Compound | Common Synthesis Method | Key Reagents | Typical Yield | Melting Point (°C) |
| 1-Bromo-2-naphthol | Direct bromination | 2-Naphthol, NaBr, Oxone® | ~90%[9] | 83-85 |
| 6-Bromo-2-naphthol | Bromination followed by reduction | 2-Naphthol, Br₂, Acetic Acid, Tin | 77-96% (after distillation)[1] | 127-129[1] |
| 1,6-Dibromo-2-naphthol | Over-bromination of 2-naphthol | 2-Naphthol, >2 eq. Br₂ | High conversion[5] | 105-106 |
VII. References
-
Organic Syntheses Procedure. 6-bromo-2-naphthol. Available at: [Link].
-
Slideshare. Synthesis of 1-Bromo-2-Naphthol. Available at: [Link].
-
YouTube. Preparation of 6-Bromo-2-naphthol from 2-Naphthol. (2024-06-05). Available at: [Link].
-
ResearchGate. On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. Available at: [Link].
-
Organic Syntheses Procedure. 2-bromonaphthalene. Available at: [Link].
-
Google Patents. CN104478667A - Preparation method for 1-bromo-2-naphthol. Available at: .
-
Google Patents. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. Available at: .
-
ResearchGate. Calculated mechanism for the bromination of 2-naphthol in the presence of PIDA and AlBr3. Available at: [Link].
-
PubMed Central. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Available at: [Link].
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. Available at: [Link].
-
PubMed Central. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link].
-
Moroccan Journal of Condensed Matter. Photodegradation of 2-naphthol Using Nanocrystalline TiO2. Available at: [Link].
-
Journal of the Chemical Society, Perkin Transactions 2. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Available at: [Link].
-
ResearchGate. The bromination of naphthalene III.: The influence of temperature and catalysts on the proportion of α‐ and β‐bromonaphthalene formed; the equilibrium α. Available at: [Link].
-
Organic Syntheses Procedure. 6-bromo-2-naphthol. Available at: [Link].
-
Google Patents. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds. Available at: .
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]
- 4. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 5. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 6. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Biodegradation of 2-naphthol and its metabolites by coupling Aspergillus niger with Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN104478667A - Preparation method for 1-bromo-2-naphthol - Google Patents [patents.google.com]
Technical Support Center: Catalyst De-activation in Multi-Step Synthesis Involving Naphthalene Derivatives
Welcome to the Technical Support Center for catalyst deactivation in the synthesis of naphthalene derivatives. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst performance during multi-step synthetic processes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in scientific principles and practical field experience. Our goal is to not only offer solutions but also to explain the underlying causality to empower you in your experimental work.
Introduction: The Inevitable Challenge of Catalyst Deactivation
In the intricate world of multi-step synthesis, particularly involving naphthalene derivatives, catalysts are the workhorses that drive crucial transformations. However, the gradual loss of catalytic activity, or deactivation, is an almost inevitable challenge that can lead to increased operational costs, process downtime, and compromised product purity.[1][2] Understanding the root causes of deactivation is the first and most critical step toward mitigating its effects and ensuring the efficiency and reproducibility of your synthetic routes.[1]
This guide is structured to help you diagnose, troubleshoot, and prevent common catalyst deactivation issues encountered when working with naphthalene derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in the context of naphthalene derivative synthesis.
Q1: What are the primary mechanisms of catalyst deactivation I should be aware of in my reactions?
A1: Catalyst deactivation in liquid-phase reactions, common for naphthalene derivative synthesis, primarily occurs through four main mechanisms: poisoning, fouling (coking), thermal degradation (sintering), and leaching.[3][4]
-
Poisoning: This occurs when impurities in your reactants or solvent strongly adsorb to the active sites of the catalyst, rendering them inactive.[3][5] Common poisons include sulfur and nitrogen compounds, halides, and even carbon monoxide.[6]
-
Fouling (Coking): This is the physical blockage of active sites and pores by carbonaceous deposits, often referred to as coke.[7] In naphthalene hydrogenation, for instance, tetralin dehydrogenation can produce significantly more coke than naphthalene hydrogenation.[8][9]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones.[3][10] This reduces the active surface area and, consequently, the catalyst's activity.[3]
-
Leaching: This involves the dissolution of the active metal components from the solid support into the reaction medium.[11][12] It is a significant concern in liquid-phase reactions and leads to irreversible deactivation and potential product contamination.[11][13]
Q2: My palladium-on-carbon (Pd/C) catalyst's activity drops sharply after the first run. What is the most likely cause?
A2: A rapid decline in activity, especially upon reuse, strongly suggests either poisoning or leaching .[6][11]
-
Poisoning is often acute, meaning even trace amounts of impurities in your naphthalene starting material, solvent, or hydrogen gas can have a dramatic effect.[6]
-
Leaching of palladium into the solution is another common issue, particularly if reaction conditions are harsh (e.g., high temperature, aggressive solvents).[11]
To differentiate, you can perform a hot filtration test. If the reaction continues in the filtrate after removing the solid catalyst, leached palladium species are catalytically active in the solution.[11]
Q3: I'm observing the formation of undesired byproducts and a change in selectivity. Could this be related to catalyst deactivation?
A3: Absolutely. Changes in selectivity are a common consequence of catalyst deactivation.
-
Poisoning can selectively block certain types of active sites, altering the reaction pathway and favoring the formation of byproducts.[14]
-
Leaching can also affect selectivity, especially if the support material itself has catalytic properties that are altered (e.g., dealumination of zeolites).[11]
-
Coke formation can block access to specific active sites, leading to a decrease in the desired product formation and an increase in byproducts.[7]
Q4: Can I regenerate my deactivated catalyst?
A4: Regeneration is often possible, but its success depends on the deactivation mechanism.
-
Coked or Fouled Catalysts: These can often be regenerated by calcination, a process of heating the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits.[15]
-
Poisoned Catalysts: Regeneration can sometimes be achieved through chemical washing with specific solvents or solutions to remove the adsorbed poison.[10][16] Thermal treatments can also desorb some poisons.[16] However, some poisons cause irreversible deactivation.[7]
-
Sintered or Leached Catalysts: These forms of deactivation are generally considered irreversible. Regeneration of sintered catalysts is very difficult, and leached active metals are lost from the system.[3][11]
Part 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common deactivation scenarios.
Scenario 1: Rapid Loss of Activity in a Hydrogenation Reaction
Observed Problem: You are performing a hydrogenation of a substituted naphthalene using a supported metal catalyst (e.g., Pd/C, Pt/Al₂O₃, Ni/Al₂O₃). The reaction works well initially but slows down significantly or stops completely upon catalyst reuse or even during the first run.
Caption: Troubleshooting workflow for rapid catalyst deactivation.
-
Assess Purity of Starting Materials and Solvents: Impurities are a primary suspect in catalyst poisoning.[5][14]
-
Action: Analyze your naphthalene derivative, solvents, and any other reagents for common catalyst poisons like sulfur, nitrogen compounds, and halides.[6] Techniques like GC-MS or elemental analysis can be invaluable.
-
Rationale: Even parts-per-million (ppm) levels of certain impurities can completely deactivate a precious metal catalyst.[14] New batches of reagents should be carefully vetted.[6]
-
-
Conduct a Hot Filtration Test to Diagnose Leaching: This is a definitive test to determine if active metal species are dissolving into the reaction medium.[11]
-
Action: While the reaction is running, filter the solid catalyst out of the hot reaction mixture. Allow the filtrate to continue reacting under the same conditions.
-
Rationale: If the reaction continues to progress in the absence of the solid catalyst, it confirms that catalytically active species have leached into the solution.[11]
-
-
Implement Solutions Based on Findings:
-
If Leaching is Confirmed:
-
If Poisoning is Suspected:
-
Purify Inputs: Implement rigorous purification steps for all reactants and solvents. This could involve distillation, recrystallization, or passing them through a bed of activated carbon or alumina.[6]
-
Use a Guard Bed: Place a small bed of a sacrificial adsorbent material before the main catalyst bed to capture poisons before they reach your primary catalyst.[6]
-
-
Scenario 2: Gradual Decline in Performance and Selectivity Over Multiple Cycles
Observed Problem: You are using a heterogeneous catalyst for a multi-step synthesis. Over several reuse cycles, you notice a gradual decrease in the reaction rate and an increase in the formation of byproducts.
Caption: Identifying causes of gradual catalyst deactivation.
-
Characterize the Spent Catalyst: Analyzing the used catalyst is crucial to pinpoint the deactivation mechanism.[1][17]
| Analytical Technique | Information Gained | Implication for Deactivation |
| Thermogravimetric Analysis (TGA) | Measures weight loss as a function of temperature. | A significant weight loss at temperatures consistent with carbon combustion indicates coke formation (fouling).[9][19] |
| Transmission Electron Microscopy (TEM) | Provides direct imaging of catalyst particles. | An increase in the average particle size compared to the fresh catalyst is clear evidence of sintering.[10] |
| X-ray Diffraction (XRD) | Analyzes the crystalline structure and crystallite size. | Broadening of diffraction peaks associated with the active metal will decrease as crystallite size increases due to sintering.[10][17] |
| BET Surface Area Analysis | Measures the total surface area of the catalyst. | A reduction in surface area points towards sintering or pore blockage by coke.[1][18] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the surface. | Can detect the presence of poisons on the catalyst surface.[1][20] |
-
Implement Corrective Actions:
-
If Coking is Identified:
-
Protocol for Catalyst Regeneration by Calcination:
-
Recovery and Washing: After the reaction, filter the catalyst and wash it with a suitable solvent (e.g., toluene, acetone) to remove adsorbed species. Dry thoroughly in a vacuum oven at a low temperature (e.g., 100-120 °C).[15]
-
Calcination: Place the dried catalyst in a tube furnace. Heat under a flow of air or a mixture of oxygen and an inert gas (e.g., 5% O₂ in N₂) to a temperature sufficient to burn off the coke (typically 400-600 °C). The exact temperature and duration will depend on the catalyst's thermal stability.
-
Cooling: After calcination, cool the catalyst to room temperature under an inert gas stream (e.g., nitrogen) to prevent re-adsorption of atmospheric contaminants.[15]
-
-
-
If Sintering is Confirmed:
-
Process Optimization: The most effective way to prevent sintering is to operate at the lowest possible temperature that still achieves the desired reaction rate.[3]
-
Catalyst Selection: Choose catalysts with high thermal stability or supports that are known to anchor the metal particles effectively, thus inhibiting their migration and agglomeration.[3]
-
-
Part 3: Proactive Strategies to Extend Catalyst Lifetime
Preventing deactivation is always more effective than dealing with its consequences.[1] Here are some proactive measures you can implement in your synthetic protocols.
-
Rigorous Feedstock Purification: As discussed, this is the most critical step to prevent poisoning.[3] Always assume impurities are present and take steps to remove them.
-
Optimize Reaction Conditions: Fine-tuning temperature, pressure, and reactant concentrations can minimize deactivation.[3] For example, in hydrogenation reactions, maintaining adequate hydrogen pressure can suppress coke formation.[8]
-
Rational Catalyst Design and Selection:
-
Implement Regular Monitoring: Don't wait for a complete failure. Regularly monitor catalyst performance to detect the early signs of deactivation, allowing for timely intervention.[1]
By adopting a systematic approach to troubleshooting and implementing preventative measures, you can significantly enhance the lifetime and performance of your catalysts in the synthesis of naphthalene derivatives, leading to more efficient, cost-effective, and reliable research and development outcomes.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024-09-09).
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Catalyst deactivation mechanisms and how to prevent them. (2025-06-19).
- Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol. Benchchem.
- Lecture 10 Catalyst characteriz
- Metal Leaching and Performance of Supported Copper and Palladium Catalysts during Liquid-Phase Hydrogenation and CC-Coupling Reactions.
- Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo C
- Analysis of C
- impact of catalyst purity on organic transform
- Catalyst Characterization Techniques. (2021-11-29). Hiden Analytical.
- Deactivation and regeneration of catalysts in 3-Methylbenzophenone synthesis. Benchchem.
- Technical Support Center: Catalyst Deactivation in Dihydropyridone Synthesis. Benchchem.
- Catalyst deactiv
- Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure.
- Hydrogenation and dehydrogenation of Tetralin and Naphthalene to explore heavy oil upgrading using NiMo/Al>2>O>3> and CoMo/Al>2>O>3> catalysts heated with steel balls via induction. (2020-05-01). University of Birmingham's Research Portal.
- Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing).
- Catalyst coke content after 6 h of naphthalene/tetralin hydrogenation...
- Lecture 6 Catalyst characteriz
- Catalyst Deactivation and Regeneration. (2015-05-01). International Journal of Scientific Engineering and Technology.
- How Can You Prevent Catalyst Poisoning?. (2025-09-14). Chemistry For Everyone - YouTube.
- Catalyst deactivation and regener
- How to Prevent Catalyst Poisoning
- Catalyst poisoning and deactivation in the synthesis of (R)-5,7-Difluorochroman-4-ol. Benchchem.
- Hydrogenation of Naphthalene and Tetralin in the Presence of CO over Various Supported Metal Catalysts.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. ijset.com [ijset.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. Catalyst deactivation and regeneration | PPTX [slideshare.net]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. ijarst.in [ijarst.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
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- 19. Catalyst Characterization Techniques [hidenanalytical.com]
- 20. Analysis of Catalysts | tasconusa.com [tasconusa.com]
Technical Support Center: Purification of Crude 5-Bromonaphthalen-2-ol
Welcome to the Technical Support Center for the purification of crude 5-Bromonaphthalen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to efficiently remove impurities and obtain high-purity this compound for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Sandmeyer reaction from 5-amino-2-naphthol?
A1: The synthesis of this compound from 5-amino-2-naphthol typically proceeds through a three-step process involving sulfonation, diazotization (Sandmeyer reaction), and desulfonation. Consequently, the crude product can contain several process-related impurities:
-
Unreacted Starting Materials: Residual 5-amino-2-naphthol may be present if the initial reaction did not go to completion.
-
Isomeric Byproducts: Although the sulfonation step is designed to direct bromination to the 5-position, small amounts of other brominated naphthol isomers could potentially form.
-
Debrominated Product: 2-Naphthol can be a byproduct if the bromine atom is lost during the synthesis or purification process.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of dibromonaphthalene derivatives, such as 2,5-dibromonaphthalene.
-
Residual Sulfonic Acids: Incomplete removal of the sulfonic acid protecting group will result in the presence of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
-
Phenolic Byproducts: Decomposition of the diazonium salt intermediate during the Sandmeyer reaction can lead to the formation of various phenolic impurities.
Q2: What is the first step I should take to purify my crude this compound?
A2: An initial acid-base extraction is a highly effective first step to remove both acidic and basic impurities. As a phenolic compound, this compound is soluble in aqueous alkaline solutions (like NaOH) and will be deprotonated to form a water-soluble sodium salt.
-
Basic Impurities , such as unreacted 5-amino-2-naphthol, will remain in the organic phase.
-
Acidic Impurities , like residual sulfonic acids, will also be extracted into the aqueous basic phase along with the product.
-
Neutral Impurities , such as dibrominated byproducts, will remain in the organic phase.
After separating the aqueous phase, acidification will precipitate the purified this compound, leaving the more water-soluble sulfonic acid impurities in the aqueous solution.
Q3: My purified this compound is still discolored. What is the likely cause and how can I fix it?
A3: Discoloration in the purified product is often due to the presence of minor, highly colored impurities, which may be oxidation products or residual starting materials. Treatment with activated carbon during recrystallization is an effective method for removing these colored impurities.
Troubleshooting Purification Challenges
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Too much solvent was used. | - Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.- Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by rotary evaporation. |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure. | - Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a solvent mixture.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.- Perform a preliminary purification step like extraction or a quick column filtration to remove significant impurities. |
| Crystals are Colored | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated carbon to the hot solution before filtration. Be cautious as activated carbon can sometimes adsorb the product as well. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC | - The solvent system is not optimized. | - Adjust the polarity of the eluent. For this compound on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Vary the ratio to achieve an Rf value of 0.2-0.4 for the desired product. |
| Product Elutes Too Quickly or Too Slowly | - The polarity of the eluent is too high or too low. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (increase the proportion of the polar solvent). |
| Tailing of Spots on TLC/Column | - The compound is interacting too strongly with the stationary phase (silica gel is acidic).- The sample is overloaded on the column. | - Add a small amount of a slightly acidic modifier (e.g., a few drops of acetic acid) to the eluent to improve the peak shape of the phenolic compound.- Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Detailed Experimental Protocols
Physicochemical Properties for Purification
Understanding the physicochemical properties of this compound is crucial for selecting the appropriate purification method and solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrO | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Melting Point | 108-110 °C | [2] |
| Appearance | Brown solid | [2] |
| Solubility (Qualitative) | ||
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [4][5] |
| Diethyl Ether | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Toluene | Sparingly Soluble (requires heating) | Inferred from general naphthol solubility |
| Hexane/Heptane | Insoluble/Slightly Soluble | Inferred from general naphthol solubility |
| Water | Insoluble | [6] |
| Aqueous NaOH | Soluble (as sodium salt) | [6] |
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from crude this compound.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow for this compound.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The upper aqueous layer will contain the sodium salt of this compound.
-
Collection: Drain the lower organic layer, which contains neutral and basic impurities, and discard it. Collect the aqueous layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (pH ~2). A precipitate of this compound will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from extraction or for crude material with a relatively high initial purity.
Workflow Diagram:
Sources
- 1. This compound | 116632-05-4 [sigmaaldrich.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 2-Bromonaphthalene 97 580-13-2 [sigmaaldrich.com]
- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 5. Naphthol Structure, Melting Point & Solubility - Lesson | Study.com [study.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromonaphthalen-2-ol
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is meticulously designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 5-Bromonaphthalen-2-ol. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Nuances of Coupling with this compound
This compound presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling. The presence of the hydroxyl group on the naphthalene scaffold introduces considerations regarding acidity, potential side reactions, and catalyst-ligand selection that are not encountered with simpler aryl bromides. This guide will navigate these complexities, providing you with the expertise to optimize your reaction conditions effectively.
The fundamental mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[1][2] This cycle consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst.[2] The presence of the hydroxyl group in this compound can influence each of these steps.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: I am observing low to no yield of my desired product. What are the likely causes and how can I resolve this?
Answer:
Low or no yield is a common frustration in cross-coupling reactions. For this compound, several factors could be at play:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[3][4] Inefficient reduction can lead to a low concentration of the active catalyst.
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Ensure all reagents and solvents are properly degassed to prevent oxidation of the catalyst.[3]
-
-
Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] However, a base that is too strong can deprotonate the hydroxyl group of your substrate, potentially leading to undesired side reactions or affecting the solubility of the reactants.
-
Poor Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich system like a naphthalene ring, a bulky and electron-rich phosphine ligand is often necessary to promote both oxidative addition and reductive elimination.
-
Solution: Experiment with a panel of ligands. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent starting points for challenging couplings.[3]
-
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (like water or the hydroxyl group of the substrate) to regenerate the corresponding arene, thus reducing the amount of nucleophile available for the cross-coupling.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Using boronic esters (e.g., pinacol esters) can also mitigate this issue as they are generally more stable.[4]
-
Question 2: My reaction is producing a significant amount of a homocoupled product from the boronic acid. What is causing this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is a frequent side reaction, often driven by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[4]
-
Rigorous Degassing: Oxygen can promote the oxidative homocoupling of boronic acids. Ensure that your solvents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).[3] A common method is to bubble the inert gas through the solvent for 15-30 minutes before adding the catalyst.
-
Catalyst Choice: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize the amount of Pd(II) present at the beginning of the reaction. If you are using a Pd(II) precatalyst, ensure that the conditions are suitable for its efficient reduction to Pd(0).[4]
Question 3: The reaction seems to stall, and I am left with unreacted starting material. What can I do to drive the reaction to completion?
Answer:
A stalled reaction can be due to catalyst deactivation or suboptimal reaction conditions.
-
Increase Temperature: For aryl bromides, higher temperatures are often required to facilitate the oxidative addition step. Microwave irradiation has been shown to be particularly effective for the Suzuki coupling of bromophenols, significantly improving yields and reducing reaction times.[7]
-
Solvent Choice: The polarity of the solvent can have a significant impact on the reaction. For a polar substrate like this compound, a polar aprotic solvent like DMF or dioxane, often in a mixture with water, can be beneficial for solubility and reaction rate.[5][8]
-
Catalyst Loading: While lower catalyst loadings are desirable, for a challenging substrate, you may need to increase the catalyst loading to 2-5 mol% to achieve full conversion.[8]
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxyl group on this compound before performing the Suzuki coupling?
A1: Not necessarily. Protecting-group-free Suzuki couplings of halophenols have been successfully performed.[7] The decision to protect the hydroxyl group depends on the specific reaction conditions and the other functional groups present in your boronic acid partner. If you are using a very strong base or if your boronic acid has base-sensitive functionalities, protection (e.g., as a methyl or benzyl ether) might be beneficial. However, this adds extra steps to your synthesis. A good starting point is to attempt the reaction without a protecting group using a moderately strong inorganic base like K₂CO₃ or K₃PO₄.
Q2: What is the optimal catalyst system for this specific substrate?
A2: There is no single "best" catalyst system, as the optimal choice often depends on the specific boronic acid being used. However, for a bromo-naphthalene system, a good starting point is a palladium catalyst with a bulky, electron-rich phosphine ligand.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos or XPhos | 1-3 | A versatile and highly active system for many aryl bromides.[9] |
| PdCl₂(dppf) | (none) | 2-5 | A robust and commonly used catalyst, good for initial screening.[10] |
| Pd(PPh₃)₄ | (none) | 2-5 | A Pd(0) source, good for avoiding issues with in situ reduction.[11] |
Q3: How do I choose the right base and solvent combination?
A3: The base and solvent work in concert to facilitate the reaction. The base activates the boronic acid, and the solvent must solubilize all components.
| Base | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | A standard and effective combination for many Suzuki couplings.[5] |
| K₃PO₄ | Toluene/H₂O (4:1) | 90-110 | A slightly stronger base that can be effective for more challenging substrates.[11] |
| Cs₂CO₃ | DMF | 80-100 | A stronger base often used in anhydrous conditions, can be very effective but may be less compatible with the free hydroxyl group.[5] |
Experimental Protocols
Standard Protocol for Initial Screening
This protocol provides a robust starting point for the Suzuki coupling of this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (3 mol%).
-
Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Zim, D.; Lando, V. R.; Dupont, J.; Monteiro, A. L. Suzuki-Miyaura cross-coupling of o-, m-, and p-halophenols with o-, m-, and p-phenol boronic acids under standardized conditions. The Journal of Organic Chemistry2014, 79 (12), 5546-5555.
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- MDPI. Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling. [Link]
- NIH. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
- ACS Publications. Direct Suzuki–Miyaura Coupling with Naphthalene-1,8-diaminato (dan)-Substituted Organoborons. [Link]
- PubMed. Dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction. [Link]
- ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- NIH. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
- NIH. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
- PubMed Central.
- ResearchGate. Pd(II)-Schiff base complexes containing hydroxyl group for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in aqueous system. [Link]
- PubMed Central.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (PDF)
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
- R Discovery.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
- PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
- ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- ResearchGate.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- ResearchGate. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- OUCI. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Journal of the American Chemical Society.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromonaphthalen-2-ol
Welcome to the technical support guide for the synthesis of 5-Bromonaphthalen-2-ol. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, scale up, or troubleshoot the preparation of this valuable naphthalene derivative. We will delve into a field-proven, multi-step synthesis, focusing on the underlying chemical principles to empower you to overcome common experimental challenges.
Synthetic Strategy Overview
The regioselective synthesis of this compound presents a unique challenge. Direct bromination of 2-naphthol is often unselective, leading to a mixture of isomers, with the 1- and 6-bromo positions being particularly reactive. Similarly, a direct Sandmeyer reaction on 5-amino-2-naphthol is problematic due to the high reactivity of the naphthol ring system[1].
To circumvent these issues, a robust three-step synthesis is employed, starting from 5-amino-2-naphthol. This strategy uses a sulfonic acid group as a temporary directing and protecting group to ensure high regioselectivity.
The overall workflow is as follows:
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of 2-naphthol not recommended for this synthesis? A: The hydroxyl group of 2-naphthol is a powerful activating group, directing electrophilic substitution primarily to the C1 and C6 positions. Attempting to directly brominate 2-naphthol would result in a mixture of products, including 1-bromo-2-naphthol, 6-bromo-2-naphthol, and dibrominated species, making the isolation of pure this compound extremely difficult.
Q2: What is the purpose of the sulfonation step? A: The sulfonation of 5-amino-2-naphthol serves three critical functions[1]:
-
Blocking Group: It occupies the C1 position, the most nucleophilic site, preventing unwanted side reactions like azo coupling during the subsequent diazotization.
-
Activating Group: The electron-withdrawing nature of the sulfonic acid group deactivates the naphthalene ring slightly. This makes the diazonium intermediate a better electron acceptor, facilitating the key electron transfer step from Cu(I) in the Sandmeyer reaction.
-
Solubility Control: The sulfonic acid group improves the solubility of the intermediates in the aqueous media used for the Sandmeyer reaction.
Q3: How can I monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to track the disappearance of the starting material and the appearance of the product spot. Staining with an appropriate agent, like vanillin or potassium permanganate, can help visualize the spots if they are not UV-active.
Q4: What are the key physical properties of the final product? A: this compound is typically a white solid. The expected melting point is in the range of 110–111°C[1][2].
| Property | Value | Source |
| Melting Point | 110-111 °C | [1][2] |
| Appearance | White solid | [1][2] |
| Molecular Formula | C₁₀H₇BrO | |
| Molecular Weight | 223.07 g/mol |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Troubleshooting decision tree for key synthesis steps.
Q5: My sulfonation reaction (Step 1) resulted in a very low yield. What went wrong? A: The most common cause is using an incorrect amount of sulfuric acid. Using a large excess can lead to the formation of di-sulfonated byproducts, which will decrease the yield of the desired 5-amino-2-hydroxynaphthalene-1-sulfonic acid[1]. The procedure specifies using slightly less than four equivalents of sulfuric acid, which is just enough to dissolve the substrate before the product precipitates[1]. Also, ensure the starting 5-amino-2-naphthol is ground to a fine powder to maximize surface area and reactivity.
Q6: The Sandmeyer reaction (Step 2) is not working, or the yield of the bromo-sulfonated intermediate is poor. How can I fix this? A: Success in the Sandmeyer reaction hinges on two factors: the stability of the diazonium salt and the activity of the copper catalyst.
-
Diazonium Stability: The diazonium intermediate is thermally unstable. During its formation (addition of NaNO₂ solution), the temperature must be rigorously maintained at or below 5 °C to prevent premature decomposition[1]. The isolated diazonium sulfate precipitate should be used promptly.
-
Catalyst Activity: Use fresh CuBr and CuBr₂. The reaction requires warming to approximately 70 °C for about an hour to ensure the conversion of the diazonium salt to the bromide product[1].
Q7: My final product shows significant impurities after the desulfonation (Step 3). What are they and how can I remove them? A: The primary impurity is likely the starting material for this step, 5-bromo-2-hydroxynaphthalene-1-sulfonic acid, indicating an incomplete reaction. Ensure the slurry is heated to reflux in 20% aqueous H₂SO₄ for at least 20 minutes[1]. You can monitor the reaction via TLC until the sulfonated intermediate is fully consumed.
-
Purification: The recommended and most effective purification method for the final product is vacuum sublimation (e.g., 180 °C at 0.5 torr), which yields this compound as a pure white solid[1][2]. If sublimation is not feasible, recrystallization from a non-polar solvent system like toluene-hexane can be attempted, though care must be taken to remove any water-soluble sulfonated impurities beforehand through an aqueous wash of the ether extract.
Detailed Experimental Protocol
This protocol is adapted from a validated literature procedure[1][2].
Step 1: Synthesis of 5-Amino-2-hydroxynaphthalene-1-sulfonic acid
-
Grind 5-amino-2-naphthol (1.0 eq) to a fine powder. Place it in a round-bottom flask and heat to 55 °C under a nitrogen atmosphere.
-
In a single portion, add concentrated sulfuric acid (~3.75 eq) and mix rapidly.
-
Continue stirring until the mixture becomes a thick, viscous solid.
-
Remove the heat source, cover the flask, and let it stand overnight to ensure complete reaction.
-
Quench the reaction by carefully adding the solid to water (approx. 30 mL per gram of starting material).
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with acetone and air-dry to yield 5-amino-2-hydroxynaphthalene-1-sulfonic acid, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid (Sandmeyer Reaction)
-
In a beaker, dissolve the sulfonic acid from Step 1 (1.0 eq), sodium hydroxide (~1.03 eq), and sodium nitrite (~1.0 eq) in water.
-
In a separate flask, prepare a solution of concentrated sulfuric acid in water. Cool this solution in an ice bath to below 5 °C.
-
Add the solution from step 2.1 dropwise to the cold sulfuric acid solution, ensuring the internal temperature never exceeds 5 °C. A yellow diazonium sulfate precipitate will form.
-
Collect the yellow precipitate by suction filtration and wash it several times with ice-cold water.
-
Immediately transfer the moist filter cake to a pre-prepared mixture of CuBr (~1.0 eq), CuBr₂ (~1.0 eq), and HBr in water.
-
Warm the reaction mixture to 70 °C for 1 hour.
-
Filter the hot mixture by gravity. Saturate the filtrate with NaCl and stir overnight to precipitate the product.
-
Collect the precipitate by suction filtration and air-dry to obtain crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
Step 3: Synthesis of this compound (Desulfonation)
-
Create a slurry of the crude product from Step 2 in 20% aqueous sulfuric acid.
-
Heat the slurry to reflux for 20-30 minutes. Monitor by TLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water (2x), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution in vacuo to yield the crude product.
-
Purify the residue by vacuum sublimation (180 °C, 0.5 torr) to obtain pure this compound as a white solid[1].
Expected Analytical Data
| Data Type | This compound | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ = 8.16 (d, J=8.1 Hz, 1H), 7.64 (d, J=9.2 Hz, 1H), 7.61 (d, J=7.6 Hz, 1H), 7.26 (dd, J=8.1, 7.6 Hz, 1H), 7.20 (dd, J=9.2, 2.4 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 5.05 (s, 1H, -OH). | [1][2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 154.13, 136.05, 129.62, 127.98, 127.73, 127.23, 126.68, 123.01, 119.24, 110.18. | [2] |
References
- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602.
- PrepChem (n.d.). Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene.
- Everett, R., Hamilton, J., & Abelt, C. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. ResearchGate.
Sources
Technical Support Center: Monitoring the Synthesis of 5-Bromonaphthalen-2-ol using Thin-Layer Chromatography (TLC)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on monitoring the synthesis of 5-Bromonaphthalen-2-ol using Thin-Layer Chromatography (TLC). Here, we will address common challenges and provide practical, field-proven solutions to ensure the successful monitoring of your reaction progress.
The synthesis of this compound, a key intermediate in various synthetic pathways, requires careful monitoring to determine the point of reaction completion and to identify the presence of any byproducts.[1][2] TLC is a rapid, inexpensive, and highly effective technique for this purpose.[3] This guide will provide you with the necessary information to troubleshoot common issues and interpret your TLC results with confidence.
Core Principles of TLC in Reaction Monitoring
Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent or solvent mixture).[4] The key parameter in TLC is the Retardation Factor (R_f) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3]
R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front)
In the context of the this compound synthesis, we are primarily interested in observing the consumption of the starting material (e.g., 2-naphthol or a protected precursor) and the formation of the desired product.[4]
Experimental Workflow: Step-by-Step TLC Monitoring
A typical TLC workflow for monitoring the synthesis of this compound is as follows:
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Troubleshooting Guide
This section addresses specific issues you may encounter during your TLC experiments in a question-and-answer format.
Question: My spots are streaking or appearing as elongated bands on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking is a common issue in TLC and can be caused by several factors, particularly when working with polar compounds like phenols.[5][6][7]
| Potential Cause | Explanation | Solution |
| Sample Overloading | Applying too much sample to the TLC plate is a primary cause of streaking.[5][7][8] The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot. | Dilute your sample and re-spot it on a new TLC plate. A good starting concentration is typically around 1 mg/mL.[9] |
| Inappropriate Solvent System | The polarity of your solvent system may not be suitable for your compound. If the solvent is too polar, it will move the compound up the plate too quickly, causing streaking. Conversely, if it's not polar enough, the compound may not move from the baseline and can also appear as a streak.[8] | Adjust the polarity of your mobile phase. For halogenated aromatic compounds, which are often nonpolar to moderately polar, a common starting point is a mixture of a nonpolar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[10] Try varying the ratio of these solvents. |
| Acidic or Basic Nature of the Compound | Phenolic compounds like 2-naphthol and its derivatives are acidic and can interact strongly with the silica gel (which is also acidic), leading to streaking.[6][7] | Add a small amount of a polar modifier to the mobile phase. For acidic compounds, adding a few drops of acetic acid or formic acid (0.1-2%) to the eluent can improve the spot shape.[5][6] |
| Sample Applied in a Highly Polar Solvent | If the sample is dissolved in a very polar solvent for spotting, it can lead to a "ring" effect or streaking at the baseline.[6] | If possible, dissolve your sample in a less polar, volatile solvent for spotting. If you must use a polar solvent, ensure the spot is as small as possible and completely dry before developing the plate. |
Question: I don't see any spots on my TLC plate after development. What went wrong?
Answer: The absence of spots can be perplexing, but it's usually due to one of a few common issues.[5][8]
| Potential Cause | Explanation | Solution |
| Insufficient Sample Concentration | The amount of compound spotted on the plate may be below the detection limit of your visualization method.[5][8] | Concentrate your sample and re-spot. Alternatively, you can spot the same location multiple times, allowing the solvent to dry between applications to build up the concentration.[5][8] |
| Compound is Not UV-Active | While naphthalene derivatives are typically UV-active due to their aromatic nature,[4] your specific compound or an impurity might not be. | Use a secondary visualization method. After checking under a UV lamp, try staining the plate. A potassium permanganate stain is a good general stain for organic compounds, while an anisaldehyde stain can give different colored spots for different functional groups.[11][12] Iodine vapor is another common method.[11][13] |
| Solvent Level in Chamber Too High | If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of migrating up the plate.[8][14] | Ensure the solvent level in the TLC chamber is always below the baseline on your plate. |
| Evaporation of Volatile Compounds | While less likely for this compound, if you are working with more volatile intermediates, they may have evaporated from the plate before or during development.[5] | This is difficult to overcome with TLC. If you suspect this is the case, consider other analytical techniques like GC-MS. |
Question: The R_f values of my starting material and product are too similar, and the spots are overlapping. How can I improve the separation?
Answer: Poor separation is a common challenge that can often be resolved by optimizing the mobile phase.[15]
| Potential Cause | Explanation | Solution |
| Suboptimal Solvent System | The polarity of the eluent is not ideal for resolving your compounds. | The key is to find a solvent system where the starting material and product have a significant difference in their R_f values. Experiment with different solvent systems of varying polarities.[10][15] A good starting point for separating 2-naphthol from its brominated derivative would be a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent. |
| Use of a Co-spot | It can be difficult to tell if two spots with similar R_f values are truly separate or if they are the same compound. | Always run a "co-spot" lane on your TLC plate. This lane contains a mixture of both the starting material and the reaction mixture. If the starting material and product are different, you should see two distinct spots in the co-spot lane. If they are the same, you will see a single, potentially elongated spot.[16] |
| Consider a Different Stationary Phase | If changing the mobile phase doesn't provide adequate separation, the interaction of your compounds with the silica gel may be too similar. | While less common for routine reaction monitoring, you could try a different type of TLC plate, such as alumina or a reverse-phase (C18) plate.[5] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring the synthesis of this compound from 2-naphthol?
A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common initial ratio to try is 4:1 or 3:1 hexane:ethyl acetate. You can then adjust the ratio to achieve optimal separation, where the R_f values of your compounds of interest are ideally between 0.2 and 0.8.[4][10]
Q2: How do I know when the reaction is complete?
The reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane on the TLC plate.[16][17] You should see a new spot corresponding to your product, this compound.
Q3: My starting material, 2-naphthol, is a solid. How should I prepare it for spotting on the TLC plate?
Dissolve a small amount (about 1 mg) of the 2-naphthol in a volatile solvent like ethyl acetate or dichloromethane (about 1 mL) to make a dilute solution for spotting.[7]
Q4: I see multiple product spots on my TLC. What could they be?
Multiple spots in the product lane could indicate the formation of byproducts. In the bromination of 2-naphthol, it is possible to get di- or poly-brominated products, or isomers depending on the reaction conditions.[18][19] These byproducts will likely have different polarities and thus different R_f values. A well-resolved TLC can help you assess the purity of your reaction mixture.
Q5: The solvent front is running unevenly. How can I fix this?
An uneven solvent front can be caused by a number of factors:
-
The bottom of the TLC plate is not flat.
-
The plate is touching the side of the developing chamber or the filter paper.[8]
-
The silica gel has been chipped or disturbed at the bottom of the plate.[20]
-
The chamber was not properly sealed, allowing solvent to evaporate from the plate during development.
To fix this, ensure the plate is placed carefully in the center of the chamber, the chamber is sealed, and the plate is not damaged.
Visualization of Naphthalene Derivatives
Naphthalene derivatives, being aromatic, are generally UV-active and will appear as dark spots on a fluorescent TLC plate when viewed under short-wave UV light (254 nm).[4][13] This is a non-destructive method, so it should always be your first choice for visualization.
If a compound is not UV-active or for confirmation, chemical stains can be used.[11][12]
| Stain | Procedure | Expected Results |
| Potassium Permanganate (KMnO₄) | Dip the plate in the stain and gently heat. | Phenols, alkenes, and other oxidizable groups will appear as yellow or brown spots on a purple background.[11] |
| p-Anisaldehyde | Dip the plate in the stain and heat. | Gives a range of colors for different functional groups. Excellent for phenols.[11][12] |
| Iodine (I₂) | Place the plate in a chamber with iodine crystals. | Aromatic compounds often show up as brown spots. The spots may fade over time.[11][13] |
References
- Everett, R., Hamilton, J., & Abelt, C. (2010). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules, 15(10), 7046–7053. [Link]
- University of Rochester, Department of Chemistry.
- Marathe, S. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- Everett, R., Hamilton, J., & Abelt, C. (2010). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
- Troubleshooting Thin Layer Chrom
- ChemBAM. TLC troubleshooting. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Wikipedia. (2023).
- Martinez, R. et al. (2018). Divergent role of PIDA and PIFA in the AlX3 (X = Cl, Br) halogenation of 2-naphthol: a mechanistic study.
- PrepChem. Synthesis of (a) 5-Bromo-2-hydroxymethyl-naphthalene. [Link]
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- LibreTexts Chemistry. (2022).
- Mowry, D. T. (1998). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
- EAG Laboratories.
- TLC Visualiz
- LibreTexts Chemistry. (2021). 5.
- YouTube. (2021). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
- Slideshare. (2017). Synthesis of 1-Bromo-2-Naphthol. [Link]
- LibreTexts Chemistry. (2022). 2.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- Everett, R., Hamilton, J., & Abelt, C. (2010). The preparation of "2-bromo-naphthalene".
- LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]
- Organic Syntheses. 6-bromo-2-naphthol. [Link]
Sources
- 1. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. silicycle.com [silicycle.com]
- 6. chembam.com [chembam.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 1-Bromo-2-Naphthol | PPT [slideshare.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5-Bromonaphthalen-2-ol: A Technical Guide for Researchers
Introduction
5-Bromonaphthalen-2-ol is a key synthetic intermediate in the development of a wide range of organic molecules, finding applications in medicinal chemistry, materials science, and agrochemicals. Its unique substitution pattern, with a bromine atom on one ring and a hydroxyl group on the other, makes it a versatile building block for the synthesis of more complex naphthalene derivatives. The regioselective synthesis of this compound, however, presents a significant challenge due to the inherent reactivity of the naphthalene core. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an in-depth look at their underlying chemical principles, experimental protocols, and overall efficiency. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategy for their specific needs.
Route 1: The Sandmeyer Reaction of 5-Aminonaphthalen-2-ol
This classical and well-documented approach utilizes the Sandmeyer reaction on 5-aminonaphthalen-2-ol. However, the direct application of the Sandmeyer reaction is often problematic due to the activating nature of the hydroxyl group, which can lead to undesired side reactions. To circumvent this, a three-step sequence involving sulfonation, the Sandmeyer reaction, and subsequent desulfonation has been developed, proving to be a reliable, albeit lengthy, method.[1]
Chemical Rationale and Mechanistic Insights
The core of this strategy lies in the temporary introduction of a sulfonic acid group at the C1 position of 5-aminonaphthalen-2-ol. This serves a dual purpose:
-
Protecting Group: The bulky sulfonic acid group sterically hinders the highly reactive C1 position, preventing unwanted side reactions such as azo coupling during the diazotization step.
-
Activating Group: The electron-withdrawing nature of the sulfonic acid group deactivates the naphthalene ring, making the diazonium intermediate a better electron acceptor. This facilitates the crucial electron transfer from the copper(I) bromide catalyst in the Sandmeyer reaction, leading to a higher yield of the desired bromo-substituted product.[1]
The final step, desulfonation, is a straightforward acid-catalyzed removal of the sulfonic acid group to yield the final product.
Experimental Workflow
The overall synthetic workflow for Route 1 is depicted below:
Figure 1: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Sulfonation of 5-Aminonaphthalen-2-ol
-
In a suitable reaction vessel, 5-aminonaphthalen-2-ol (1.0 eq) is treated with concentrated sulfuric acid (approx. 4.0 eq).
-
The mixture is heated to around 55 °C with stirring. The reaction is highly exothermic and the mixture will become viscous.
-
After the initial reaction, the mixture is allowed to stand at room temperature overnight.
-
The resulting solid is then carefully quenched with water and the precipitate, 5-amino-2-hydroxynaphthalene-1-sulfonic acid, is collected by filtration.
Step 2: Sandmeyer Reaction
-
The crude 5-amino-2-hydroxynaphthalene-1-sulfonic acid (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide.
-
The solution is cooled and treated with an aqueous solution of sodium nitrite (1.0 eq) to form the diazonium salt.
-
This diazonium salt solution is then added to a mixture of copper(I) bromide (1.0 eq) and hydrobromic acid.
-
The reaction mixture is warmed to facilitate the substitution reaction, yielding crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid.
Step 3: Desulfonation
-
The crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid is suspended in dilute sulfuric acid (e.g., 20% aq. H₂SO₄).
-
The suspension is heated to reflux for a short period (e.g., 20-30 minutes).
-
After cooling, the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure.
-
The final product, this compound, can be further purified by sublimation or recrystallization.[1]
Data Summary
| Parameter | Value | Source |
| Starting Material | 5-Aminonaphthalen-2-ol | [1] |
| Overall Yield | ~56% | [1] |
| Purity | High after purification | [1] |
| Key Reagents | H₂SO₄, NaNO₂, CuBr, HBr | [1] |
| Reaction Steps | 3 | [1] |
| Scalability | Amenable to large-scale preparation | [1] |
| Safety Considerations | Use of corrosive acids, handling of diazonium salts (potentially explosive) | General chemical safety |
Route 2: Bromination of 2-Methoxynaphthalene followed by Demethylation
An alternative approach to this compound involves the initial protection of the hydroxyl group of 2-naphthol as a methyl ether, followed by bromination and subsequent demethylation. This route aims to control the regioselectivity of the bromination by modifying the electronic properties of the naphthalene ring.
Chemical Rationale and Mechanistic Insights
The hydroxyl group of 2-naphthol is strongly activating and directs electrophilic substitution primarily to the 1 and 6 positions. By converting the hydroxyl group to a less activating methoxy group, the regioselectivity of bromination can be altered. While the 1 and 6 positions are still favored, bromination at other positions, including the 5-position, becomes more feasible under specific conditions. The challenge in this route lies in achieving selective bromination at the desired C5 position and then efficiently cleaving the methyl ether to unveil the hydroxyl group without affecting the bromo-substituent.
The bromination of 2-methoxynaphthalene can lead to a mixture of isomers, and the desired 5-bromo-2-methoxynaphthalene may need to be separated from other products. Subsequent demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.
Experimental Workflow
The proposed synthetic workflow for Route 2 is as follows:
Figure 2: Proposed synthetic workflow for Route 2.
Detailed Experimental Protocol
Step 1: Methylation of 2-Naphthol
-
2-Naphthol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide.
-
Dimethyl sulfate (a slight excess) is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is then warmed to complete the reaction.
-
The solid product, 2-methoxynaphthalene, is collected by filtration, washed with dilute sodium hydroxide solution and then with water, and dried.
Step 2: Bromination of 2-Methoxynaphthalene
-
2-Methoxynaphthalene (1.0 eq) is dissolved in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
A solution of bromine (1.0 eq) in the same solvent is added dropwise at a controlled temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the crude product containing a mixture of brominated isomers is isolated.
-
Purification by chromatography or recrystallization is necessary to isolate the desired 5-bromo-2-methoxynaphthalene.
Step 3: Demethylation of 5-Bromo-2-methoxynaphthalene
-
The purified 5-bromo-2-methoxynaphthalene (1.0 eq) is dissolved in a suitable solvent.
-
A demethylating agent, such as concentrated hydrobromic acid or a Lewis acid like boron tribromide, is added.
-
The reaction mixture is heated to reflux for several hours.
-
After completion, the reaction is worked up by neutralization and extraction.
-
The crude this compound is then purified by standard techniques.
Data Summary
| Parameter | Value | Source |
| Starting Material | 2-Naphthol | General Organic Chemistry |
| Overall Yield | Variable (highly dependent on regioselectivity of bromination) | Estimated from literature on similar reactions |
| Purity | Requires careful purification to remove isomers | Estimated from literature |
| Key Reagents | (CH₃)₂SO₄, NaOH, Br₂, HBr or BBr₃ | General Organic Chemistry |
| Reaction Steps | 3 | General Organic Chemistry |
| Scalability | Potentially challenging due to isomer separation | Inferred |
| Safety Considerations | Use of toxic dimethyl sulfate, corrosive bromine and acids, potentially toxic and pyrophoric BBr₃ | General chemical safety |
Comparative Analysis
| Feature | Route 1: Sandmeyer Reaction of 5-Aminonaphthalen-2-ol | Route 2: Bromination of 2-Methoxynaphthalene |
| Starting Material | 5-Aminonaphthalen-2-ol | 2-Naphthol |
| Regioselectivity | High, directed by the position of the amino group. | Moderate to low, often results in a mixture of isomers. |
| Overall Yield | Moderate and reproducible (~56%).[1] | Variable and potentially lower due to isomer formation and separation losses. |
| Purification | Relatively straightforward purification of the final product. | Challenging purification to separate the desired 5-bromo isomer. |
| Scalability | Demonstrated to be amenable to large-scale synthesis.[1] | May be difficult to scale up due to purification challenges. |
| Safety & Handling | Involves the formation of a potentially explosive diazonium salt. Requires careful handling of concentrated acids. | Utilizes highly toxic and carcinogenic dimethyl sulfate, corrosive bromine, and potentially pyrophoric Lewis acids. |
| Number of Steps | 3 | 3 |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 , starting from 5-aminonaphthalen-2-ol, is a robust and well-established method that provides excellent regioselectivity and a reproducible yield. The use of a sulfonic acid protecting/activating group is a key feature that ensures the success of the Sandmeyer reaction. While it involves the handling of potentially hazardous diazonium salts, the procedure is well-documented and has been shown to be scalable. This route is highly recommended for researchers requiring a reliable and unambiguous synthesis of this compound, especially for larger scale preparations.
Route 2 , commencing with the more readily available 2-naphthol, appears more direct on paper. However, the critical bromination step suffers from a lack of regioselectivity, leading to the formation of isomeric byproducts that necessitate challenging purification procedures. This can significantly impact the overall yield and scalability of the process. The use of highly toxic reagents also adds to the complexity and safety concerns of this route. This approach may be considered for smaller-scale exploratory work where the starting material is readily available, but it is less ideal for efficient and selective production.
References
- Everett, R.; Hamilton, J.; Abelt, C. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molecules2009, 14, 3433-3440. [Link]
Sources
A Guide to the Structural Validation of 5-Bromonaphthalen-2-ol using ¹H and ¹³C NMR Spectroscopy
The Foundational Protocol: Preparing a High-Quality NMR Sample
The quality of an NMR spectrum is profoundly dependent on the quality of the sample preparation.[1] A meticulously prepared sample is essential to resolve subtle couplings and avoid artifacts that can obscure or mimic real signals. The following protocol outlines the best practices for preparing a small organic molecule like 5-Bromonaphthalen-2-ol for NMR analysis.
Experimental Protocol: Sample Preparation
-
Analyte Quantity : For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for ¹H NMR analysis. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for many organic compounds. The deuterium atoms are "invisible" in ¹H NMR, providing a clear window for observing the analyte's signals.[2] Use approximately 0.6 mL of the solvent.[2]
-
Dissolution and Transfer : Dissolve the sample in the deuterated solvent within a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection.[2]
-
Filtration : To remove any particulate matter that can degrade the spectral quality (specifically, the magnetic field homogeneity or "shim"), filter the solution through a small plug of cotton or glass wool lodged in a Pasteur pipette directly into the NMR tube.[2]
-
Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS). TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universal reference point for both ¹H and ¹³C chemical shifts.[1][3]
-
Tube and Cap : Use a clean, high-quality NMR tube free from scratches or defects.[2] Cap the tube securely to prevent solvent evaporation.
-
Final Steps : Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
Caption: Key steps in the NMR sample preparation workflow.
¹H NMR Spectroscopy: Unraveling Proton Connectivity
Proton NMR provides a detailed map of the hydrogen environments within a molecule. The analysis hinges on three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity (splitting pattern).[1]
Structural Prediction
For this compound, we anticipate seven distinct signals: one for the hydroxyl proton (-OH) and six for the aromatic protons (H1, H3, H4, H6, H7, H8).
-
Chemical Shift (δ) : Aromatic protons typically resonate between 6.0 and 8.5 ppm.[4] The electron-donating -OH group will shield adjacent protons (shifting them upfield), while the electronegative Br atom will deshield its neighbors (shifting them downfield). The -OH proton itself is highly variable and often appears as a broad singlet.
-
Multiplicity : The splitting of a proton's signal is dictated by the number of non-equivalent neighboring protons (n) and follows the n+1 rule for simple cases.[1] The magnitude of the interaction, the coupling constant (J), is distance-dependent and provides crucial connectivity information.
-
Ortho coupling (³JHH, across 3 bonds) is typically 7-9 Hz.
-
Meta coupling (⁴JHH, across 4 bonds) is smaller, around 2-3 Hz.
-
Para coupling (⁵JHH, across 5 bonds) is often negligible (<1 Hz).
-
Experimental Data and Interpretation
The experimental ¹H NMR spectrum was acquired at 400 MHz in CDCl₃.[2] The data is summarized and assigned below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale for Assignment |
| 1 | 8.16 | Doublet (d) | 8.1 | 1H | H-8 | Doublet due to ortho-coupling with H-7. Deshielded by proximity to the bromine atom (peri-effect). |
| 2 | 7.64 | Doublet (d) | 9.2 | 1H | H-4 | Doublet due to ortho-coupling with H-3. |
| 3 | 7.61 | Doublet (d) | 7.6 | 1H | H-6 | Doublet due to ortho-coupling with H-7. |
| 4 | 7.26 | Doublet of Doublets (dd) | 8.1, 7.6 | 1H | H-7 | Split by both H-8 (ortho, 8.1 Hz) and H-6 (ortho, 7.6 Hz). |
| 5 | 7.20 | Doublet of Doublets (dd) | 9.2, 2.4 | 1H | H-3 | Split by H-4 (ortho, 9.2 Hz) and H-1 (meta, 2.4 Hz). |
| 6 | 7.15 | Doublet (d) | 2.4 | 1H | H-1 | Doublet due to meta-coupling with H-3. Shielded by the ortho -OH group. |
| 7 | 5.05 | Singlet (s) | - | 1H | -OH | Labile proton, does not typically couple. Appears as a sharp singlet. |
The experimental data aligns perfectly with the proposed structure. The observed coupling constants are definitive: the large J-values (~7-9 Hz) confirm ortho relationships (H3-H4, H6-H7, H7-H8), while the small J-value (2.4 Hz) confirms the meta relationship (H1-H3). This intricate web of couplings is unique to the 5-bromo-2-ol substitution pattern and serves as a powerful validation of the structure.
Caption: Key ¹H-¹H spin-spin couplings in this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the underlying carbon skeleton. In a standard proton-decoupled ¹³C spectrum, each unique carbon atom produces a single sharp peak.[5] This allows for a direct count of non-equivalent carbon environments.
Structural Prediction
The structure of this compound lacks any symmetry, meaning all ten carbon atoms are chemically distinct. Therefore, we predict exactly ten signals in the ¹³C NMR spectrum.
-
Chemical Shift (δ) : Aromatic carbons typically appear in the 100-150 ppm range.[5][6] The chemical shifts are heavily influenced by substituents:
-
C2 : Attached to the highly electronegative oxygen, this carbon will be significantly deshielded and appear furthest downfield (typically >150 ppm).
-
C5 : The carbon directly bonded to bromine (ipso-carbon) will have its chemical shift altered, usually appearing in the 110-125 ppm range.
-
Quaternary Carbons (C4a, C8a) : Carbons that do not have any attached protons often have weaker signals and appear in the 125-140 ppm range.
-
Experimental Data and Interpretation
The experimental ¹³C NMR spectrum was acquired at 100 MHz in CDCl₃.[2] The data confirms the presence of ten distinct carbon signals, as predicted.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| 154.13 | C-2 | Most downfield signal, characteristic of a carbon bonded to a hydroxyl group in an aromatic ring. |
| 136.05 | C-8a | Quaternary carbon adjacent to the bromine-substituted ring, expected to be downfield. |
| 129.62 | C-4 | CH carbon ortho to the hydroxyl-bearing carbon. |
| 127.98 | C-6 | CH carbon ortho to C-5 (ipso-bromo). |
| 127.73 | C-8 | CH carbon in the bromine-substituted ring, influenced by the peri-interaction with the other ring. |
| 127.23 | C-7 | CH carbon between C-6 and C-8. |
| 126.68 | C-4a | Quaternary carbon bridging the two rings. |
| 123.01 | C-3 | CH carbon meta to the hydroxyl group. |
| 119.24 | C-5 | Ipso-carbon attached to bromine. Its shift is consistent with established data for bromoarenes. |
| 110.18 | C-1 | Most upfield signal, shielded by the ortho-hydroxyl group's electron-donating effect. |
The assignment is based on established substituent chemical shift (SCS) effects and comparison with data for naphthalene and its derivatives.[7][8] The downfield shift of C-2 and the characteristic positions of the ipso-bromo carbon (C-5) and the shielded C-1 provide strong, corroborating evidence for the 5-bromo-2-ol structure.
Caption: Carbon skeleton of this compound with ¹³C assignments.
Conclusion: A Synthesized and Self-Validating Structural Proof
The structural validation of this compound is unequivocally achieved through the synergistic analysis of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum confirms the presence and relative positioning of all six aromatic protons through a distinct pattern of chemical shifts and spin-spin coupling constants that is unique to this specific isomer. Concurrently, the ¹³C NMR spectrum validates the underlying carbon framework by revealing ten unique carbon environments, with chemical shifts that are fully consistent with the known electronic effects of the hydroxyl and bromine substituents.
References
- MacLean, C. A., & Bodwell, G. J. (2010). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. National Institutes of Health.
- Gao, F., et al. (2016). Supporting Information for Ni-Catalyzed Suzuki-Miyaura Coupling of Amides for C-C Bond Formation. Peking University.
- Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts.
- Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin.
- Oregon State University. (2022). 13C NMR Chemical Shifts. Oregon State University.
- ResearchGate. (2016). 13C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c) poly(2-naphthol). ResearchGate.
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- 1. bionmr.unl.edu [bionmr.unl.edu]
- 2. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape of 5-Bromonaphthalen-2-ol Derivatives: A Comparative Guide
In the dynamic field of medicinal chemistry, the naphthalene scaffold remains a privileged structure, serving as the foundation for a multitude of biologically active compounds. The introduction of various substituents onto this bicyclic aromatic system allows for the fine-tuning of its physicochemical properties and, consequently, its pharmacological profile. This guide provides a comprehensive comparison of the biological activities of 5-Bromonaphthalen-2-ol derivatives, focusing on their anticancer, antimicrobial, and antioxidant potential. While direct and extensive research on this compound derivatives is an emerging area, this guide synthesizes available data from structurally related analogs to provide valuable insights into their potential efficacy and structure-activity relationships (SAR).
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a cornerstone of drug discovery. Naphthalene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The introduction of a bromine atom at the C-5 position of the 2-naphthol ring, combined with further derivatization, can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of a series of aminobenzylnaphthol derivatives, which share a common structural framework with potential derivatives of this compound. The data, primarily from MTT assays, reveals the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative Class | Specific Derivative (Analog) | Cancer Cell Line | IC50 (µM) | Reference |
| Aminobenzylnaphthols | 2-hydroxy, Benzylamino (Analog 1) | Pancreatic (BxPC-3) | 32.42 | [1] |
| 2-hydroxy, (4-Fluorobenzyl)amino (Analog 2) | Pancreatic (BxPC-3) | 30.15 | [1] | |
| 2-hydroxy, (4-Chlorobenzyl)amino (Analog 3) | Pancreatic (BxPC-3) | 66.19 | [1] | |
| 2-hydroxy, Benzylamino (Analog 5) | Colorectal (HT-29) | 37.76 | [1] | |
| 2-hydroxy, (4-Fluorobenzyl)amino (Analog 6) | Colorectal (HT-29) | 31.78 | [1] | |
| 2-hydroxy, (4-Chlorobenzyl)amino (Analog 7) | Colorectal (HT-29) | 111.5 | [1] | |
| 2-Naphthol Derivatives | Compound 5d (1-alkyl derivative) | Liver (Hep G2) | 1.2 ± 1.1 | [2] |
| Compound 5d (1-alkyl derivative) | Lung (A549) | 1.6 ± 1.0 | [2] | |
| Compound 5d (1-alkyl derivative) | Breast (MDA-231) | 0.9 ± 0.1 | [2] | |
| Compound 5d (1-alkyl derivative) | Cervical (HeLa) | 0.8 ± 0.4 | [2] |
Expert Insights on Structure-Activity Relationship (SAR):
The data from aminobenzylnaphthol analogs suggests that the nature of the substituent on the amino group significantly influences cytotoxic activity.[1] Halogenation on the benzyl ring plays a crucial role; a fluorine atom at the para-position tends to maintain or enhance potency, while a chlorine atom at the same position appears to be detrimental to activity.[1] This highlights the delicate balance of electronic and steric factors in determining the anticancer efficacy of these compounds. For this compound derivatives, it is plausible that similar modifications at a derivatized amino group would likewise modulate their biological activity. The bromo-substitution on the naphthalene ring itself is expected to influence the molecule's overall lipophilicity and electronic distribution, thereby affecting its interaction with target biomolecules.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.[1]
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Naphthalene derivatives have been recognized for their potential to combat a broad spectrum of pathogens. The lipophilic nature of the naphthalene ring is thought to facilitate the penetration of microbial cell membranes, a crucial step for antimicrobial action.
Comparative Analysis of Antimicrobial Efficacy
While specific data for this compound derivatives is limited, the antimicrobial potential of related naphthol derivatives provides a basis for comparison. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Naphtho[1][2][3]triazol-thiadiazin Derivatives | Staphylococcus aureus | Promising Activity | [1] |
| Candida albicans | Promising Activity | [1] | |
| 1-Aminoalkyl-2-naphthols | Pseudomonas aeruginosa MDR1 | 10 | [4] |
| Staphylococcus aureus MDR | 100 | [4] | |
| Penicillium notatum | 400 | [4] |
Expert Insights on Structure-Activity Relationship (SAR):
Studies on related compounds suggest that naphthol derivatives often exhibit preferential activity against Gram-positive bacteria and pathogenic fungi.[1] The introduction of bulky and lipophilic groups to the naphthol scaffold can enhance antimicrobial activity. For instance, in 1-aminoalkyl-2-naphthol derivatives, the nature of the amino group significantly impacts the antimicrobial spectrum and potency.[4] The bromine atom in this compound derivatives is expected to increase lipophilicity, which could lead to enhanced membrane disruption and overall antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for MIC Determination:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare various concentrations of the this compound derivatives in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should also be prepared.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test sample with the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Conclusion and Future Directions
While the direct exploration of this compound derivatives is a nascent field, the comparative analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The insights from anticancer, antimicrobial, and antioxidant studies of analogous naphthalene and bromophenol derivatives provide a rational basis for the design and synthesis of novel this compound-based compounds with tailored biological activities. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish definitive structure-activity relationships and elucidate their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
- Comparative Analysis of 2-(Aminomethyl)-5-bromonaphthalene Derivatives and Analogs in Anticancer Research - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeC6MhWyK5abj7yXpzpzh6vr1mtmyeey0p1cRXqO8AkeXyhyyroS1BkvYLj0xR-yARk45Cl7xveEyOeJ0GsmKMOhI4-uScE-tTX9w8FdwmHktQ4wxcEMrqCJxpdTuh6d8k53U1Ph9n2Sogh9aMMVWdHI5tAW_nEwG7s3YRzNTcdqHgwGrKG_m1T46tSnuJaYDaMfPUJl-veBTHkOHA5SYQK7S4F22qil6gVrVGUOyK411pfpzz3Db5Jrk_oZ8g-L3zYOGa4Q==]
- Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity - ResearchGate. [URL: https://www.researchgate.
- Antimicrobial and Anti-pathogenic Activity of New Naphtho [1][2][3]Triazol-Thiadiazin Derivatives. [URL: https://brief.land/avcjmi/articles/142995.html]
- Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - MDPI. [URL: https://www.mdpi.com/1660-3397/11/3/842]
- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. [URL: https://www.
- Structure and antioxidant activity of brominated flavonols and flavanones - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19434608/]
- Structure and antioxidant activity of brominated flavonols and flavanones - ResearchGate. [URL: https://www.researchgate.
- Exploring the Antioxidant Potency of New Naphthalene-Based Chalcone Derivatives: Design, Synthesis, Antioxidant Evaluation, Docking Study, DFT Calculations - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38131804/]
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A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)-5-bromonaphthalene Derivatives in Preclinical Research
Abstract
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(aminomethyl)-5-bromonaphthalene derivatives, a class of compounds with significant potential in therapeutic development. While direct and extensive research on this specific scaffold is emerging, this document synthesizes data from structurally related analogs to infer key SAR trends. We present a comparative analysis of their biological activities, supported by experimental data from analogous compounds, and provide detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical series.
Introduction: The 2-(Aminomethyl)-5-bromonaphthalene Scaffold
The 2-(aminomethyl)-5-bromonaphthalene core represents a versatile and promising scaffold in medicinal chemistry. Naphthalene-based compounds have demonstrated a wide array of biological activities, including applications in oncology, neuroscience, and infectious diseases.[1] The unique architecture of 2-(aminomethyl)-5-bromonaphthalene, featuring a reactive primary amine and a bromine-substituted aromatic system, makes it a valuable precursor for the synthesis of diverse and complex organic molecules.[2][3]
The aminomethyl group can serve as a key pharmacophore for interaction with biological targets such as receptors and enzymes, while the bromine atom can influence the compound's binding affinity, selectivity, and pharmacokinetic properties.[1] Given these features, derivatives of this scaffold are being investigated as potential modulators of various targets, including those in the central nervous system (CNS) and as anticancer agents.[1][4] A notable application of this core structure is in the design of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in targeted cancer therapy.[2]
Understanding the structure-activity relationship is fundamental to rationally designing novel derivatives with improved potency and selectivity.[5] This guide will explore the current understanding of the SAR for this class of compounds by drawing comparisons with structurally similar molecules that have been more extensively studied.
Comparative Analysis of Biological Activity
Due to the limited publicly available quantitative data specifically for 2-(aminomethyl)-5-bromonaphthalene derivatives, we will infer SAR trends from a comparative analysis of structurally related aminobenzylnaphthol analogs.[4] The following data, primarily from in vitro anticancer screenings using the MTT assay, provides valuable insights into how structural modifications may influence cytotoxic activity.
Table 1: In Vitro Anticancer Activity of Aminobenzylnaphthol Analogs
| Compound ID | Naphthalene Ring Substitution | Amine Substitution | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 2-hydroxy | Benzylamino | Pancreatic (BxPC-3) | 32.42 |
| Analog 2 | 2-hydroxy | (4-Fluorobenzyl)amino | Pancreatic (BxPC-3) | 30.15 |
| Analog 3 | 2-hydroxy | (4-Chlorobenzyl)amino | Pancreatic (BxPC-3) | 66.19 |
| Analog 4 | 2-hydroxy | (4-Methylbenzyl)amino | Pancreatic (BxPC-3) | > 40 |
| Analog 5 | 2-hydroxy | Benzylamino | Colon (HCT-116) | 28.75 |
| Analog 6 | 2-hydroxy | (4-Fluorobenzyl)amino | Colon (HCT-116) | 25.50 |
| Analog 7 | 2-hydroxy | (4-Chlorobenzyl)amino | Colon (HCT-116) | 55.32 |
| Analog 8 | 2-hydroxy | (4-Methylbenzyl)amino | Colon (HCT-116) | > 40 |
Data synthesized from publicly available information on analogous compounds.[4]
Inferred Structure-Activity Relationship Insights
The data presented in Table 1, while not directly from 2-(aminomethyl)-5-bromonaphthalene derivatives, allows for the formulation of several key SAR hypotheses for this compound class. Both electronic and steric factors of the substituents on the aminomethyl moiety appear to be critical for anticancer activity.[4]
-
Influence of the Amine Substituent : The nature of the substituent on the amino group significantly impacts cytotoxic activity. The introduction of a benzyl group (Analogs 1 and 5) confers moderate activity.[4]
-
Effect of Halogenation on the Benzyl Group : The presence and position of halogen atoms on the benzyl ring of the amine substituent play a crucial role. A fluorine atom at the para-position (Analogs 2 and 6) tends to enhance or maintain cytotoxic potency compared to the unsubstituted benzyl analog. Conversely, a chlorine atom at the para-position (Analogs 3 and 7) appears to be detrimental to activity, leading to a significant decrease in potency.[4]
-
Impact of Alkyl Substitution on the Benzyl Group : The addition of a methyl group at the para-position of the benzyl ring (Analogs 4 and 8) results in a slight decrease in activity compared to the unsubstituted analog.[4]
-
Role of the 5-Bromo Substitution : The bromo-substitution at the 5-position of the naphthalene ring is expected to influence the overall electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.[4]
These inferred SAR trends provide a rational basis for the design and synthesis of novel 2-(aminomethyl)-5-bromonaphthalene derivatives with potentially enhanced biological activity.
Caption: Inferred Structure-Activity Relationship for 2-(Aminomethyl)-5-bromonaphthalene Derivatives.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of novel 2-(aminomethyl)-5-bromonaphthalene derivatives, robust and reproducible experimental protocols are essential. The following section details a standard in vitro cytotoxicity assay.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Human cancer cell lines (e.g., BxPC-3, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
2-(aminomethyl)-5-bromonaphthalene derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
Cell Seeding :
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control (e.g., DMSO) and positive control (e.g., a known anticancer drug) wells.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[4]
-
-
Formazan Solubilization and Absorbance Measurement :
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound.
-
Caption: Experimental workflow for in vitro anticancer screening using the MTT assay.
Conclusion and Future Directions
The 2-(aminomethyl)-5-bromonaphthalene scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies are limited, a comparative analysis of structurally related compounds provides a strong foundation for rational drug design. The insights gathered suggest that modifications to the aminomethyl side chain, particularly through the introduction of substituted benzyl groups, can significantly modulate biological activity.
Future research should focus on the synthesis and biological evaluation of a focused library of 2-(aminomethyl)-5-bromonaphthalene derivatives to confirm and expand upon these inferred SAR trends. Systematic exploration of substituents on both the amino group and the naphthalene ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a starting point for the biological characterization of these novel compounds.
References
- Gopalsamy, A., et al. (2004). Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. Journal of Medicinal Chemistry, 47(8), 1893-9. [Link]
- An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 24(2), 96-116. [Link]
- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Molecules, 28(4), 1737. [Link]
- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 12(4), 5185-5198. [Link]
- Design and Syntheses of 1,6-Naphthalene Derivatives as Selective HCMV Protease Inhibitors.
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 12(10), 1642-1658. [Link]
- On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 349-65. [Link]
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A Comparative Guide to the Efficacy of Brominating Agents for 2-Naphthol
For chemists engaged in the synthesis of fine chemicals, pharmaceuticals, and dye intermediates, the regioselective bromination of 2-naphthol is a foundational yet nuanced transformation. The resulting 1-bromo-2-naphthol is a critical building block, but the path to its efficient and safe synthesis is paved with choices, each bearing distinct implications for yield, purity, and operational safety. This guide provides an in-depth comparison of common brominating agents, moving beyond mere protocols to dissect the causality behind their efficacy and offering field-proven insights for the discerning researcher.
The Chemistry of Choice: Why Bromination of 2-Naphthol Matters
2-Naphthol is an activated aromatic system. The hydroxyl group is a powerful ortho-, para-director, meaning it activates the aromatic ring for electrophilic substitution and directs incoming electrophiles to specific positions. In the case of 2-naphthol, the positions ortho to the hydroxyl group are C1 and C3. Due to superior resonance stabilization of the intermediate carbocation (the arenium ion), electrophilic attack occurs preferentially at the C1 position.[1][2] Our primary goal is almost always the selective synthesis of 1-bromo-2-naphthol, avoiding over-reaction to di- or poly-brominated products.[3]
The choice of brominating agent directly influences this selectivity, as well as reaction kinetics, safety, and environmental impact. We will explore four classes of reagents: elemental bromine, N-haloimides, solid bromine carriers, and in-situ bromine generation systems.
General Mechanism: Electrophilic Aromatic Substitution
The bromination of 2-naphthol proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. An electrophilic bromine species (Br⁺ or a polarized equivalent) is attacked by the electron-rich naphthalene ring, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base then removes a proton from the C1 position to restore aromaticity, yielding the final product.
Caption: General mechanism for the bromination of 2-naphthol.
Elemental Bromine (Br₂)
Elemental bromine is the most traditional and atom-economical brominating agent. However, its high reactivity and hazardous nature necessitate careful handling.
-
Mechanism & Efficacy: Br₂ in a polar solvent like acetic acid or ethanol readily polarizes to create a potent electrophile.[4] While effective, its high reactivity often leads to a mixture of mono- and di-substituted products, particularly 1,6-dibromo-2-naphthol if excess bromine is used.[3] Controlling the stoichiometry and temperature is critical for achieving selectivity. The reaction generates hydrogen bromide (HBr) as a corrosive and toxic byproduct, which requires trapping.[3][5]
-
Trustworthiness: The protocol is well-established, but achieving high selectivity for the mono-brominated product can be challenging and may require subsequent purification steps to remove byproducts. Yields are often high, but purity can be a concern.
Experimental Protocol: Bromination with Br₂ in Ethanol
-
Dissolve 2-naphthol (1.0 eq) in ethanol in a round-bottom flask equipped with a dropping funnel and a gas trap for HBr.
-
Cool the solution to approximately 15°C in an ice bath.[6]
-
Slowly add a solution of bromine (1.0 eq) in ethanol dropwise over 2-3 hours, maintaining the temperature at 15°C.[6]
-
After the addition is complete, stir for an additional 10-30 minutes.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral (pH 6-7), and dry to obtain the crude 1-bromo-2-naphthol.[6]
-
Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for purification.
N-Bromosuccinimide (NBS)
NBS is a crystalline, easy-to-handle solid reagent that has become a popular alternative to elemental bromine for its enhanced safety and selectivity.[7][8]
-
Mechanism & Efficacy: In polar protic solvents like methanol or acetic acid, NBS serves as an electrophilic brominating agent.[9] The reaction is often catalyzed by a proton source (like p-TsOH), which protonates the NBS carbonyl, making the bromine atom more electrophilic.[9] This method provides excellent regioselectivity for the C1 position and significantly reduces the formation of poly-brominated byproducts compared to Br₂.[9]
-
Trustworthiness: NBS offers highly reproducible results with excellent yields of the mono-brominated product, often exceeding 90%.[9] The succinimide byproduct is generally easy to remove during workup. This method is considered a reliable standard for the selective ortho-bromination of phenols.
Experimental Protocol: Bromination with NBS in Methanol
-
To a solution of 2-naphthol (1.0 eq) in ACS-grade methanol, add p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Stir the mixture at room temperature until the solids dissolve.
-
Add N-bromosuccinimide (1.0 eq) in one portion.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.[9]
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which is often pure enough for subsequent steps. A yield of ~98% can be expected.[9]
Pyridinium Bromide Perbromide (Py·HBr·Br₂)
Also known as pyridinium tribromide, this is a stable, red crystalline solid that serves as a convenient and safe source of electrophilic bromine.[10]
-
Mechanism & Efficacy: Pyridinium bromide perbromide acts as a solid complex that delivers one equivalent of bromine to the reaction mixture in a controlled manner.[10][11] Its reactivity is comparable to Br₂, but its solid nature makes it significantly easier and safer to weigh and handle. It is particularly useful for small-scale reactions where measuring liquid bromine accurately is difficult.
-
Trustworthiness: This reagent provides good yields and selectivity, similar to NBS.[4] It is a reliable choice for avoiding the hazards of liquid bromine while employing a classic electrophilic bromination pathway.
Experimental Protocol: Bromination with Pyridinium Bromide Perbromide
-
Dissolve 2-naphthol (1.0 eq) in glacial acetic acid in a flask.
-
Add pyridinium bromide perbromide (1.0 eq) portion-wise with stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours or until TLC indicates the consumption of starting material.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash extensively with water to remove pyridine and HBr, and dry.
-
Recrystallize from a suitable solvent if necessary.
In-Situ Bromine Generation (Green Chemistry Approach)
To circumvent the hazards of both liquid bromine and some halogenated reagents, methods that generate the electrophilic bromine species in situ from stable salts have gained prominence. A common system is the use of an alkali metal bromide (like KBr or NaBr) with an oxidant.[3][12][13]
-
Mechanism & Efficacy: An oxidant, such as hydrogen peroxide (H₂O₂) or Oxone (2KHSO₅·KHSO₄·K₂SO₄), oxidizes the bromide ion (Br⁻) to an electrophilic bromine species (e.g., Br⁺ or Br₂).[12][13] This species then brominates the 2-naphthol. This approach is environmentally benign, as the reagents are stable solids and the byproducts are typically water and inorganic salts.
-
Trustworthiness: These methods provide good to excellent yields (often 80-90%) under mild conditions.[12][13] The reaction rate can be controlled by the rate of addition of the oxidant. The protocol is simple, safe, and highly scalable.
Experimental Protocol: Bromination with KBr/H₂O₂ in Acetic Acid
-
Add 2-naphthol (1.0 eq) and potassium bromide (1.0 eq) to a round-bottom flask containing glacial acetic acid.[12]
-
Stir the mixture at room temperature (20°C).
-
Slowly add 30% hydrogen peroxide (1.0 eq) dropwise.
-
Continue stirring for several hours (e.g., 10 hours) or until the reaction is complete by TLC.[12]
-
Cool the reaction mixture in an ice bath to induce crystallization.[12]
-
Filter the resulting pale yellow crystals, wash with cold water, and dry. An expected yield is around 82%.[12]
Comparative Analysis and Data Summary
The choice of brominating agent is a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the key performance indicators for each agent.
| Brominating Agent | Typical Yield (%) | Selectivity (Mono- vs. Poly-) | Safety & Handling | Key Advantages | Key Disadvantages |
| **Elemental Bromine (Br₂) ** | >90[6] | Moderate to Low | Hazardous, corrosive liquid, produces HBr gas | High atom economy, low cost | Poor selectivity, dangerous to handle |
| N-Bromosuccinimide (NBS) | >95[9] | Excellent | Stable, crystalline solid | High selectivity, safe, clean reaction | Higher cost, lower atom economy |
| Pyridinium Bromide Perbromide | ~90 | High | Stable, crystalline solid | Safe & easy to handle solid Br₂ source | Byproduct removal, moderate cost |
| KBr / H₂O₂ | 80-90[12][13] | High | Benign solid salts & liquid | "Green" reagents, safe, mild conditions | Slower reaction times, oxidant control |
General Experimental Workflow
Regardless of the chosen reagent, the overall workflow for synthesis and isolation follows a similar path.
Caption: A generalized workflow for the bromination of 2-naphthol.
Conclusion and Recommendations
For researchers prioritizing safety and high selectivity , N-Bromosuccinimide (NBS) stands out as the superior choice. Its ease of handling and the clean, high-yielding reaction under mild, acid-catalyzed conditions make it ideal for both small-scale synthesis and applications where product purity is paramount.
For those focused on green chemistry and process safety , the in-situ generation of bromine using KBr/H₂O₂ offers a compelling, environmentally friendly alternative without significantly compromising yield.
While elemental bromine remains a viable, low-cost option for large-scale industrial processes, the associated hazards and potential for byproduct formation demand robust engineering controls and may necessitate extensive purification, potentially offsetting the initial cost savings. Pyridinium bromide perbromide serves as a useful compromise, offering the reactivity profile of bromine in a much safer, solid form.
Ultimately, the optimal brominating agent is context-dependent. By understanding the underlying mechanisms and practical considerations detailed in this guide, scientists can make an informed decision that aligns with the specific goals of their research, whether they be yield, purity, safety, or environmental sustainability.
References
- Slideshare. (n.d.). Synthesis of 1-Bromo-2-Naphthol.
- Juárez-Ornelas, K. A., Solís-Hernández, M., Navarro-Santos, P., & Solorio, C. (2024). Divergent role of PIDA and PIFA in the AlX 3 (X = Cl, Br) halogenation of 2-naphthol: a mechanistic study. ResearchGate.
- Organic Syntheses. (n.d.). 6-bromo-2-naphthol.
- Google Patents. (2015). CN104478667A - Preparation method for 1-bromo-2-naphthol.
- Organic Syntheses. (n.d.). 2-bromonaphthalene.
- YouTube. (2024). Preparation of 6-Bromo-2-naphthol from 2-Naphthol.
- University of Glasgow. (n.d.). STUDIES IN 2-NAPHTHOL DERIVATIVES.
- NIH. (n.d.). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.
- Google Patents. (2000). EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.
- TSI Journals. (2012). N-bromosuccinimide (NBS) catalyzed, microwave-assisted rapid synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions.
- Wikipedia. (n.d.). Pyridinium perbromide.
- Wikipedia. (n.d.). 2-Naphthol.
- ACS Publications. (n.d.). BROMINATIONS CONDUCTED WITH PYRIDINIUM BROMIDE PERBROMIDE.
- Organic Chemistry Portal. (n.d.). Pyridinium Hydrobromide Perbromide.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- MDPI. (n.d.). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation.
- ACS Publications. (2024). Regioselective Substitution of BINOL.
- NIH. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- NIH. (n.d.). Regioselective Substitution of BINOL.
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Navigating the In Vitro Anticancer Potential of 5-Bromonaphthalen-2-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Within this class, naphthalen-2-ol derivatives have emerged as a promising avenue for the development of novel anticancer agents. This guide provides a comparative analysis of the in vitro anticancer activity of 5-Bromonaphthalen-2-ol analogs and structurally related compounds. While direct and extensive research specifically on a wide range of this compound analogs is still emerging, by examining the broader class of naphthalen-2-ol derivatives, we can infer critical structure-activity relationships (SAR) and elucidate potential mechanisms of action. This guide will delve into the experimental data, provide detailed protocols for key assays, and explore the signaling pathways implicated in their anticancer effects, offering a valuable resource for the rational design of more potent and selective therapeutics.
Comparative Anticancer Activity of Naphthalen-2-ol Derivatives
The in vitro cytotoxicity of various naphthalen-2-ol analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparing potency. The data presented below is synthesized from studies on structurally related aminobenzylnaphthol and other naphthalen-2-ol derivatives, providing a basis for understanding the potential activity of this compound analogs.
| Compound ID | Naphthalene Ring Substitution | Amine/Other Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-hydroxy | Benzylamino | Pancreatic (BxPC-3) | 32.42 | [1] |
| Analog 2 | 2-hydroxy | (4-Fluorobenzyl)amino | Pancreatic (BxPC-3) | 30.15 | [1] |
| Analog 3 | 2-hydroxy | (4-Chlorobenzyl)amino | Pancreatic (BxPC-3) | 66.19 | [1] |
| Analog 4 | 2-hydroxy | (4-Methylbenzyl)amino | Pancreatic (BxPC-3) | 54.55 | [1] |
| Analog 5 | 2-hydroxy | Benzylamino | Colorectal (HT-29) | 37.76 | [1] |
| Analog 6 | 2-hydroxy | (4-Fluorobenzyl)amino | Colorectal (HT-29) | 31.78 | [1] |
| Analog 7 | 2-hydroxy | (4-Chlorobenzyl)amino | Colorectal (HT-29) | 111.5 | [1] |
| Analog 8 | 2-hydroxy | (4-Methylbenzyl)amino | Colorectal (HT-29) | 58.11 | [2] |
| Compound 6a | Naphthalene-substituted triazole spirodienone | Phenyl | Breast (MDA-MB-231) | 0.03 | [3] |
| Compound 6a | Naphthalene-substituted triazole spirodienone | Phenyl | Cervical (HeLa) | 0.07 | [3] |
| Compound 6a | Naphthalene-substituted triazole spirodienone | Phenyl | Lung (A549) | 0.08 | [3] |
| Compound 13 | Naphthoquinone-naphthol derivative | Oxopropyl group | Colon (HCT116) | 1.18 | [4] |
| Compound 13 | Naphthoquinone-naphthol derivative | Oxopropyl group | Lung (PC9) | 0.57 | [4] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for naphthalen-2-ol derivatives, several key structure-activity relationships can be inferred, which are likely to be relevant for the design of novel this compound analogs.
-
Influence of the Amine Substituent: The nature of the substituent on an amino group attached to the naphthalene scaffold significantly impacts cytotoxic activity. For instance, the introduction of a benzyl group confers moderate activity.[1]
-
Effect of Halogenation on the Benzyl Group: The presence and position of halogen atoms on the benzyl ring of the amine substituent play a crucial role. A fluorine atom at the para-position tends to enhance or maintain cytotoxic potency compared to the unsubstituted benzyl analog.[1] Conversely, a chlorine atom at the para-position appears to be detrimental to activity, leading to a significant decrease in potency.[1]
-
Impact of Alkyl Substitution on the Benzyl Group: The addition of a methyl group at the para-position of the benzyl ring results in a slight decrease in activity compared to the unsubstituted analog.[1]
-
Role of the Bromo-Substituent: The bromo-substitution at the 5-position of the naphthalene ring is expected to influence the overall electronic properties and lipophilicity of the molecule.[1] This can affect its interaction with biological targets and its pharmacokinetic properties. Studies on other brominated derivatives have shown that the position and nature of the bromine atom can significantly modulate anticancer activity.[5]
-
Complex Heterocyclic Modifications: The fusion of more complex heterocyclic ring systems to the naphthalene core, such as in the case of naphthalene-substituted triazole spirodienones, can lead to highly potent compounds with IC50 values in the nanomolar range.[3]
These observations suggest that both electronic and steric factors of the substituents are critical for the anticancer activity of this class of compounds. For the development of this compound analogs, systematic modifications at various positions, particularly with different substituted amine or heterocyclic moieties, could lead to the identification of highly potent and selective anticancer agents.
Mechanistic Insights: Signaling Pathways in the Crosshairs
The anticancer effects of naphthalene derivatives are often attributed to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
The EGFR/PI3K/Akt Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and the downstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway are frequently overactivated in a wide range of cancers, promoting cell growth, proliferation, and survival.[6][7] Several small molecule inhibitors have been developed to target this pathway.[6] Some naphthoquinone-naphthol derivatives have been shown to exert their anticancer effects by downregulating the phosphorylation of EGFR, PI3K, and Akt.[4] This inhibition leads to the suppression of downstream pro-survival signals and can induce apoptosis.
Caption: Putative inhibition of the EGFR/PI3K/Akt signaling pathway by this compound analogs.
Induction of Apoptosis via the Bcl-2 Family
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[8][9] Many anticancer drugs exert their effects by shifting the balance towards apoptosis, often by inhibiting the anti-apoptotic Bcl-2 proteins or activating the pro-apoptotic ones.[10] The induction of apoptosis by some naphthalene derivatives is associated with an increase in the expression of cleaved caspase-3 and a reduction in Bcl-2 protein levels.[4] This suggests that these compounds can trigger the intrinsic apoptotic pathway.
Caption: Proposed mechanism of apoptosis induction via inhibition of Bcl-2 by this compound analogs.
Experimental Protocols
To facilitate further research and comparative studies, detailed step-by-step methodologies for key in vitro anticancer assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Detailed Protocol:
-
Cell Seeding: Harvest cancer cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and control compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for at least 24 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA. The percentage of cells in the G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.
Conclusion and Future Directions
The naphthalene scaffold, and specifically naphthalen-2-ol derivatives, holds significant promise for the development of novel anticancer agents. While direct data on a wide array of this compound analogs is still limited, the comparative analysis of structurally related compounds provides a strong foundation for future drug discovery efforts. The structure-activity relationships inferred from existing data highlight the importance of substituents on the naphthalene core and associated side chains in modulating cytotoxic potency. Mechanistic studies suggest that these compounds may exert their anticancer effects through the inhibition of key pro-survival signaling pathways, such as the EGFR/PI3K/Akt cascade, and the induction of apoptosis via the Bcl-2 family of proteins.
Future research should focus on the synthesis and systematic in vitro evaluation of a diverse library of this compound analogs to establish more definitive structure-activity relationships. Further elucidation of their molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective anticancer drug candidates. The detailed experimental protocols provided in this guide are intended to facilitate these endeavors and contribute to the advancement of this promising class of compounds in the fight against cancer.
References
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- A New EGFR Inhibitor from Ficus benghalensis Exerted Potential Anti-Inflammatory Activity via Akt/PI3K P
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- Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents | Request PDF. (2025).
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A Comparative Guide to the Purity Analysis of 5-Bromonaphthalen-2-ol by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for 5-Bromonaphthalen-2-ol
This compound is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and advanced materials. Its molecular structure, featuring a naphthalene core, a hydroxyl group, and a bromine atom, provides a versatile scaffold for chemical modification. However, the synthetic routes to this compound can often yield a challenging mixture of closely related impurities, most notably positional isomers. The presence of these impurities, even at trace levels, can have profound consequences on the yield, purity, and safety profile of the final product.
This guide provides an in-depth, experience-driven comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of this compound. We will move beyond a simple recitation of methods to explore the underlying chromatographic principles and the rationale behind strategic method development. Our objective is to establish a robust, validated analytical procedure that ensures the reliable quantification of this compound and the effective separation of its critical impurities, adhering to the stringent standards of the pharmaceutical industry.
The Challenge: Deconstructing the Impurity Profile
A successful purity method is one that can distinguish the main analyte from all potential impurities. For this compound, the primary analytical challenge lies in the separation of positional isomers, which have identical molecular weights and often similar polarities.
Potential Impurities Include:
-
Positional Isomers: Compounds like 6-Bromonaphthalen-2-ol, 7-Bromonaphthalen-2-ol, and 8-Bromonaphthalen-2-ol are common process-related impurities that can be difficult to resolve from the main peak.[1][2][3]
-
Synthesis Starting Materials: Residual unreacted starting materials or reagents from the synthetic process.
-
Degradation Products: Oxidation or other degradation products, such as naphthalenediones or benzoic acid derivatives, can arise from instability during synthesis or storage.[4]
The diagram below illustrates the target analyte and its key isomeric impurities, which form the basis of our separation challenge.
Caption: Key analytes in the purity analysis of this compound.
Method Development Strategy: A Rationale-Driven Approach
The development of a selective and robust HPLC method requires careful consideration of the stationary phase, mobile phase, and detection parameters. Our strategy is grounded in the principles outlined in pharmacopeial chapters such as USP General Chapter <621> Chromatography.[5][6][7]
Stationary Phase Selection: Exploiting Subtle Chemical Differences
Given the aromatic and moderately polar nature of this compound, reversed-phase chromatography is the logical choice.[8][9] The key is to select a stationary phase that offers sufficient interaction to retain the analyte while providing unique selectivity to resolve it from its isomers. We will compare three distinct reversed-phase column chemistries.
-
C18 (L1): The industry workhorse. Its long alkyl chains provide strong hydrophobic retention. While it's a standard starting point, it may not always offer the best selectivity for aromatic isomers, as its primary retention mechanism is hydrophobic interaction.[10][11]
-
Phenyl (L11): Phenyl-bonded phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions, they can engage in π-π interactions with the electron-rich naphthalene ring system of our analyte and its impurities.[12][13] This alternative selectivity can often dramatically improve the resolution of aromatic compounds.
-
Cyano (L10): Cyano phases provide unique selectivity due to dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.[12][14] In reversed-phase, it is less retentive than C18 but can offer different elution orders for polar and aromatic compounds.
Mobile Phase Optimization
An acidic mobile phase is chosen to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 9-10) on the naphthalenol ring. This ensures a single, un-ionized form of the analyte and its impurities, leading to sharp, symmetrical peaks and reproducible retention. A typical mobile phase will consist of:
-
Aqueous Phase (A): Water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid to maintain a low pH (pH ≈ 2-3).
-
Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is often preferred for its lower viscosity and UV transparency.
A gradient elution will be employed, starting with a higher percentage of the aqueous phase to retain the polar analytes and gradually increasing the organic phase to elute them.
Comparative Experimental Design
To identify the optimal analytical method, we will execute a systematic comparison of the three selected columns under identical gradient and detection conditions.
Caption: Workflow for the comparative HPLC method development.
Experimental Protocols
Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with diluent.
-
Spiked Sample Solution (100 µg/mL): Prepare a solution of this compound containing known levels of potential impurities (e.g., 6-bromo and 8-bromo isomers) at a concentration of approximately 0.1% relative to the main analyte.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 40% B (re-equilibration)
-
Results: A Head-to-Head Comparison
The following table summarizes the hypothetical but representative performance data obtained from the three analytical columns. The critical pair for resolution (Rs) is considered to be this compound and the closest eluting isomeric impurity.
| Parameter | Method A: C18 Column | Method B: Phenyl Column | Method C: Cyano Column |
| Retention Time (5-Bromo...) | 10.2 min | 9.5 min | 7.8 min |
| Resolution (Rs) - Critical Pair | 1.4 | 2.8 | 1.1 |
| Tailing Factor (Tf) - Main Peak | 1.2 | 1.1 | 1.3 |
| Theoretical Plates (N) | 9,500 | 11,000 | 8,200 |
Discussion: Interpreting the Chromatographic Data
Method A (C18): The C18 column provided good retention and efficiency. However, the resolution between the main analyte and a key isomeric impurity was 1.4, which is below the generally accepted system suitability requirement of Rs ≥ 1.5 (and often ≥ 2.0 for impurity methods). This indicates that while the C18 phase separates based on hydrophobicity, it is insufficient to fully resolve these structurally similar isomers.
Method B (Phenyl): The Phenyl column demonstrated markedly superior performance. The resolution for the critical pair was 2.8, indicating baseline separation. This significant improvement is attributed to the π-π interactions between the phenyl rings of the stationary phase and the naphthalene rings of the analytes. This secondary interaction mechanism provides a different selectivity profile compared to the purely hydrophobic C18 phase, which was crucial for separating the isomers. The peak shape (Tailing Factor = 1.1) and efficiency were also excellent.
Method C (Cyano): The Cyano column showed the least retention, as expected for a less hydrophobic phase. Unfortunately, it also provided the poorest resolution for the critical isomers (Rs = 1.1), suggesting that its dipole-dipole interactions did not offer a significant advantage for this particular separation.
Optimized Method and Validation Pathway
Based on the comparative data, Method B, utilizing the Phenyl stationary phase, is unequivocally the superior choice for the purity analysis of this compound. It provides the necessary resolution to ensure accurate quantification of the main peak and its critical impurities.
To fully implement this method in a regulated environment, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17][18] The validation protocol would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.
-
Linearity: Establishing a linear relationship between concentration and detector response over a defined range (e.g., from the reporting limit to 120% of the working concentration).
-
Accuracy: Determining the closeness of the test results to the true value, typically by analyzing samples with known amounts of spiked impurities.
-
Precision: Assessing the method's repeatability (intra-assay) and intermediate precision (inter-assay, different days, different analysts).
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: Deliberately varying method parameters (e.g., pH, column temperature, flow rate) to ensure the method remains unaffected by small variations.
Conclusion
The purity analysis of this compound presents a distinct analytical challenge due to the presence of closely related positional isomers. A standard C18 column may fail to provide adequate resolution for this separation. Through a systematic comparison, we have demonstrated that a Phenyl-based stationary phase offers superior selectivity , leveraging π-π interactions to achieve baseline separation of critical impurities. This data-driven approach to method development, which prioritizes understanding the underlying separation mechanisms, is essential for creating robust and reliable analytical methods fit for their intended purpose in a scientific and regulatory context. The optimized Phenyl column method, once fully validated, provides a trustworthy system for ensuring the quality and purity of this compound.
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A Senior Application Scientist's Comparative Guide to Catalysts for Cross-Coupling Reactions of Bromonaphthalenes
Introduction: The Naphthalene Scaffold and the Imperative of C-C/C-N Bond Formation
The naphthalene ring system is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar, and lipophilic nature makes it a common core in numerous clinical drugs, such as the anti-inflammatory Naproxen and the nicotinic receptor agonist Altinicline.[1][2] The ability to precisely functionalize this scaffold is paramount for drug discovery efforts, enabling the modulation of pharmacological properties through the introduction of diverse substituents.[3][4]
Cross-coupling reactions have revolutionized the synthesis of such complex molecules, providing powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds. Bromonaphthalenes are particularly valuable starting materials due to their commercial availability and appropriate reactivity. However, the success of these transformations hinges critically on the selection of the right catalyst system. A suboptimal choice can lead to low yields, unwanted side reactions, or complete reaction failure.
This guide provides a comparative analysis of state-of-the-art catalyst systems for the most common cross-coupling reactions of bromonaphthalenes. We will delve into the mechanistic nuances of palladium, nickel, copper, and emerging iron-based systems, supported by experimental data, to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
Comparative Analysis of Catalytic Systems
The choice of metal and its associated ligands is the most critical parameter in a cross-coupling reaction. Each system offers a unique profile of reactivity, functional group tolerance, and cost.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis is the most established and broadly applied methodology for cross-coupling reactions due to its high efficiency and functional group tolerance.[5][6][7]
-
Suzuki-Miyaura Coupling: This reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used C-C bond-forming reaction. For bromonaphthalenes, catalyst systems typically involve a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd(PPh₃)₄, paired with a phosphine ligand. The choice of ligand is crucial for stabilizing the active Pd(0) species and facilitating the key steps of oxidative addition and reductive elimination. Modern bulky, electron-rich phosphine ligands often provide superior results.[8]
-
Buchwald-Hartwig Amination: Essential for synthesizing the ubiquitous arylamine motif, this reaction couples an aryl halide with a primary or secondary amine.[9][10] The development of sterically hindered and electron-rich biarylphosphine ligands by Buchwald and Hartwig was a watershed moment, enabling the coupling of previously unreactive aryl chlorides and bromides under milder conditions.[9][11][12] When dealing with sensitive substrates like 2-(aminomethyl)-7-bromonaphthalene, a protection strategy is often necessary to prevent the primary amine from interfering with the catalyst.[13]
-
Heck Reaction: This reaction forms a substituted alkene by coupling the bromonaphthalene with an alkene.[14][15][16] The classic catalyst is Pd(OAc)₂ with PPh₃, though modern systems often employ more specialized ligands or even ligand-free conditions in specific solvents like ionic liquids.[14]
-
Sonogashira Coupling: For the synthesis of aryl alkynes, the Sonogashira reaction is the premier method. It uniquely employs a dual-catalyst system, combining a palladium complex with a copper(I) co-catalyst (typically CuI).[2][17][18] The copper salt is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[19]
Nickel-Based Catalysts: The Earth-Abundant Alternative
Driven by the high cost and relative scarcity of palladium, significant research has focused on nickel, a more earth-abundant and economical first-row transition metal.[20] Nickel catalysts exhibit unique reactivity, often enabling transformations that are challenging for palladium.[21]
-
Advantages and Challenges: Nickel can access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), opening up mechanistic pathways, including radical processes, that are less common for palladium.[21] This allows for the coupling of less reactive electrophiles, such as aryl ethers, and alkyl electrophiles prone to β-hydride elimination.[20][21] However, nickel catalysts can be more sensitive to air and moisture, and catalyst deactivation through dimer formation can be a significant issue, particularly in Suzuki-Miyaura couplings under basic aqueous conditions.[21] The use of bulky, electron-donating ligands is often essential to mitigate these challenges.[22][23][24]
Copper-Based Catalysts: Classic Stoichiometry to Modern Catalysis
Copper has a long history in cross-coupling, most notably in the stoichiometric Ullmann condensation. Modern research has revitalized copper catalysis, developing systems that operate under much milder conditions.
-
Ullmann-Type and Modern Couplings: While classic Ullmann reactions required harsh conditions, modern ligand-accelerated copper-catalyzed reactions proceed at lower temperatures. Copper is particularly effective for C-N and C-O bond formation. It also plays a key role as a co-catalyst in the Sonogashira reaction.[25] Recent advances have even demonstrated photoinduced, copper-mediated cross-couplings, where light provides the energy to drive the reaction, offering complementary reactivity to thermal methods.[26]
Emerging Frontiers: Iron-Based and Metal-Free Systems
The quest for sustainable chemistry has spurred interest in catalysts based on iron, the most abundant and least toxic transition metal.[27]
-
Iron-Catalyzed Reactions: Iron catalysts often operate via radical mechanisms, offering orthogonal reactivity to palladium and nickel systems. They have shown promise in various cross-coupling reactions, including C-N bond formation.[28] While the field is still developing, iron catalysis represents a highly attractive and "green" alternative.
-
Transition-Metal-Free Couplings: In certain cases, cross-coupling of bromonaphthalenes can be achieved without any transition metal catalyst, often promoted by a strong base like potassium tert-butoxide in a polar aprotic solvent like DMSO.[29][30][31] These reactions are thought to proceed through radical (SRN1) or benzyne-type intermediates, offering a completely different mechanistic paradigm.[29]
Quantitative Performance Data
To provide a clear performance benchmark, the following table summarizes typical results for the Suzuki-Miyaura coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid under various catalytic conditions.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 100 | 12 | ~85-95 | [32] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | >95 | [5] |
| NiCl₂(dppp) | K₃PO₄ | Dioxane | 100 | 24 | ~70-80 | [20] |
| Ligand-Free Pd(OAc)₂ (in water) | TBAOH | H₂O | 80 | 1 | >99 | [32] |
| Pd/C (Heterogeneous) | K₂CO₃ | Ethanol | 80 | 4 | ~90-98 | [33] |
Yields are representative and can vary based on specific reaction scale and purity of reagents.
Experimental Protocols: A Self-Validating System
Adherence to a robust experimental protocol is essential for reproducibility and success. Here, we provide detailed, step-by-step methodologies for two key transformations.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromonaphthalene
This protocol details a standard, reliable method for C-C bond formation.
Causality: The inert atmosphere is critical because the active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromonaphthalene
This protocol outlines the C-N coupling using a modern, highly active catalyst system.
Causality: Strong, non-nucleophilic bases like NaOtBu are used to deprotonate the amine, increasing its nucleophilicity for coordination to the palladium center. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) are essential as they promote the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Mechanistic Overview: Visualizing the Catalytic Cycles
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The majority of palladium- and nickel-catalyzed cross-couplings proceed through a similar Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle.
Caption: Generalized catalytic cycle for Pd/Ni cross-coupling.
The Buchwald-Hartwig amination follows this general cycle but with specific intermediates involving the amine and the base.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The functionalization of bromonaphthalenes via cross-coupling is a mature yet continuously evolving field. While palladium-based catalysts remain the gold standard for reliability and broad scope, nickel and copper systems offer compelling, cost-effective alternatives with unique reactivity profiles. For applications demanding the utmost in sustainability, iron-catalyzed and metal-free methods, though currently less general, represent the future direction of the field.
The choice of catalyst is not a one-size-fits-all decision. It requires a careful analysis of the specific substrates, desired functional group tolerance, and economic constraints. By understanding the principles and comparative performance data outlined in this guide, researchers can strategically select the optimal catalytic system to accelerate their research and development goals, from novel material design to the synthesis of next-generation pharmaceuticals.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Bromonaphthalen-2-ol Quantification
Introduction: The Analytical Imperative for 5-Bromonaphthalen-2-ol
This compound is a critical intermediate in the synthesis of various high-value organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final product. Therefore, robust and reliable analytical methods for its quantification are not merely a quality control checkpoint; they are a cornerstone of process consistency and regulatory compliance.
This guide provides an in-depth comparison of two primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Mass Spectrometry (MS). We will dissect the methodologies, present detailed validation protocols in accordance with International Council for Harmonisation (ICH) guidelines, and offer data-driven insights to guide researchers and drug development professionals in selecting the optimal method for their specific needs.[1][2]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is arguably the most versatile and widely adopted technique for the analysis of non-volatile, polar to moderately non-polar compounds. The inherent naphthalene ring system in this compound contains a strong chromophore, making it an ideal candidate for sensitive UV detection.
Causality Behind the Method: Why RP-HPLC Works
The principle of RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. For this compound, the non-polar naphthalene core interacts strongly with the C18 column, while the polar hydroxyl group provides sufficient interaction with the aqueous-organic mobile phase to allow for controlled elution. By modulating the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer, we can precisely control the retention time and achieve sharp, symmetrical peaks, enabling accurate quantification.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.[3][4]
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water. The TFA serves to protonate residual silanols on the column, improving peak shape, and to ensure the phenolic hydroxyl group of the analyte is not ionized.
-
Gradient Elution: 60% Acetonitrile, increasing to 85% over 7 minutes, hold for 2 minutes, then return to initial conditions. This gradient is designed to elute the primary analyte efficiently while also separating it from potentially more or less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 230 nm. This wavelength is selected to maximize the signal-to-noise ratio for the naphthalene chromophore.
-
Injection Volume: 10 µL.
3. Standard & Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Solution: Prepare the test sample at a target concentration of 50 µg/mL using the same diluent.
Method Validation Workflow
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[5][6] The workflow below illustrates the logical sequence of validation experiments as mandated by ICH Q2(R1) guidelines.[1]
Caption: Logical workflow for the validation of an analytical method per ICH guidelines.
Typical Performance & Validation Data (HPLC)
The following table summarizes the expected performance characteristics of this HPLC method, based on ICH acceptance criteria.[6]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte RT | No interfering peaks observed in blank or placebo chromatograms. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a range of 5-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at 80%, 100%, and 120% of target concentration. |
| Precision (% RSD) | Repeatability: ≤ 2.0% | Repeatability (n=6): 0.8% RSD. |
| Intermediate Precision: ≤ 2.0% | Intermediate Precision (different day/analyst): 1.2% RSD. | |
| Limit of Detection (LOD) | S/N ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | ~0.3 µg/mL |
| Robustness | Results remain within criteria | Method is robust to minor changes in flow rate (±0.1 mL/min) and temp (±2°C). |
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer, it provides exceptional selectivity and sensitivity, allowing for both quantification and structural confirmation.
Causality Behind the Method: Why GC-MS Works
This compound possesses sufficient volatility to be amenable to GC analysis. The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compound, generating a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, ensuring highly specific detection. While the phenolic hydroxyl group can sometimes lead to peak tailing on certain GC columns, modern deactivated columns often mitigate this issue. For challenging matrices, derivatization of the hydroxyl group (e.g., silylation) can be employed to improve peak shape and thermal stability.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless inlet, a capillary column, and a Mass Selective Detector (MSD).
2. Chromatographic Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This is a low-polarity phase suitable for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270°C.
-
Injection Mode: Split (50:1). A split injection is used for concentrated samples to avoid overloading the column.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes. This program ensures a sharp peak for the analyte and cleans the column of late-eluting components.[7]
-
MSD Transfer Line: 280°C.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 222, 224 (molecular ions) and a key fragment for quantification to enhance sensitivity and selectivity.
-
3. Standard & Sample Preparation:
-
Stock & Working Solutions: Prepare as described for the HPLC method, but use a volatile solvent compatible with GC, such as Toluene or Dichloromethane.
Comparative Analysis: HPLC-UV vs. GC-MS
The choice between HPLC and GC is not about which method is universally "better," but which is more fit-for-purpose. The following diagram illustrates a decision-making framework.
Caption: Decision matrix for selecting between HPLC and GC for analysis.
Performance and Application Comparison
| Feature | HPLC-UV | GC-MS |
| Analyte Suitability | Excellent for non-volatile or thermally sensitive compounds. | Ideal for volatile and thermally stable compounds. |
| Selectivity | Good; based on retention time and UV spectrum. Potential for co-elution. | Excellent; based on retention time and unique mass spectrum. |
| Sensitivity | Good (ng range). | Excellent (pg range), especially in SIM mode. |
| Sample Throughput | High; typical run times are 5-15 minutes. | Moderate to High; run times can be very short (<5 min) but may require cooling. |
| Instrumentation Cost | Moderate. | High. |
| Solvent Consumption | High; generates significant aqueous-organic waste. | Very low; primarily uses carrier gas. |
| Primary Application | Routine QC, purity assays, stability testing. | Impurity identification, analysis of residual solvents, trace analysis. |
Conclusion and Recommendation
Both RP-HPLC-UV and GC-MS are powerful, validatable methods for the quantification of this compound.
-
For routine quality control, purity assessment, and release testing , the RP-HPLC-UV method is highly recommended . It is robust, cost-effective, and less susceptible to potential issues with the thermal stability of the analyte or related impurities. Its operational simplicity and high throughput make it ideal for a manufacturing environment.
-
For impurity profiling, structural elucidation of unknowns, or when the highest sensitivity is required , the GC-MS method is the superior choice . The specificity afforded by the mass spectrometer is unparalleled and provides a much higher degree of confidence when identifying trace-level components.
Ultimately, the selection of the analytical method should be guided by its intended purpose. A comprehensive approach may involve using HPLC for routine assays while having a validated GC-MS method available for investigational purposes, such as troubleshooting out-of-spec batches or identifying new degradation products in stability studies.
References
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- Slideshare. ICH Q2 Analytical Method Validation.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. (2025). A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-(Aminomethyl)-5-bromonaphthalene.
- Oberlerchner, J. et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
- Anjaneyulu, Y. et al. (2006). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. asianpubs.org [asianpubs.org]
A Researcher's Guide to Naphthalene Scaffolds: Assessing the Synthetic Utility of 5-Bromonaphthalen-2-ol Versus Its Isomers
Introduction: The Strategic Importance of Isomer Selection in Synthesis
In the intricate landscape of medicinal chemistry and materials science, the naphthalene core represents a privileged scaffold—a rigid, aromatic bicyclic system ripe for functionalization. However, the true synthetic power of a naphthalene-based building block is unlocked not just by the nature of its substituents, but critically, by their placement. Regioisomers, while chemically similar, often exhibit profoundly different reactivity profiles, dictating the feasibility, efficiency, and outcome of a synthetic campaign.
This guide provides an in-depth comparative analysis of the synthetic utility of 5-Bromonaphthalen-2-ol , a versatile but often overlooked building block. We will explore the unique strategic advantages conferred by its substitution pattern, contrasting its performance in key synthetic transformations with that of its isomers. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for designing efficient synthetic routes to complex molecular targets. We will delve into the mechanistic underpinnings of its reactivity, provide actionable experimental protocols, and present comparative data to guide your selection of the optimal bromonaphthalenol isomer for your specific application.
The Unique Synthetic Profile of this compound
The primary strategic advantage of this compound lies in the electronic and steric decoupling of its two key functional groups. With the hydroxyl group (-OH) at the C2 position and the bromine atom (-Br) at the C5 position, they reside on separate aromatic rings. This arrangement minimizes the direct electronic interference of the potent, electron-donating hydroxyl group on the reactivity of the carbon-bromine bond, which is the primary handle for cross-coupling reactions.
This separation allows for a more predictable and controlled participation in two of modern chemistry's most powerful bond-forming reactions: Palladium-catalyzed Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N amination.[1][2][3]
Key Applications & Reactivity
-
Palladium-Catalyzed Cross-Coupling Reactions: The C5-Br bond is sterically accessible and participates readily in the oxidative addition step of Pd(0)-catalyzed cycles.[3] This makes this compound an excellent substrate for introducing new carbon or nitrogen substituents, forming the biaryl and aryl-amine linkages that are ubiquitous in pharmaceuticals.[1]
-
Scaffold for Bioactive Molecules: The 5-bromonaphthyl core is a key pharmacophore in the design of potent enzyme inhibitors. For instance, it serves as a foundational building block for a class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in targeted cancer therapies.[4] The synthetic accessibility of this core via this compound is therefore of significant interest in drug discovery.[4]
Comparative Analysis with Key Isomers
The choice of isomer dramatically impacts synthetic outcomes. The reactivity of the C-Br bond and the aromatic rings is governed by a delicate interplay of steric hindrance and the electronic donating/withdrawing character of the substituents.
Group 1: Isomers with Substituents on Different Rings
| Isomer | Structure | Key Synthetic Considerations |
| 5-Bromo-2-ol | Optimal Balance: The C5 position is sterically unhindered. The hydroxyl group's electronic influence on the C-Br bond is minimized, leading to predictable and high-yielding cross-coupling reactions. The synthesis can be challenging, often proceeding from 5-amino-2-naphthol via a Sandmeyer reaction that requires careful control.[5] | |
| 6-Bromo-2-ol | High Reactivity: This isomer is an excellent substrate for cross-coupling. The C6-Br bond is highly accessible and electronically primed for oxidative addition. It is often used to synthesize push-pull molecules and other functional materials.[6] Its utility is comparable to the 5-bromo isomer, with the choice often depending on the desired final regiochemistry of the product. | |
| 8-Bromo-2-ol | Sterically Hindered: The bromine at C8 suffers from severe steric hindrance due to the peri-interaction with the hydrogen at C1. This significantly impedes the approach of bulky palladium catalysts, often leading to low or no yield in standard cross-coupling reactions. Its synthetic utility is therefore highly limited for these transformations. |
Group 2: Isomers with Substituents on the Same Ring
| Isomer | Structure | Key Synthetic Considerations |
| 1-Bromo-2-ol | Complex Reactivity: The strong electron-donating -OH group is ortho to the bromine. This proximity can electronically deactivate the C-Br bond towards oxidative addition. Furthermore, the hydroxyl group can act as a competing ligand for the palladium catalyst. Side reactions, such as O-arylation or catalyst poisoning, are more common. | |
| 3-Bromo-2-ol | Moderate Reactivity: The -OH group is meta to the bromine, so its deactivating resonance effect on the C-Br bond is absent. However, the hydroxyl group still activates the ring for other reactions. This isomer can be a viable coupling partner, but reaction conditions often require more careful optimization compared to inter-ring isomers like 5-bromo-2-ol. |
Experimental Protocols: A Practical Guide
The trustworthiness of a synthetic building block is demonstrated through robust and reproducible protocols. Below are detailed, field-proven methodologies for key transformations of this compound.
Protocol 1: Suzuki-Miyaura C-C Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.
Objective: To synthesize a 5-aryl-naphthalen-2-ol derivative, demonstrating C-C bond formation.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Toluene and Water (e.g., 4:1 mixture)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., Toluene/H₂O 4:1, ~0.1 M concentration relative to the aryl halide). Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 5-aryl-naphthalen-2-ol.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.
Objective: To synthesize a 5-(amino)naphthalen-2-ol derivative.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube. Causality Note: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. It is highly hygroscopic and must be handled under inert conditions.[7]
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (1.0 eq) and a magnetic stir bar. Seal the tube with a septum, then evacuate and backfill with inert gas.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 eq).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to obtain the desired N-aryl or N-alkyl aminonaphthalenol.
Conclusion
The selection of a starting material is a critical decision point that dictates the trajectory of a synthetic route. While the family of bromonaphthalenol isomers offers a diverse toolkit, This compound emerges as a particularly strategic building block for complex molecule synthesis. Its key advantage—the electronic and steric separation of the hydroxyl and bromo functionalities—translates into predictable, high-yielding, and versatile reactivity in cornerstone reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.
In contrast, isomers with substituents on the same ring often suffer from competing reactivity and electronic deactivation, while those with severe steric hindrance, such as 8-bromo-2-ol, are largely unsuitable for cross-coupling. For the medicinal chemist or materials scientist aiming to construct complex biaryl or N-aryl naphthalene scaffolds, this compound offers a superior and more reliable synthetic handle. Understanding these regiochemical nuances empowers researchers to design more efficient, logical, and ultimately successful synthetic strategies.
References
- Verma, A., et al. (2014). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. World Journal of Organic Chemistry.
- Figueroa-Valverde, L., et al. (2013).
- Yoo, W., et al. (2017). One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers. [Link]
- Yao, T., et al. (2004). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. [Link]
- Wikipedia contributors. (2023).
- Surry, D. S., & Buchwald, S. L. (2011).
- Kágé, D. T., et al. (2014).
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Patalas, F., et al. (2013). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Molecules. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- University of Strathclyde. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- PubChem. 8-Bromonaphthalen-2-ol. [Link]
Sources
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- 5. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cytotoxicity of 5-Bromonaphthalen-2-ol Derivatives on Cancer Cell Lines
For researchers, medicinal chemists, and drug development professionals, the naphthalene scaffold represents a privileged structure in the quest for novel anticancer agents. Its rigid, aromatic framework is amenable to a wide array of chemical modifications, allowing for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparison of the cytotoxic effects of 5-Bromonaphthalen-2-ol derivatives and related analogs against various cancer cell lines. While direct, comprehensive comparative studies on a broad series of this compound derivatives are limited in publicly available literature, this document synthesizes existing data on structurally related brominated and non-brominated naphthalen-2-ol derivatives to elucidate potential structure-activity relationships (SAR) and guide future research.
The inclusion of a bromine atom at the C-5 position of the naphthalen-2-ol core is of particular interest. Halogenation can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity. Indeed, studies on related naphthalene derivatives have shown that the substitution of a bromo atom on the naphthalene ring can enhance cytotoxic potency[1]. This guide will explore the available data to provide a framework for understanding the potential of this specific class of compounds.
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of various naphthalen-2-ol and related naphthalene derivatives, providing a basis for comparison. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for cytotoxicity. A lower IC50 value indicates greater potency.
Table 1: Cytotoxicity of Aminobenzylnaphthol Derivatives (Derived from 2-Naphthol) [2]
| Compound ID | Naphthalene Ring Substitution | Amine Substitution | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 2-hydroxy | Benzylamino | Pancreatic (BxPC-3) | 32.42 |
| Analog 2 | 2-hydroxy | (4-Fluorobenzyl)amino | Pancreatic (BxPC-3) | 30.15 |
| Analog 3 | 2-hydroxy | (4-Chlorobenzyl)amino | Pancreatic (BxPC-3) | 66.19 |
| Analog 4 | 2-hydroxy | (4-Methylbenzyl)amino | Pancreatic (BxPC-3) | 54.55 |
| Analog 5 | 2-hydroxy | Benzylamino | Colorectal (HT-29) | 37.76 |
| Analog 6 | 2-hydroxy | (4-Fluorobenzyl)amino | Colorectal (HT-29) | 31.78 |
| Analog 7 | 2-hydroxy | (4-Chlorobenzyl)amino | Colorectal (HT-29) | 111.5 |
| Analog 8 | 2-hydroxy | (4-Methylbenzyl)amino | Colorectal (HT-29) | 58.11 |
Table 2: Cytotoxicity of Naphthalene-Chalcone Hybrids [3]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 2j | Lung (A549) | 7.835 ± 0.598 |
| Compound 2e | Lung (A549) | 20.6 ± 0.52 |
| Compound 2i | Lung (A549) | 21.4 ± 2.6 |
Table 3: Cytotoxicity of 2-(Furan-2-yl)naphthalen-1-ol Derivatives [4]
| Compound ID | Cancer Cell Line | ED50 (µg/mL) |
| 18 | Breast (MCF-7) | 3.3 |
| 18 | Breast (SK-BR-3) | 1.0 |
| 20 | Breast (MCF-7) | 2.5 |
| 20 | Breast (SK-BR-3) | 1.2 |
Structure-Activity Relationship (SAR) Insights
The analysis of the available data on naphthalen-2-ol and its analogs allows for the inference of several SAR trends that are likely applicable to this compound derivatives.
The Influence of the Bromo Substituent
The presence of a bromine atom on the naphthalene scaffold has been shown to enhance cytotoxic potency in certain classes of compounds[1]. This is likely due to a combination of factors, including increased lipophilicity, which can improve cell membrane permeability, and the bromine atom's ability to form halogen bonds with biological targets. The 5-position of the naphthalene ring is electronically distinct, and substitution at this site is expected to influence the overall electron density and reactivity of the molecule, thereby affecting its interaction with cellular components[2].
Impact of Substituents on Amine Groups
For aminobenzylnaphthol derivatives, the nature of the substituent on the amino group significantly impacts cytotoxicity[2].
-
Halogenation on the Benzyl Group : A fluorine atom at the para-position of the benzyl ring tends to maintain or enhance cytotoxic potency compared to an unsubstituted benzyl group. Conversely, a chlorine atom at the same position appears to be detrimental to activity[2].
-
Alkyl Substitution on the Benzyl Group : The addition of a methyl group at the para-position of the benzyl ring leads to a slight decrease in activity[2].
These observations suggest that both the electronic and steric properties of the substituents on the aminomethyl moiety are critical for the anticancer activity of this class of compounds. It is plausible that similar trends would be observed for derivatives of this compound.
Postulated Mechanism of Action
While the precise mechanisms of action for many this compound derivatives are yet to be fully elucidated, related naphthalene compounds have been shown to induce cancer cell death through various pathways. For instance, some naphthalene-chalcone hybrids have been found to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, and to induce apoptosis[3]. Other naphthalimide derivatives are known to act as DNA intercalators and can induce apoptosis[5]. It is hypothesized that this compound derivatives may exert their cytotoxic effects through similar mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Caption: Postulated mechanisms of cytotoxicity for this compound derivatives.
Experimental Protocols
To ensure the generation of reliable and comparable cytotoxicity data, standardized in vitro assays are essential. The following are detailed methodologies for key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is above 90%. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. A vehicle control (medium with the same concentration of DMSO) and a no-treatment control should be included. Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.
Conclusion
The available evidence, though indirect, suggests that this compound derivatives are a promising class of compounds for anticancer drug discovery. The bromine substitution at the C-5 position is anticipated to enhance cytotoxic potency, a hypothesis supported by findings in related naphthalene-containing molecules. The structure-activity relationships inferred from analogous compounds indicate that modifications to other parts of the molecule, such as side chains attached to the naphthol oxygen or other positions on the naphthalene ring, will be critical in optimizing anticancer activity and selectivity.
Future research should focus on the systematic synthesis and cytotoxic evaluation of a focused library of this compound derivatives against a broad panel of cancer cell lines. Such studies will be invaluable in establishing definitive structure-activity relationships and identifying lead compounds for further preclinical development. Mechanistic studies to elucidate the specific cellular targets and signaling pathways affected by these compounds will also be crucial in advancing this promising area of cancer research.
References
- National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PubMed Central. [Link]
- MDPI. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
- MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
- National Center for Biotechnology Information. (n.d.). Antitumor Agents 266. Design, Synthesis, and Biological Evaluation of Novel 2-(Furan-2-yl) naphthalen-1-ol Derivatives as Potent and Selective Anti-Breast Cancer Agents*. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PubMed Central. [Link]
- National Center for Biotechnology Information. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PubMed Central. [Link]
- MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI. [Link]
- Bentham Science. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Bentham Science. [Link]
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- PubMed. (2002).
- MDPI. (2022).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromonaphthalen-2-ol
This guide provides essential safety and logistical information for the proper disposal of 5-Bromonaphthalen-2-ol (CAS No. 116632-05-4). As a brominated aromatic compound, its handling and disposal are governed by stringent regulations designed to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile and the regulatory landscape.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is not merely another laboratory reagent; it belongs to the class of halogenated organic compounds. This classification is the single most critical factor determining its disposal pathway.
Inherent Chemical Hazards: The immediate hazards, as identified in its Safety Data Sheet (SDS), include skin, eye, and respiratory irritation.[1] However, the primary concern from a disposal standpoint stems from its molecular structure: a naphthalene ring substituted with both a hydroxyl group and a bromine atom.
Broader Environmental Context: Brominated aromatic compounds are often characterized by their environmental persistence and potential to bioaccumulate.[2][3] Improper disposal, particularly through non-incineration routes, can lead to the release of these persistent pollutants. Furthermore, incomplete combustion of brominated waste can potentially form highly toxic polybrominated dibenzodioxins and dibenzofurans.[4] Therefore, the choice of disposal method is not arbitrary; it is a critical control measure to prevent long-term environmental contamination.
Data Summary: Chemical and Safety Profile The following table summarizes the essential data for this compound.
| Property | Value | Source |
| CAS Number | 116632-05-4 | |
| Molecular Formula | C₁₀H₇BrO | |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Signal Word | Warning | |
| Storage | Sealed in a dry place at room temperature | [1] |
| Disposal Class | Halogenated Organic Waste | [5] |
Immediate Safety and Handling Protocols
Before beginning any waste consolidation or disposal procedure, a rigorous safety posture must be adopted.
Personal Protective Equipment (PPE): A hazard assessment is mandatory to ensure adequate protection.[6] Based on the known hazards of this compound, the following PPE is required:
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to OSHA 29 CFR 1910.133 or EN166 standards.[7]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Wear a standard laboratory coat, fully buttoned.[8]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator is necessary.[8][9]
Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation, and place it into a designated hazardous waste container for disposal.[9] Report the incident to your institution's safety officer.
-
Exposure: In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction. This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[11][12]
Step 1: Waste Identification and Segregation This is the most critical step in the workflow.
-
Categorization: Immediately classify any waste containing this compound (including pure compound, contaminated consumables like gloves or weigh paper, and solutions) as Halogenated Organic Waste .[5]
-
Causality: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[10][13] Mixing this waste with non-halogenated streams (e.g., acetone, hexane) contaminates the entire container. This forces the entire volume to be disposed of via the more expensive and complex halogenated route and violates federal and state regulations.[14][15]
-
Action: Maintain separate, clearly marked waste containers for halogenated and non-halogenated organic waste streams.
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible container in good condition with a secure, screw-top lid to prevent leaks and vapor release.[15]
-
Labeling: The container must be labeled clearly before the first drop of waste is added.[15] The label must include:
Step 3: On-Site Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the operator.
-
Conditions: Keep the container closed at all times except when adding waste.[15] The storage area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]
Step 4: Arranging for Final Disposal
-
Coordination: Do not attempt to dispose of this chemical through standard trash or down the drain.[14]
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Provide them with an accurate description of the waste. They are trained and equipped to transport and manage the waste according to all federal, state, and local regulations.[16]
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the safe disposal of this compound waste.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. All news - ECHA [echa.europa.eu]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. osha.gov [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Comprehensive Safety and Handling Guide for 5-Bromonaphthalen-2-ol
Navigating the complexities of novel chemical compounds is a cornerstone of innovative research. For scientists and drug development professionals, ensuring personal and environmental safety is paramount. This guide provides a detailed operational plan for the safe handling of 5-Bromonaphthalen-2-ol, grounded in established safety protocols and expert insights. Our objective is to empower researchers with the knowledge to manage this compound responsibly, from initial receipt to final disposal.
Hazard Identification and Risk Assessment
This compound is a brominated naphthalene derivative that requires careful handling.[1][2] Based on data from structurally similar compounds, it should be treated as a hazardous substance. The primary hazards associated with compounds in this class include:
-
Serious Eye Damage/Irritation: Can cause serious eye damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4]
A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[3][5][6] | Protects against splashes, dust, and vapors that can cause serious eye damage.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat or chemical-resistant apron.[5][6][7] | Prevents skin contact, which can lead to irritation and absorption of the chemical.[1][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 or higher for particulates; full-face respirator with appropriate cartridges for vapors).[4][8][9] | Essential when handling the solid to prevent inhalation of dust, or when there is a risk of vapor generation, which can cause respiratory tract irritation.[1][4] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety shoes.[3][10] | Protects against spills and falling objects. |
Always inspect PPE for integrity before use and ensure it complies with relevant standards such as EN 166 (EU) or NIOSH (US).[4][8]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks while wearing appropriate PPE.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][11] Keep the container tightly closed and, if possible, under an inert gas.[3]
Step 2: Handling and Use
-
Ventilation: All work with this compound must be conducted inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[4][8]
-
Avoidance: Prevent contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[4]
-
Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory.[4]
-
Transfer: When transferring the solid, use spark-proof tools and techniques that minimize dust generation.[4]
Step 3: Disposal Plan
-
Waste Collection: Collect all this compound waste and contaminated materials (e.g., gloves, filter paper) in a dedicated, clearly labeled, and sealed container for hazardous waste.[4][7][12]
-
Environmental Precautions: Do not allow the material to be released into the environment, including surface water or sanitary sewer systems.[4][8][12]
-
Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national regulations for hazardous materials.[4][12] Contact your institution's Environmental Health and Safety (EHS) department or a licensed contractor for disposal.[7]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Sources
- 1. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
